molecular formula C37H50N2O B1232985 Methanophenazine

Methanophenazine

Cat. No.: B1232985
M. Wt: 538.8 g/mol
InChI Key: VRHMBACMYZITGD-QAAQOENVSA-N
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Description

Methanophenazine is a member of phenazines.

Properties

Molecular Formula

C37H50N2O

Molecular Weight

538.8 g/mol

IUPAC Name

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phenazine

InChI

InChI=1S/C37H50N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+

InChI Key

VRHMBACMYZITGD-QAAQOENVSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1

Synonyms

methanophenazine

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Methanophenazine in Methanogenic Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine, a unique prenylated phenazine (B1670421) derivative, is a critical component of the membrane-bound electron transport chain in several methanogenic archaea, particularly within the order Methanosarcinales. Functioning as a lipophilic electron carrier, it plays a central role analogous to that of quinones in bacterial and mitochondrial respiratory chains. This guide provides a comprehensive overview of the function of this compound, detailing its involvement in the bioenergetic pathways of methanogens. It includes a summary of key quantitative data, detailed experimental protocols for its study, and a visual representation of its function in the electron transport chain. This document is intended to serve as a technical resource for researchers in microbiology, bioenergetics, and those involved in the development of antimicrobial agents targeting methanogens.

Introduction

Methanogens are a diverse group of anaerobic archaea that conserve energy by producing methane (B114726).[1] This process is the terminal step in the anaerobic degradation of organic matter in many environments.[1] A key feature of the energy metabolism in some methanogens, such as Methanosarcina species, is a membrane-bound electron transport chain that generates a proton or sodium ion gradient, which in turn drives ATP synthesis.[1][2] Unlike many other organisms that utilize quinones as their membrane-soluble electron carriers, these methanogens employ a unique cofactor: this compound.[3]

This compound is a strongly hydrophobic, redox-active molecule embedded in the cytoplasmic membrane.[3] Its structure consists of a 2-hydroxyphenazine (B1496473) moiety linked via an ether bridge to a polyisoprenoid side chain, which anchors it within the lipid bilayer.[4][5] This guide will delve into the specific functions of this compound, its interaction with key enzymatic complexes, and the experimental approaches used to elucidate its role.

Core Function of this compound in the Electron Transport Chain

This compound functions as a mobile electron shuttle within the archaeal membrane, mediating electron transfer between various membrane-bound oxidoreductases.[6][7] It accepts electrons from donors such as reduced coenzyme F420 (F420H2) and molecular hydrogen (H2) and transfers them to a terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[4][7] This electron flow is coupled to the translocation of protons across the membrane, establishing an electrochemical gradient that is harnessed by an A1A0-ATP synthase to produce ATP.[8][9]

The key enzymatic complexes that interact with the this compound pool include:

  • F420H2 Dehydrogenase (Fpo): This complex oxidizes F420H2, a key electron carrier in methanogens, and reduces this compound.[4] The Fpo complex is a major site of proton translocation.[10]

  • Membrane-bound Hydrogenases (Vho/Vht): These enzymes catalyze the oxidation of H2 and reduce this compound, linking hydrogen metabolism to the electron transport chain.[3]

  • Heterodisulfide Reductase (HdrED): This terminal oxidase of the respiratory chain catalyzes the reduction of CoM-S-S-CoB to CoM-SH and CoB-SH, the final step in methanogenesis. It accepts electrons from reduced this compound (methanophenazinol).[8][9]

The overall process can be summarized as the oxidation of electron donors (F420H2 or H2) and the subsequent reduction of the terminal electron acceptor (CoM-S-S-CoB), with this compound acting as the crucial intermediary. This electron transport is a primary mechanism of energy conservation in these organisms.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and its associated electron transport components.

ParameterValueOrganism/ConditionReference(s)
Redox Potential of this compound (E'₀) -165 ± 6 mVMethanosarcina mazei Gö1, pH 7
Redox Potential of CoM-S-S-CoB (E'₀) -143 ± 10 mVpH 7
Redox Potential of Coenzyme F420 (E'₀) -340 mV[11]
Concentration of this compound 186 nmol/g (dry weight)Methanosarcina mazei Gö1[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Extraction and Purification of this compound

This protocol is adapted from Abken et al. (1998).[5]

Objective: To isolate and purify this compound from the membranes of Methanosarcina mazei.

Materials:

Procedure:

  • Lyophilize washed cell membranes of M. mazei overnight.

  • Extract the lyophilized membranes five times with 25 ml of oxygen-free isooctane under a nitrogen atmosphere to prevent oxidation.

  • Combine the isooctane extracts and concentrate them under a stream of nitrogen.

  • Purify the extract using an HPLC system equipped with a preparative silica column (e.g., Kontrosorb 10 SIL, 10 by 250 mm).

  • Elute the this compound using a gradient of ethyl acetate in cyclohexane. A typical gradient starts at 5% ethyl acetate, increases to 30% over 15 minutes, and then to 100% at 22 minutes, with a flow rate of 4 ml/min.

  • Monitor the elution at 260 nm.

  • Collect the fractions containing this compound and evaporate the solvent under nitrogen. Store the purified this compound in the dark at -20°C.

Functional Characterization in Membrane Vesicles

This protocol describes how to assay the function of this compound (or its soluble analogs) in electron transport using inverted membrane vesicles.

Objective: To demonstrate the role of phenazines in mediating electron transfer from an electron donor to an electron acceptor in membrane vesicles.

Materials:

  • Inverted membrane vesicles from M. mazei

  • 2-Hydroxyphenazine (a water-soluble analog of this compound)

  • Reduced coenzyme F420 (F420H2)

  • CoM-S-S-CoB

  • Anaerobic cuvettes

  • Spectrophotometer

  • Buffer A (25 mM MOPS, pH 7, 2 mM dithioerythritol, 1 mg/L resazurin)

Procedure:

  • Preparation of Inverted Membrane Vesicles:

    • Lyse M. mazei cells in Buffer A.

    • Centrifuge at 8,000 x g for 10 minutes to remove cell debris.

    • Centrifuge the supernatant at 120,000 x g for 1 hour to pellet the membranes.

    • Wash the membrane pellet twice with Buffer A by resuspension and centrifugation.

    • Finally, resuspend the washed membranes in Buffer A to obtain the inverted membrane vesicle preparation.[5]

  • Assay for F420H2:Phenazine Oxidoreductase Activity:

    • In an anaerobic cuvette, add Buffer A, inverted membrane vesicles, and F420H2 (final concentration ~20 µM).

    • Initiate the reaction by adding 2-hydroxyphenazine.

    • Monitor the oxidation of F420H2 by the decrease in absorbance at 420 nm.[5]

  • Assay for Dihydrophenazine:CoM-S-S-CoB Oxidoreductase Activity:

    • Chemically reduce 2-hydroxyphenazine to dihydro-2-hydroxyphenazine.

    • In an anaerobic cuvette, add Buffer A, inverted membrane vesicles, and the reduced 2-hydroxyphenazine.

    • Start the reaction by adding CoM-S-S-CoB (final concentration ~180 µM).

    • Monitor the oxidation of the dihydrophenazine by the increase in absorbance at 425 nm.[5]

Determination of Redox Potential by Cyclic Voltammetry

This protocol outlines the general steps for determining the redox potential of this compound.

Objective: To measure the standard redox potential (E'₀) of this compound.

Materials:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Purified this compound

  • Phosphate (B84403) buffer (pH 7)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Dissolve the purified this compound in a suitable solvent and then dilute it into the phosphate buffer in the electrochemical cell.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Set up the electrochemical workstation for cyclic voltammetry. Define the potential window to scan, ensuring it brackets the expected redox potential of this compound.

  • Perform cyclic voltammetry by sweeping the potential at a defined scan rate (e.g., 100 mV/s).

  • Record the resulting current as a function of the applied potential. The voltammogram will show oxidation and reduction peaks.

  • The midpoint potential (E'₀) is calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials.

  • Repeat the measurement at different scan rates to check for reversibility.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of this compound in the electron transport chain of Methanosarcina species.

Methanophenazine_ETC H2 H₂ Vho Vho/Vht (Hydrogenase) H2->Vho 2e⁻ F420H2 F₄₂₀H₂ Fpo Fpo (F₄₂₀H₂ Dehydrogenase) F420H2->Fpo 2e⁻ MP MP MPH2 MPH₂ Vho->MPH2 Reduction Fpo->MPH2 Reduction Proton_Gradient Proton Gradient (Δp) Fpo->Proton_Gradient H⁺ translocation MP->MPH2 2H⁺ + 2e⁻ HdrED HdrED (Heterodisulfide Reductase) MPH2->HdrED 2e⁻ HdrED->MP Oxidation CoM_S_S_CoB CoM-S-S-CoB HdrED->Proton_Gradient H⁺ translocation CoM_SH_CoB_SH CoM-SH + CoB-SH CoM_S_S_CoB->CoM_SH_CoB_SH ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Electron transport chain in Methanosarcina involving this compound.

Conclusion and Future Directions

This compound is a cornerstone of energy metabolism in a significant group of methanogenic archaea. Its function as a lipophilic electron carrier enables the coupling of substrate oxidation to the generation of a chemiosmotic gradient, which is essential for ATP synthesis. The elucidation of its structure and function has been a significant advancement in understanding the unique bioenergetics of these organisms.

For drug development professionals, the enzymes that interact with this compound, as well as the biosynthetic pathway of this compound itself, represent potential targets for the development of novel antimicrobial agents specifically aimed at inhibiting methanogenesis. Such inhibitors could have applications in reducing methane emissions from ruminants and other environments, as well as in treating diseases where methanogens are implicated.

Future research should focus on the detailed structural and mechanistic characterization of the supercomplexes involved in the this compound-dependent electron transport chain. Furthermore, a deeper understanding of the regulation of this compound biosynthesis in response to different environmental conditions will provide a more complete picture of the metabolic flexibility of these fascinating microorganisms.

References

The Discovery and Isolation of Methanophenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine, a unique 2-hydroxyphenazine derivative with a polyisoprenoid side chain, is a critical electron carrier in the membrane-bound electron transport chain of certain methanogenic archaea, such as Methanosarcina mazei Gö1. Its discovery was a significant step in understanding the bioenergetics of methanogenesis, particularly in organisms lacking traditional quinones. This guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a depiction of its role in cellular signaling pathways.

Discovery and Significance

This compound was first isolated and characterized from the lyophilized membranes of the methanogenic archaeon Methanosarcina mazei Gö1.[1][2][3] This discovery was pivotal as it identified a novel, hydrophobic, redox-active cofactor functioning as an electron carrier in a system previously thought to lack such components.[1] this compound is the first identified phenazine derivative from archaea and plays a crucial role in the membrane-bound electron transport, linking the oxidation of substrates to the reduction of the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[1][4]

Physicochemical and Spectroscopic Properties

This compound is a yellow, oily substance that is highly hydrophobic and soluble in organic solvents like petroleum ether and isopentane.[1] Its structure consists of a 2-hydroxyphenazine moiety linked via an ether bridge to a C25 polyisoprenoid side chain.[1][2]

Table 1: Physicochemical and Mass Spectrometry Data for this compound
PropertyValueSource
Molecular FormulaC37H50N2O[1]
Molecular Mass (Da)538[1][2][3]
Experimental Mass (EI-HRMS)538.3930[1]
Theoretical Mass538.3923[1]
Major Mass Spec Fragments (m/z)470, 402, 334, 265 (sequential loss of isoprene units)[1]
Yield from M. mazei Gö11 mg from 10 g (dry weight) of cells[1]
Concentration in Cells186 nmol/g (dry weight)[1]
Table 2: UV-Vis Spectroscopic Data for this compound
FormWavelength (nm)CharacteristicsSource
Oxidized250, 365Absorption maxima[1]
300, 330, 400Shoulders[1]
Reduced250, 295, 500New or increased absorption maxima[1]
365Becomes a shoulder[1]
Extinction Coefficient (425 nm)2.3 mM⁻¹ cm⁻¹[1]

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of this compound.[1]

Isolation of this compound from Methanosarcina mazei Gö1

This protocol details the extraction and purification of this compound from cell membranes.

  • Cell Lysis and Membrane Preparation:

    • Harvest M. mazei Gö1 cells and resuspend in a suitable buffer.

    • Lyse the cells using a French press or other appropriate method.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation.

    • Wash the membrane pellet to remove soluble components.

  • Lyophilization and Extraction:

    • Lyophilize the washed membrane pellet overnight to remove all water.

    • Extract the dried membranes five times with 25 ml of isooctane. Ensure the solvent is deoxygenated by evacuating and flushing with nitrogen before use.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • Combine the isooctane extracts and concentrate under reduced pressure.

    • Perform preparative HPLC using a Kontrosorb 10 SIL column (10 by 250 mm, 10 µm).

    • Use a mobile phase gradient of cyclohexane (A) and ethyl acetate (B) at a flow rate of 4 ml/min.

    • The gradient profile is as follows: 5% B at 0 min, increasing to 30% B at 15 min, and 100% B at 22 min.

    • Monitor the elution at 260 nm.

    • Collect the fraction corresponding to this compound.

Spectroscopic Analysis
  • UV-Vis Spectroscopy:

    • Dissolve the purified this compound in a 1:1 (vol/vol) solution of acetic acid and ethanol to a final concentration of 7 µM.

    • Record the spectrum of the oxidized form from 200 to 600 nm.

    • To obtain the reduced form, add a few crystals of platinum(IV) oxide and incubate under a hydrogen atmosphere for 1.5 hours.

    • Record the spectrum of the reduced form.

  • NMR Spectroscopy:

    • Dissolve the purified this compound in deuterated benzene (C6D6) or deuterated methanol (CD3OD).

    • Record 1H, 13C, and 1H,1H shift-correlated NMR spectra on a suitable NMR instrument (e.g., Varian VRX 500).

Role in the Electron Transport Chain

This compound functions as a crucial electron shuttle in the cell membrane of Methanosarcina mazei Gö1. It accepts electrons from two primary donors: an F420-nonreactive hydrogenase and an F420H2 dehydrogenase. The reduced this compound then donates these electrons to the membrane-bound heterodisulfide reductase, which catalyzes the final step in the methanogenic energy conservation pathway: the reduction of CoM-S-S-CoB. This electron transport is coupled to the generation of a proton motive force, which drives ATP synthesis.

Methanophenazine_Electron_Transport_Chain cluster_membrane Cell Membrane cluster_outside Periplasm cluster_inside Cytoplasm H2_dehydrogenase F420-nonreactive Hydrogenase MP_pool This compound (MP) H2_dehydrogenase->MP_pool 2e- protons_out H+ H2_dehydrogenase->protons_out F420H2_dehydrogenase F420H2 Dehydrogenase F420H2_dehydrogenase->MP_pool 2e- F420H2_dehydrogenase->protons_out Hdr Heterodisulfide Reductase (Hdr) MP_pool->Hdr 2e- Hdr->protons_out H+ translocation CoM_SH_CoB_SH CoM-SH + CoB-SH Hdr->CoM_SH_CoB_SH H2 H2 H2->H2_dehydrogenase F420H2 F420H2 F420H2->F420H2_dehydrogenase CoMS_SCoB CoM-S-S-CoB CoMS_SCoB->Hdr

Caption: Electron transport chain in M. mazei Gö1 involving this compound.

Biosynthesis Pathway

While the complete biosynthesis pathway of this compound has not been fully elucidated, it is known that the polyisoprenoid side chain is synthesized through the mevalonate or a similar isoprenoid biosynthesis pathway. The phenazine core is likely synthesized from chorismate, a common precursor for aromatic compounds. The final step would involve the attachment of the polyisoprenoid side chain to the 2-hydroxyphenazine core via an ether linkage.

Methanophenazine_Biosynthesis_Pathway Chorismate Chorismate Phenazine_Core 2-Hydroxyphenazine Core Chorismate->Phenazine_Core Multiple Steps This compound This compound Phenazine_Core->this compound Isoprenoid_Pathway Isoprenoid Biosynthesis (e.g., Mevalonate Pathway) Polyprenyl_PP Polyprenyl Pyrophosphate (Side Chain Precursor) Isoprenoid_Pathway->Polyprenyl_PP Polyprenyl_PP->this compound Attachment via Ether Linkage

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The discovery and characterization of this compound have significantly advanced our understanding of the metabolic diversity and energy conservation mechanisms in methanogenic archaea. Its unique structure and function as a membrane-bound electron carrier highlight the novel biochemical strategies evolved by these organisms to thrive in anaerobic environments. Further research into its biosynthesis and the regulation of its expression could open new avenues for manipulating methanogenesis for biotechnological applications and provide novel targets for antimicrobial drug development against methanogens.

References

Methanophenazine: A Technical Guide to its Chemical Structure, Properties, and Core Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine is a unique, membrane-bound electron carrier essential for the energy metabolism of certain methanogenic archaea, particularly within the genus Methanosarcina. Functionally analogous to quinones in bacterial and eukaryotic respiratory chains, this phenazine derivative plays a pivotal role in the transfer of electrons, coupling redox reactions to the generation of a proton motive force for ATP synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological function of this compound, including detailed experimental protocols and pathway visualizations to support further research and potential therapeutic development.

Chemical Structure and Identification

This compound is a derivative of 2-hydroxyphenazine, featuring a long, hydrophobic polyisoprenoid side chain attached via an ether linkage. This structural arrangement firmly anchors the molecule within the cytoplasmic membrane of the archaeon.

The precise chemical structure of this compound isolated from Methanosarcina mazei Gö1 has been elucidated as 2-{[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-yl]oxy}phenazine.[1] Its chemical formula is C₃₇H₅₀N₂O.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-{[(3S,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-yl]oxy}phenazine
Molecular Formula C₃₇H₅₀N₂O[2]
Molecular Weight 538.82 g/mol [1]
CAS Number 295327-13-8
PubChem CID 5281992[2]
Synonyms (-)-(S)-Methanophenazine, 2-(2,3-dihydropentaprenyloxy)phenazine

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Not reportedPhenazine (parent compound): 172-176 °C.[3]
Boiling Point Not reportedPhenazine (parent compound): 360 °C.[3]
Solubility Soluble in organic solvents (e.g., petroleum ether, isopentane, isooctane).[4] Insoluble in aqueous buffers.[4]The hydrophobic polyisoprenoid tail dictates its solubility.
UV-Vis Absorption (Oxidized) λmax = 250 nm, 365 nmIn acetic acid-ethanol (1:1, vol/vol).
UV-Vis Absorption (Reduced) λmax = 250 nm, 295 nm, 500 nmIn acetic acid-ethanol (1:1, vol/vol) after reduction with Pt(IV) oxide.
Molar Extinction Coefficient ε₄₂₅ = 2.3 mM⁻¹ cm⁻¹For the reduced form.
Redox Potential (E°') Estimated at ~ -165 mV to -255 mVBased on the redox potential of 2-hydroxyphenazine.

Biological Function and Signaling Pathway

This compound is a key component of the membrane-bound electron transport chain in Methanosarcina species. It functions as a mobile electron carrier, shuttling electrons from dehydrogenases to a terminal reductase. This process is coupled to the translocation of protons across the cytoplasmic membrane, establishing a proton motive force that drives ATP synthesis.

The primary pathway involving this compound in Methanosarcina mazei is the F₄₂₀H₂:heterodisulfide oxidoreductase system.[5] In this pathway, the F₄₂₀H₂ dehydrogenase complex (Fpo) oxidizes reduced coenzyme F₄₂₀ (F₄₂₀H₂) and transfers the electrons to this compound. The reduced this compound then diffuses through the membrane and donates its electrons to the heterodisulfide reductase (Hdr), which catalyzes the reduction of the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).

Methanophenazine_Pathway cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm F420H2_dehydrogenase F₄₂₀H₂ Dehydrogenase (Fpo) MP This compound (Oxidized) F420H2_dehydrogenase->MP reduces F420 F₄₂₀ F420H2_dehydrogenase->F420 protons_out 2H⁺ F420H2_dehydrogenase->protons_out translocates Hdr Heterodisulfide Reductase (Hdr) CoM_S_S_CoB CoM-S-S-CoB Hdr->CoM_S_S_CoB reduces MPH2 This compound (Reduced) MPH2->Hdr donates e⁻ F420H2 F₄₂₀H₂ F420H2->F420H2_dehydrogenase e⁻ CoM_SH_CoB_SH CoM-SH + CoB-SH CoM_S_S_CoB->CoM_SH_CoB_SH protons_in 2H⁺ protons_in->F420H2_dehydrogenase

Caption: Electron transport chain in Methanosarcina mazei involving this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from the methods described for the isolation of this compound from Methanosarcina mazei Gö1.[4]

  • Cell Lysis and Membrane Preparation:

    • Harvest M. mazei cells by centrifugation.

    • Lyse the cells by resuspension in a hypotonic buffer (e.g., 25 mM MOPS, pH 7.0) and mechanical disruption (e.g., French press or sonication).

    • Isolate the cell membranes by ultracentrifugation.

    • Lyophilize the washed membranes to remove water.

  • Extraction:

    • Extract the lyophilized membranes multiple times with isooctane under anaerobic conditions to prevent oxidation.

    • Combine the isooctane extracts.

  • Purification by HPLC:

    • Concentrate the combined extracts under a stream of nitrogen.

    • Purify the crude extract using high-performance liquid chromatography (HPLC).

    • Column: A silica-based column (e.g., Kontrosorb 10 SIL) is suitable.

    • Mobile Phase: A gradient of ethyl acetate in cyclohexane can be used. For example, a linear gradient from 5% to 30% ethyl acetate over 15 minutes, followed by an increase to 100% ethyl acetate.

    • Detection: Monitor the elution profile using a UV detector at 260 nm.

    • Collect the fractions corresponding to the major peak of this compound.

HPLC_Workflow start Lyophilized M. mazei Membranes extraction Extraction with Isooctane start->extraction concentration Concentration of Extract extraction->concentration hplc HPLC Purification concentration->hplc fraction_collection Fraction Collection hplc->fraction_collection end Purified this compound fraction_collection->end

Caption: Workflow for the isolation and purification of this compound.

Characterization of this compound
  • Mass Spectrometry (MS):

    • Analyze the purified fractions by electron impact mass spectrometry (EI-MS) to confirm the molecular weight (m/z = 538).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra of the purified compound dissolved in deuterated solvents (e.g., C₆D₆ or CD₃OD) to elucidate the chemical structure.[4]

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum of the purified this compound in a suitable solvent (e.g., acetic acid-ethanol, 1:1, vol/vol) from 200 to 600 nm to observe the characteristic peaks of the oxidized form.

    • To obtain the spectrum of the reduced form, add a reducing agent such as platinum(IV) oxide under a hydrogen atmosphere and record the spectrum after the reduction is complete.

Biological Activity Assays

Due to the insolubility of this compound in aqueous buffers, its biological activity is often studied using water-soluble analogs, such as 2-hydroxyphenazine.

  • F₄₂₀H₂ Dehydrogenase Activity Assay:

    • Purify F₄₂₀H₂ dehydrogenase from M. mazei.

    • In an anaerobic cuvette, combine buffer, purified F₄₂₀H₂ dehydrogenase, and the water-soluble phenazine analog.

    • Initiate the reaction by adding F₄₂₀H₂.

    • Monitor the oxidation of F₄₂₀H₂ spectrophotometrically by the decrease in absorbance at 420 nm.

  • Heterodisulfide Reductase Activity Assay:

    • Use washed membrane preparations or purified heterodisulfide reductase.

    • In an anaerobic cuvette, combine buffer and the reduced form of the phenazine analog (pre-reduced with a catalyst like Pt(IV) oxide and H₂).

    • Add the membrane preparation or purified enzyme.

    • Start the reaction by adding CoM-S-S-CoB.

    • Monitor the oxidation of the reduced phenazine analog by the change in its absorbance at a characteristic wavelength (e.g., 425 nm for reduced 2-hydroxyphenazine).

Conclusion and Future Directions

This compound is a fascinating and vital molecule in the bioenergetics of methanogenic archaea. Its unique structure and function as a membrane-bound electron carrier highlight the diversity of metabolic strategies in the microbial world. Further research into the biosynthesis of this compound and the detailed mechanism of its interaction with its redox partners could provide valuable insights into microbial metabolism and evolution. Moreover, the enzymes of the this compound-dependent electron transport chain could be potential targets for the development of specific inhibitors to control methane production in various environments, a topic of significant interest in the context of global climate change. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to explore these and other exciting avenues of investigation.

References

Methanophenazine Biosynthesis in Archaea: A Technical Guide to a Unique Electron Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine is a unique, membrane-bound electron carrier found in certain methanogenic archaea, most notably within the genus Methanosarcina. Functionally analogous to quinones in bacterial and eukaryotic respiratory chains, this phenazine (B1670421) derivative plays a critical role in the bioenergetics of methanogenesis. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the synthesis of its polyisoprenoid side chain is partially understood, the formation of the core phenazine ring structure in archaea remains an area of active research. This document summarizes the known biosynthetic steps, presents relevant quantitative data, details key experimental protocols, and provides visual representations of the associated biochemical pathways. This guide is intended to be a valuable resource for researchers in microbiology, bioenergetics, and drug development who are interested in the unique metabolic pathways of archaea.

Introduction

Methanogenic archaea are key players in global carbon cycling, producing methane (B114726) as a metabolic byproduct. Their unique biochemistry includes a suite of novel coenzymes and electron carriers. Among these is this compound, a hydrophobic molecule embedded in the cytoplasmic membrane of organisms like Methanosarcina mazei[1][2]. It consists of a redox-active 2-hydroxyphenazine (B1496473) headgroup attached to a long polyisoprenoid side chain[1][2]. This structure allows it to shuttle electrons between membrane-bound enzyme complexes, contributing to the generation of a proton motive force for ATP synthesis[1][3].

Understanding the biosynthesis of this compound is crucial for a complete picture of methanogen metabolism and may offer novel targets for antimicrobial drug development, particularly for agents aimed at inhibiting methanogenesis. While the biosynthetic pathway of phenazines in bacteria is well-characterized, the corresponding pathway in archaea is largely unknown, suggesting a potentially distinct evolutionary origin and enzymatic machinery[4].

The Structure of this compound

This compound is structurally composed of two key moieties:

  • A 2-hydroxyphenazine core: This tricyclic aromatic ring system is the redox-active component responsible for electron transport.

  • A polyisoprenoid side chain: This hydrophobic tail anchors the molecule within the archaeal cell membrane. In Methanosarcina mazei, this has been identified as a C25 pentaisoprenyl chain[2].

The this compound Biosynthesis Pathway

The complete biosynthesis of this compound in archaea has not yet been fully elucidated. However, insights into the formation of its two constituent parts can be drawn from studies on archaeal isoprenoid synthesis and bacterial phenazine biosynthesis.

Biosynthesis of the Polyisoprenoid Side Chain

The isoprenoid side chain of this compound is synthesized via the mevalonate (B85504) (MVA) pathway, which is the primary route for isoprenoid biosynthesis in archaea[5][6][7]. The direct precursor to the C25 side chain is geranylfarnesyl diphosphate (B83284) (GFDP)[8].

The final step in the formation of this precursor is catalyzed by (all-E) geranylfarnesyl diphosphate synthase . This enzyme has been cloned and characterized from Methanosarcina mazei Gö1[9]. It catalyzes the condensation of isopentenyl diphosphate (IPP) with geranylgeranyl diphosphate (GGPP) to form GFDP[10].

The overall pathway to the isoprenoid side chain precursor is as follows:

Isoprenoid_Side_Chain_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA Multiple Steps (Mevalonate Pathway) IPP Isopentenyl Diphosphate (IPP) MVA->IPP Multiple Steps GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP IPP Isomerase & Prenyltransferases GFDP Geranylfarnesyl Diphosphate (GFDP) GGPP->GFDP Geranylfarnesyl Diphosphate Synthase

Biosynthesis of the Geranylfarnesyl Diphosphate Precursor.
Biosynthesis of the 2-Hydroxyphenazine Core: The Knowledge Gap in Archaea

The biosynthesis of the 2-hydroxyphenazine core in archaea is currently unknown. In bacteria, phenazines are derived from chorismic acid, an intermediate in the shikimate pathway[11]. A conserved set of genes, organized in the phz operon (phzA-G), encodes the enzymes that convert chorismic acid to phenazine-1-carboxylic acid (PCA)[12][13]. Further modifications, such as hydroxylation, are carried out by specific enzymes like monooxygenases[14][15].

However, homologs of the bacterial phz genes have not been identified in methanogenic archaea, suggesting that these organisms may utilize a novel pathway for phenazine ring synthesis[4]. The origin of the 2-hydroxyphenazine moiety in this compound remains a significant open question in archaeal biochemistry.

The hypothetical final step in this compound biosynthesis would involve the attachment of the geranylfarnesyl side chain to the 2-hydroxyphenazine core, likely through an ether linkage, as indicated by the final structure[2]. The enzyme catalyzing this prenylation reaction in archaea has not been identified. In some bacteria, O-prenyltransferases have been shown to attach isoprenoid chains to phenazine rings[16].

The following diagram illustrates the known and unknown portions of the overall proposed pathway.

Methanophenazine_Biosynthesis_Pathway cluster_side_chain Side Chain Synthesis (Known) cluster_core_synthesis Core Synthesis (Unknown in Archaea) cluster_assembly Final Assembly (Hypothesized) GFDP Geranylfarnesyl Diphosphate This compound This compound GFDP->this compound Prenyltransferase? (Unknown Enzyme) MVA_pathway Mevalonate Pathway MVA_pathway->GFDP Unknown_Precursors Unknown Precursors Hydroxyphenazine 2-Hydroxyphenazine Unknown_Precursors->Hydroxyphenazine Unknown Enzymes Hydroxyphenazine->this compound

Overview of the Proposed this compound Biosynthesis Pathway.

Functional Role of this compound in the Electron Transport Chain

This compound functions as a crucial electron shuttle in the respiratory chain of Methanosarcina species. It accepts electrons from various dehydrogenases and donates them to a terminal reductase, coupling electron transport to proton translocation across the membrane.

Key enzymes that interact with the this compound pool include:

  • F420H2 Dehydrogenase (Fpo): Oxidizes reduced coenzyme F420 (F420H2) and reduces this compound. This process is coupled to proton translocation[8].

  • F420-nonreducing Hydrogenase (Vho): Oxidizes H2 and reduces this compound[8].

  • Rnf complex: In some species, this complex oxidizes reduced ferredoxin and reduces this compound, coupled to ion translocation[8].

  • Heterodisulfide Reductase (HdrED): The terminal oxidase that accepts electrons from reduced this compound (methanophenazinol) to reduce the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). This reaction is also coupled to proton translocation[3][17][18].

The central role of this compound in the electron transport chain is depicted below.

Methanophenazine_ETC cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Exterior Fpo F420H2 Dehydrogenase (Fpo) MP_pool This compound (MP <-> MPH2) Fpo->MP_pool e- F420 F420 Fpo->F420 H_plus_ext nH+ Fpo->H_plus_ext nH+ Vho H2-evolving Hydrogenase (Vho) Vho->MP_pool e- H_plus_cyt 2H+ Vho->H_plus_cyt HdrED Heterodisulfide Reductase (HdrED) CoM_SH_CoB_SH CoM-SH + CoB-SH HdrED->CoM_SH_CoB_SH HdrED->H_plus_ext nH+ MP_pool->HdrED e- F420H2 F420H2 F420H2->Fpo H2 H2 H2->Vho CoM_S_S_CoB CoM-S-S-CoB CoM_S_S_CoB->HdrED

Role of this compound in the Electron Transport Chain.

Quantitative Data

Quantitative data on the biosynthesis pathway intermediates of this compound are not available due to the unelucidated nature of the pathway. However, kinetic data for the interaction of water-soluble phenazine analogs with the F420H2 dehydrogenase from M. mazei Gö1 have been reported.

Phenazine DerivativeKm (µM)Reference
2-Hydroxyphenazine35[1][2]
Phenazine250[1][2]

Table 1: Michaelis-Menten constants (Km) of F420H2 dehydrogenase for phenazine derivatives.

Experimental Protocols

Extraction and Purification of this compound from Methanosarcina mazei

This protocol is adapted from Abken et al. (1998)[2].

Objective: To isolate and purify this compound from the cell membranes of M. mazei.

Materials:

  • Lyophilized cell membranes of M. mazei

  • Isooctane (B107328) (oxygen-free)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • Lyophilize washed cell membranes of M. mazei overnight.

  • Extract the lyophilized membranes five times with 25 ml of oxygen-free isooctane. To remove oxygen, the solvent should be evacuated and flushed with nitrogen gas before use.

  • Combine the isooctane extracts and evaporate the solvent under a stream of nitrogen.

  • Resuspend the residue in a small volume of methanol.

  • Purify the extract by HPLC using a C18 reversed-phase column.

  • Elute with a gradient of methanol in water.

  • Monitor the elution profile at a wavelength of 254 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Verify the purity of the collected fractions by re-injection into the HPLC and by spectroscopic methods (UV-Vis, NMR, Mass Spectrometry).

Workflow Diagram:

Extraction_Protocol start Lyophilized M. mazei Membranes extraction Extract 5x with Isooctane start->extraction evaporation Evaporate Solvent (N2 stream) extraction->evaporation resuspension Resuspend in Methanol evaporation->resuspension hplc HPLC Purification (C18 column) resuspension->hplc collection Collect Fractions hplc->collection analysis Purity Analysis (Spectroscopy) collection->analysis

Workflow for this compound Extraction and Purification.
Chemical Synthesis of 2-Hydroxyphenazine

This protocol provides a method for the chemical synthesis of the 2-hydroxyphenazine core, as described by Abken et al. (1998)[2], which can be useful for creating standards or for in vitro assays.

Objective: To chemically synthesize 2-hydroxyphenazine.

Materials:

Procedure:

  • Synthesis of Hydroxyquinone: Synthesize hydroxyquinone from 1,2,4-trihydroxybenzene using silver oxide as an oxidizing agent.

  • Condensation Reaction: React the resulting hydroxyquinone with o-phenylenediamine to form 2-hydroxyphenazine.

  • Purification: Purify the crude product by flash chromatography on a silica gel column.

  • Elution: Elute the column with a mixture of diethyl ether and petroleum ether (e.g., 10:1 v/v).

  • Characterization: Confirm the identity and purity of the synthesized 2-hydroxyphenazine using mass spectrometry and NMR spectroscopy.

Conclusion and Future Directions

This compound is a vital component of the energy metabolism in certain methanogenic archaea. While its function as a membrane-bound electron carrier is well-established, its biosynthesis remains a significant puzzle. The identification of the geranylfarnesyl diphosphate synthase has illuminated the origin of its isoprenoid side chain, but the pathway for the synthesis of the 2-hydroxyphenazine core in archaea is completely unknown and likely represents a case of convergent evolution with bacterial phenazine biosynthesis.

Future research should focus on:

  • Identifying the genes and enzymes responsible for 2-hydroxyphenazine synthesis in Methanosarcina species. This could involve comparative genomics, transcriptomics, and gene knockout studies.

  • Elucidating the intermediates of the archaeal phenazine biosynthesis pathway. This will require sensitive analytical techniques to detect and identify these likely low-abundance molecules.

  • Characterizing the prenyltransferase that attaches the isoprenoid side chain to the phenazine core.

A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into the unique biochemistry of archaea but also present novel targets for the development of specific inhibitors of methanogenesis, with potential applications in agriculture and environmental science.

References

The Linchpin of Methanogenic Respiration: A Technical Guide to Methanophenazine's Role in the Electron Transport Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanophenazine, a unique phenazine derivative, stands as a critical electron carrier in the respiratory chain of methanogenic archaea, particularly within the genus Methanosarcina. Functionally analogous to quinones in bacterial and eukaryotic systems, this hydrophobic molecule is integral to the bioenergetics of methane production. This technical guide provides an in-depth exploration of this compound's core functions, detailing its interaction with key enzymatic complexes, the thermodynamics of electron transfer, and the experimental methodologies used to elucidate its role. By presenting quantitative data in a structured format and visualizing the involved pathways, this document aims to serve as a comprehensive resource for researchers in microbial physiology, bioenergetics, and those exploring methanogens as targets for drug development.

Introduction

Methanogenic archaea are key players in the global carbon cycle, responsible for the production of methane in anaerobic environments.[1] Their unique metabolism relies on a specialized electron transport chain (ETC) to conserve energy.[1][2] Unlike bacteria and eukaryotes that commonly utilize quinones, many methanogens, notably Methanosarcina species, employ a distinct hydrophobic electron carrier: this compound.[3][4] This document delves into the pivotal role of this compound, providing a detailed overview of its structure, its interactions within the ETC, and the experimental evidence that has defined our understanding of this crucial molecule.

This compound is a 2-hydroxyphenazine derivative with a polyisoprenoid side chain, rendering it highly hydrophobic and localized to the cell membrane.[5][6] It functions as a mobile electron carrier, shuttling electrons between membrane-bound enzyme complexes. This process is essential for generating a proton motive force, which is subsequently used for ATP synthesis.[7] Understanding the intricacies of this compound-mediated electron transport is fundamental to comprehending methanogen bioenergetics and may reveal novel targets for antimicrobial strategies aimed at mitigating methane emissions.

The Structure and Properties of this compound

This compound is a phenazine derivative with a molecular mass of approximately 538 Da.[5][6] Its structure consists of a redox-active 2-hydroxyphenazine headgroup linked via an ether bridge to a hydrophobic polyisoprenoid tail.[5][6] This amphipathic nature firmly anchors the molecule within the archaeal cytoplasmic membrane.

The redox potential of this compound is a key determinant of its function. While direct measurement is challenging due to its insolubility in aqueous solutions, the redox potential of its water-soluble analog, 2-hydroxyphenazine, has been determined to be approximately -165 mV. This positions it as an effective electron acceptor from donors such as reduced coenzyme F420 (F420H₂) (E₀' ≈ -360 mV) and H₂ (E₀' ≈ -420 mV), and as a suitable electron donor to the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[5]

Role in the Electron Transport Chain

This compound functions as a central hub in the Methanosarcina electron transport chain, mediating electron flow from various donors to the terminal acceptor. The primary electron donors that reduce the this compound pool are membrane-bound hydrogenases and F420H₂ dehydrogenases.[5]

Electron Donors to this compound
  • F420H₂ Dehydrogenase (Fpo): This multi-subunit complex, homologous to the proton-pumping NADH:ubiquinone oxidoreductase (Complex I) in bacteria and mitochondria, oxidizes F420H₂ in the cytoplasm and transfers the electrons to this compound within the membrane.[5] This process is coupled to the translocation of protons across the membrane, contributing to the proton motive force.[7]

  • Membrane-Bound Hydrogenases (Vho): These enzymes catalyze the oxidation of molecular hydrogen (H₂) and transfer the electrons to this compound.[5] Similar to Fpo, this electron transfer is linked to proton translocation.

Electron Acceptor from Reduced this compound

The reduced form of this compound (dihydrothis compound) donates its electrons to the membrane-bound heterodisulfide reductase (HdrED).[7] This enzyme complex catalyzes the reduction of the terminal electron acceptor, CoM-S-S-CoB, to regenerate the thiol coenzymes CoM-SH and CoB-SH, which are essential for the final step of methanogenesis.[7] The oxidation of dihydrothis compound by HdrED is also coupled to proton translocation, further augmenting the electrochemical gradient across the membrane.[7]

A simplified logical flow of the core electron transport process is illustrated below:

ElectronTransportLogic cluster_donors Electron Donors cluster_membrane_complexes Membrane Complexes cluster_carrier Electron Carrier cluster_acceptor Terminal Acceptor F420H2 F420H2 Fpo F420H2 Dehydrogenase (Fpo) F420H2->Fpo H2 H2 Vho Hydrogenase (Vho) H2->Vho MP Oxidized This compound (MP) Fpo->MP e- Vho->MP e- HdrED Heterodisulfide Reductase (HdrED) CoMSSCoB CoM-S-S-CoB HdrED->CoMSSCoB e- MPH2 Reduced This compound (MPH2) MPH2->HdrED e- MPH2->MP - 2H+ - 2e- MP->MPH2 + 2H+ + 2e-

Core logic of electron flow involving this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that interact with this compound and its analogs.

Table 1: Kinetic Parameters of F420H₂ Dehydrogenase with Phenazine Analogs

Electron AcceptorKₘ (µM)Reference
2-Hydroxyphenazine35[5]
Phenazine250[5]

Table 2: Specific Activities of Key Enzymes in the this compound-Dependent Electron Transport Chain

EnzymeSubstrate(s)Specific Activity (U/mg protein)ConditionsReference
F420H₂ DehydrogenaseF420H₂ + 2-Hydroxyphenazine12Purified enzyme from M. mazei[5]
Heterodisulfide ReductaseReduced 2-Hydroxyphenazine + CoM-S-S-CoB14-1637°C, Purified enzyme from M. thermophila[5]
Heterodisulfide ReductaseReduced 2-Hydroxyphenazine + CoM-S-S-CoB60-7060°C, Purified enzyme from M. thermophila[5]
Membrane-bound HydrogenaseH₂ + 2-Hydroxyphenazine1.7Washed membranes from M. mazei[5]

Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Experimental Protocols

Isolation and Purification of this compound from Methanosarcina mazei

This protocol describes the extraction and purification of the hydrophobic electron carrier this compound from the cell membranes of M. mazei.

Materials:

  • Lyophilized cell membranes of M. mazei

  • Isooctane (oxygen-free)

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

Procedure:

  • Lyophilized cell membranes are extracted multiple times with oxygen-free isooctane.

  • The isooctane extracts are combined and concentrated under a stream of nitrogen.

  • The concentrated extract is subjected to HPLC on a C18 reverse-phase column.

  • A gradient of isooctane and ethyl acetate is typically used for elution.

  • Fractions containing this compound are identified by their characteristic absorbance spectrum and collected.

  • The purity of the isolated this compound can be confirmed by mass spectrometry and NMR spectroscopy.[5][6]

The workflow for this process is outlined below:

PurificationWorkflow start Lyophilized M. mazei Membranes extraction Extract with Isooctane start->extraction concentration Concentrate Extract extraction->concentration hplc HPLC Purification (C18 Column) concentration->hplc collection Collect Fractions hplc->collection analysis Purity Analysis (MS, NMR) collection->analysis

Workflow for the purification of this compound.
Assay for F420H₂ Dehydrogenase Activity

This assay measures the activity of F420H₂ dehydrogenase by monitoring the reduction of a phenazine-based electron acceptor.

Materials:

  • Purified F420H₂ dehydrogenase or washed cell membranes

  • Coenzyme F420H₂ (reduced form)

  • 2-Hydroxyphenazine (or other phenazine derivative)

  • Anaerobic buffer (e.g., MOPS buffer, pH 7.0, with reducing agents)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette containing the buffer and the phenazine derivative.

  • Add the enzyme preparation (purified F420H₂ dehydrogenase or washed membranes).

  • Initiate the reaction by adding F420H₂.

  • Monitor the reduction of the phenazine derivative by measuring the decrease in absorbance at a specific wavelength (e.g., 420 nm for 2-hydroxyphenazine).

  • The rate of reaction is calculated from the change in absorbance over time, using the molar extinction coefficient of the phenazine derivative.[5]

  • To determine kinetic parameters (Kₘ and Vₘₐₓ), the assay is performed with varying concentrations of the phenazine derivative while keeping the F420H₂ concentration constant and saturating.

Signaling Pathways and Regulatory Relationships

The electron transport chain involving this compound is a key energy-generating pathway in Methanosarcina. The flux of electrons through this chain is tightly coupled to the proton motive force and subsequent ATP synthesis.

SignalingPathway cluster_ETC Electron Transport Chain cluster_PMF Proton Motive Force Generation cluster_ATP_Synthase ATP Synthesis F420H2_ox F420H2 Oxidation MP_red This compound Reduction F420H2_ox->MP_red e- H_trans_Fpo H+ Translocation (Fpo) F420H2_ox->H_trans_Fpo Couples to H2_ox H2 Oxidation H2_ox->MP_red e- H_trans_Vho H+ Translocation (Vho) H2_ox->H_trans_Vho Couples to MPH2_ox Dihydrothis compound Oxidation MP_red->MPH2_ox e- Hdr_red Heterodisulfide Reduction MPH2_ox->Hdr_red e- H_trans_Hdr H+ Translocation (HdrED) MPH2_ox->H_trans_Hdr Couples to ATP_synth ATP Synthase H_trans_Fpo->ATP_synth Drives H_trans_Vho->ATP_synth Drives H_trans_Hdr->ATP_synth Drives ATP ATP ATP_synth->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_synth

Signaling pathway from electron transport to ATP synthesis.

Conclusion and Future Directions

This compound is a cornerstone of the bioenergetics of Methanosarcina and related methanogens. Its role as a specialized electron carrier highlights the metabolic adaptability of archaea. A thorough understanding of its function and the enzymes with which it interacts is crucial for fields ranging from microbial ecology to biotechnology.

Future research may focus on several key areas:

  • Structural Biology: High-resolution structures of the Fpo and HdrED complexes with bound this compound would provide invaluable insights into the mechanism of electron and proton transfer.

  • Biosynthesis: The biosynthetic pathway of this compound is not fully elucidated. Identifying the enzymes involved could offer novel targets for inhibiting methanogenesis.

  • Drug Development: The uniqueness of this compound and its associated enzymes to methanogens makes them attractive targets for the development of specific inhibitors to control methane emissions from sources such as livestock and agriculture.

This technical guide provides a solid foundation for professionals engaged in these and related areas of research, offering both the conceptual framework and the practical details necessary to advance our understanding of this fascinating molecule.

References

Methanophenazine: A Functional Analogue of Quinones in Methanogenic Archaea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 16, 2025

Abstract

Methanophenazine, a unique phenazine (B1670421) derivative, serves as a critical electron carrier in the respiratory chain of certain methanogenic archaea, particularly within the genus Methanosarcina.[1][2] Functionally analogous to the quinones found in bacterial and eukaryotic electron transport chains, this hydrophobic molecule is a key player in the bioenergetics of methane (B114726) production.[3][4] Unlike organisms that utilize ubiquinone or menaquinone, methanogens have adapted to employ this compound to shuttle electrons between membrane-bound enzyme complexes, contributing to the generation of a proton motive force for ATP synthesis.[5][6] This guide provides a comprehensive overview of this compound, detailing its structure, redox properties, role in the electron transport chain, and the experimental protocols used for its study. This information is of particular relevance to researchers in microbiology, bioenergetics, and those involved in the development of antimicrobial agents targeting methanogenesis.

Introduction: The Unique Bioenergetics of Methanogens

Methanogenic archaea are key players in the global carbon cycle, responsible for the production of billions of tons of methane annually.[7] Their unique metabolism, which allows them to thrive in anaerobic environments, relies on a specialized set of cofactors and enzymes.[5] A crucial aspect of their energy conservation is the membrane-bound electron transport chain, which, in organisms like Methanosarcina mazei, lacks typical quinones.[5] Instead, these archaea utilize this compound, a hydrophobic, redox-active cofactor embedded in the cell membrane.[1][5]

This compound's function is analogous to that of quinones, mediating electron transfer between various dehydrogenases and terminal reductases.[3] This process is coupled to the translocation of protons across the membrane, establishing the chemiosmotic gradient necessary for ATP synthesis.[4] Understanding the intricacies of this compound's function is not only fundamental to comprehending methanogen physiology but also presents opportunities for the development of targeted inhibitors of methanogenesis, a process with significant environmental and economic implications.

Structure and Physicochemical Properties of this compound

This compound is a derivative of 2-hydroxyphenazine (B1496473), featuring a polyisoprenoid side chain attached via an ether linkage.[5][8] This long, hydrophobic tail anchors the molecule within the cytoplasmic membrane. The molecular mass of this compound isolated from Methanosarcina mazei Gö1 has been determined to be 538 Da.[5][8]

Due to its highly hydrophobic nature, this compound is soluble in organic solvents like isooctane (B107328), petroleum ether, and isopentane, but is virtually insoluble in aqueous buffers.[5][9] This property poses challenges for in vitro enzymatic assays, often necessitating the use of water-soluble analogues such as 2-hydroxyphenazine to study its function.[5][8]

Redox Properties

The ability of this compound to act as an electron carrier stems from its capacity to undergo reversible oxidation-reduction reactions. The redox potential of this compound is a critical parameter that dictates its position and function within the electron transport chain. The midpoint potential (E°') of this compound has been determined to be approximately -165 mV (vs. SHE). This potential is intermediate between the electron donors, such as F420H2 (E°' ≈ -360 mV) and H2 (E°' ≈ -420 mV at pH 7), and the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB), which has a redox potential of approximately -140 mV to -177 mV.[9] This places this compound in a thermodynamically favorable position to accept electrons from the dehydrogenases and donate them to the heterodisulfide reductase.

Role in the Electron Transport Chain of Methanosarcina

In Methanosarcina species, this compound functions as a mobile electron carrier, shuttling electrons between membrane-bound dehydrogenases and the terminal heterodisulfide reductase (HdrED).[2][4] This process is a cornerstone of energy conservation in these organisms.

The electron transport chain can be conceptually divided into two main segments:

  • Electron Input: Electrons are introduced into the this compound pool by membrane-bound dehydrogenases. Key enzymes in this step include:

    • F420H2 Dehydrogenase (Fpo): This enzyme complex oxidizes reduced coenzyme F420 (F420H2) and transfers the electrons to this compound.[2][5]

    • F420-nonreducing Hydrogenase (Vho): This enzyme catalyzes the oxidation of molecular hydrogen (H2) and funnels the electrons to this compound, a process that involves a b-type cytochrome.

    • Rnf Complex: In some species like Methanosarcina acetivorans, a ferredoxin:this compound oxidoreductase (Rnf complex) can also serve as an entry point for electrons.[2]

  • Electron Output and Energy Conservation: The reduced this compound (dihydrothis compound) is re-oxidized by the heterodisulfide reductase (HdrED) .[4] This enzyme complex catalyzes the reduction of the heterodisulfide CoM-S-S-CoB to its thiol forms, CoM-SH and CoB-SH.[5] The transfer of electrons from dihydrothis compound (B1237985) to HdrED is coupled to the translocation of protons across the cell membrane, generating a proton motive force that drives ATP synthesis via an A1A0-type ATP synthase.[4]

Methanophenazine_ETC cluster_donors Electron Donors cluster_enzymes_in Input Complexes cluster_carrier Electron Carrier Pool cluster_enzyme_out Output Complex cluster_acceptor Terminal Acceptor cluster_pmf Energy Conservation F420H2 F420H2 Fpo F420H2 Dehydrogenase (Fpo) F420H2->Fpo H2 H2 Vho Hydrogenase (Vho) H2->Vho Fd_red Reduced Ferredoxin Rnf Rnf Complex Fd_red->Rnf MPh This compound (ox) Fpo->MPh e- Vho->MPh e- Rnf->MPh e- MPhH2 Dihydrothis compound (red) MPh->MPhH2 Reduction MPhH2->MPh Oxidation HdrED Heterodisulfide Reductase (HdrED) MPhH2->HdrED e- CoM_SS_CoB CoM-S-S-CoB HdrED->CoM_SS_CoB e- Proton_translocation Proton Translocation (Δp) HdrED->Proton_translocation H+ pumping CoM_SH_CoB_SH CoM-SH + CoB-SH CoM_SS_CoB->CoM_SH_CoB_SH Reduction

Experimental Methodologies

The study of this compound and its role in the electron transport chain involves a variety of biochemical and biophysical techniques. Due to its hydrophobicity, many experiments utilize the water-soluble analogue 2-hydroxyphenazine.[5][8]

Isolation and Purification of this compound

This protocol describes the extraction of this compound from the cell membranes of Methanosarcina mazei Gö1.

Protocol 1: this compound Extraction

  • Cell Lysis and Membrane Preparation:

    • Harvest M. mazei Gö1 cells and lyse them by suspension in an anaerobic buffer (e.g., 25 mM MOPS, pH 7, with 2 mM dithioerythritol).[5]

    • Centrifuge the cell lysate at a low speed (e.g., 8,000 x g) to remove cell debris.[5]

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 120,000 x g for 1 hour).[5]

    • Wash the membrane pellet multiple times with the anaerobic buffer to remove soluble components.[5]

    • Lyophilize the final membrane pellet.[5]

  • Extraction:

    • Extract the lyophilized membranes with an organic solvent such as isooctane.[5][8]

  • Purification:

    • Concentrate the isooctane extract.

    • Purify the this compound from the extract using high-performance liquid chromatography (HPLC).[5][8]

protocol_extraction

Enzyme Assays

Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of electron donors or acceptors.

Protocol 2: F420H2 Dehydrogenase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 25 mM MOPS, pH 7) and F420H2 (e.g., 20 µM).[5]

  • Enzyme Addition: Add a known amount of purified F420H2 dehydrogenase or membrane fraction.[5]

  • Initiation: Start the reaction by adding a water-soluble phenazine derivative (e.g., 2-hydroxyphenazine) as the electron acceptor.[5]

  • Measurement: Monitor the oxidation of F420H2 by the decrease in absorbance at 420 nm.[5]

Protocol 3: Heterodisulfide Reductase Activity Assay

  • Reaction Mixture: In an anaerobic cuvette, prepare a buffer solution containing the heterodisulfide (CoM-S-S-CoB).

  • Enzyme Addition: Add the membrane fraction containing the heterodisulfide reductase.

  • Initiation: Start the reaction by adding reduced 2-hydroxyphenazine as the electron donor.

  • Measurement: Monitor the oxidation of the reduced phenazine by the change in its characteristic absorbance spectrum.[5]

Measurement of Proton Translocation

Proton translocation coupled to electron transport can be measured using inverted membrane vesicles and a sensitive pH electrode.

Protocol 4: Proton Translocation Assay

  • Vesicle Preparation: Prepare inverted membrane vesicles from M. mazei cells.

  • Assay Setup: Suspend the vesicles in a lightly buffered medium in a stirred, anaerobic chamber equipped with a pH electrode.[10]

  • Initiation of Electron Transport:

    • Segment 1 (H2 -> Phenazine): Under a hydrogen atmosphere, add 2-hydroxyphenazine to initiate electron flow from H2 to the phenazine.[10]

    • Segment 2 (Reduced Phenazine -> CoM-S-S-CoB): Under a nitrogen atmosphere and in the presence of CoM-S-S-CoB, add reduced 2-hydroxyphenazine.[10]

  • Measurement: Record the change in the external pH. An influx of protons into the vesicles (alkalinization of the medium) indicates proton translocation.[10]

  • Controls: Add a protonophore (e.g., SF 6847) to dissipate the proton gradient and confirm that the observed pH change is due to translocation across the membrane.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its analogues in the context of the M. mazei electron transport chain.

Table 1: Kinetic Parameters of F420H2 Dehydrogenase with Phenazine Analogues

Electron AcceptorKm (µM)Specific Activity (U/mg protein)
2-Hydroxyphenazine358.8
2-Bromophenazine-8.4
Phenazine250-
Phenazine-1-carboxylic acid-Less effective

Data obtained using purified F420H2 dehydrogenase from M. mazei Gö1.[5][8]

Table 2: Redox Potentials of Key Components in the Electron Transport Chain

Redox CoupleMidpoint Potential (E°' vs. SHE)
H2 / 2H+~ -420 mV
F420 / F420H2~ -360 mV
This compound / Dihydrothis compound~ -165 mV
CoM-S-S-CoB / CoM-SH + CoB-SH~ -140 to -177 mV

Potentials are approximate and can vary with conditions.[9]

Conclusion and Future Directions

This compound stands out as a fascinating adaptation in the bioenergetics of methanogenic archaea, effectively replacing the role of quinones in their electron transport chains. Its unique structure and redox properties are finely tuned for its function in the anaerobic environment these organisms inhabit. The study of this compound and its associated enzymes has been instrumental in elucidating the mechanisms of energy conservation in methanogens.

For drug development professionals, the enzymes that interact with this compound, such as the F420H2 dehydrogenase and the heterodisulfide reductase, represent novel targets for the development of specific inhibitors of methanogenesis. Such inhibitors could have applications in reducing methane emissions from various sources and in manipulating microbial communities in industrial and environmental settings.

Future research should focus on the biosynthesis pathway of this compound, which remains largely uncharacterized.[3] A deeper understanding of its synthesis could reveal further targets for inhibition. Additionally, the development of more water-soluble and stable analogues of this compound would greatly facilitate in vitro studies and the screening of potential inhibitors. The continued exploration of this unique cofactor will undoubtedly yield further insights into the diverse and remarkable world of archaeal metabolism.

References

The Pivotal Role of Methanophenazine in the Bioenergetics of Methanosarcina

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier endogenous to archaea of the genus Methanosarcina.[1][2][3] Functionally analogous to the ubiquinones (B1209410) and menaquinones found in bacterial and eukaryotic respiratory chains, this fascinating molecule plays a central role in the energy metabolism of these methanogens.[2] As a derivative of 2-hydroxyphenazine (B1496473) linked to a polyisoprenoid side chain, this compound is a critical component of the electron transport system, facilitating the generation of an electrochemical gradient for ATP synthesis.[4] This guide provides an in-depth technical overview of the natural occurrence, function, and experimental analysis of this compound in Methanosarcina, tailored for researchers, scientists, and professionals in drug development who may be interested in the unique metabolic pathways of these organisms as potential targets.

Natural Occurrence and Physicochemical Properties

This compound is a strongly hydrophobic molecule, a characteristic conferred by its polyisoprenoid tail, which anchors it within the cytoplasmic membrane of Methanosarcina species.[3][5] First isolated from Methanosarcina mazei Gö1, its structure was elucidated as a 2-hydroxyphenazine derivative connected to the isoprenoid chain via an ether linkage.[4] The redox-active nature of the phenazine (B1670421) headgroup allows it to participate in electron transport chains.[4]

Quantitative Data on this compound and Related Enzyme Kinetics

The concentration of this compound and the kinetic properties of enzymes that interact with its analogs have been quantified in several studies. This data is crucial for understanding the bioenergetic capacity of Methanosarcina.

ParameterOrganism/EnzymeValueConditionsReference
This compound Concentration Methanosarcina mazei Gö1186 nmol/g (dry weight)Not specified[6]
Methanosarcina acetivoransIncreases from exponential to stationary phaseGrowth on methanol[1]
Methanosarcina barkeriIncreases from exponential to stationary phaseGrowth on methanol[1]
Enzyme Kinetics (Km) F420H2 dehydrogenase (M. mazei Gö1)35 µM (for 2-hydroxyphenazine)Not specified[7][8][9][10]
F420H2 dehydrogenase (M. mazei Gö1)250 µM (for phenazine)Not specified[7][8][9][10]
Enzyme Activity (Vmax) F420H2 dehydrogenase (M. mazei Gö1)12 U/mg protein (with 2-hydroxyphenazine)Not specified[11]
Heterodisulfide reductase (M. thermophila)14-16 U/mg protein (with reduced 2-hydroxyphenazine)37°C[11]
Heterodisulfide reductase (M. thermophila)60-70 U/mg protein (with reduced 2-hydroxyphenazine)60°C[11]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Methanosarcina has not yet been fully elucidated.[1] However, it is known to involve the synthesis of a polyisoprenoid side chain, which is then attached to a 2-hydroxyphenazine headgroup.[4] The genes responsible for the synthesis of the polyisoprenoid tail have been identified in Methanosarcina mazei Gö1, including a geranylfarnesyl diphosphate (B83284) synthase.[1] The biosynthesis of the phenazine core in archaea is thought to differ from the well-characterized pathway in bacteria, as homologs to the bacterial phz genes have not been identified in Methanosarcina.[2]

Role in Methane Metabolism and Electron Transport

This compound is a key electron shuttle in the membrane-bound electron transport chain of Methanosarcina, linking the oxidation of electron donors to the reduction of a terminal acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[2] This process generates an electrochemical proton or sodium ion gradient that drives ATP synthesis.

Electron Transport Pathways Involving this compound

The specific components of the electron transport chain that interact with this compound can vary between different Methanosarcina species and depend on the growth substrate.

Methanophenazine_Pathway cluster_donors Electron Donors cluster_membrane Cell Membrane cluster_acceptor Electron Acceptor H2 H₂ Vho Vho/Vht (Hydrogenase) H2->Vho F420H2 F₄₂₀H₂ Fpo Fpo (F₄₂₀H₂ Dehydrogenase) F420H2->Fpo Fd_red Fdred Rnf Rnf Complex Fd_red->Rnf MP_pool This compound (MP ↔ MPH₂) Vho->MP_pool e⁻ Fpo->MP_pool e⁻ Rnf->MP_pool e⁻ HdrED HdrED (Heterodisulfide Reductase) MP_pool->HdrED e⁻ CoM_SS_CoB CoM-S-S-CoB CoM_SH CoM-SH + CoB-SH HdrED->CoM_SH 2e⁻ CoM_SS_CoB->CoM_SH

Caption: Electron transport chain in Methanosarcina showing this compound as a central carrier.

In species like M. barkeri and M. mazei, electrons from the oxidation of H₂ by the Vht/Vho hydrogenase or from F₄₂₀H₂ by the Fpo complex (F₄₂₀H₂ dehydrogenase) are transferred to this compound.[12][13] In contrast, M. acetivorans, which cannot utilize H₂, relies on the Rnf complex to transfer electrons from reduced ferredoxin (Fdred) to this compound during acetoclastic methanogenesis.[5][6][7] The reduced this compound (MPH₂) then donates electrons to the terminal oxidase, HdrED (heterodisulfide reductase), which reduces CoM-S-S-CoB.[2]

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from the method used for the isolation of this compound from Methanosarcina mazei Gö1.[4]

1. Preparation of Cell Membranes:

  • Harvest Methanosarcina cells from the late exponential growth phase by centrifugation.

  • Resuspend the cell pellet in an anaerobic buffer (e.g., 25 mM MOPS, pH 7, with 2 mM DTE).

  • Lyse the cells and centrifuge at low speed to remove cell debris.

  • Pellet the membranes by ultracentrifugation (e.g., 120,000 x g for 1 hour).

  • Wash the membrane pellet twice with the same buffer and finally resuspend in a minimal volume.

2. Extraction of this compound:

  • Lyophilize the washed membranes overnight.

  • Extract the dried membranes multiple times (e.g., 5 times) with an organic solvent such as isooctane (B107328) under an anaerobic atmosphere.

  • Combine the organic extracts.

3. Purification by HPLC:

  • Concentrate the combined extracts.

  • Purify the this compound using high-performance liquid chromatography (HPLC) with a silica (B1680970) column.

  • A suitable gradient could be cyclohexane (B81311) and ethyl acetate.[6]

  • Monitor the elution profile at a wavelength of 260 nm.

  • Collect the fractions containing this compound.

Assay for F420H2 Dehydrogenase Activity

This assay measures the ability of F₄₂₀H₂ dehydrogenase to oxidize F₄₂₀H₂ using a phenazine derivative as an electron acceptor.

1. Reaction Mixture:

  • Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 50 mM Tris-HCl, pH 7.6), a known concentration of purified F₄₂₀H₂ dehydrogenase, and F₄₂₀H₂.

  • The reaction can be initiated by the addition of a water-soluble phenazine analog, such as 2-hydroxyphenazine, due to the insolubility of this compound in aqueous solutions.[4]

2. Spectrophotometric Monitoring:

  • Monitor the oxidation of F₄₂₀H₂ by observing the decrease in absorbance at 420 nm.

  • The specific activity can be calculated using the molar extinction coefficient of F₄₂₀.

3. Determination of Kinetic Parameters:

  • To determine the Km and Vmax, vary the concentration of the phenazine derivative while keeping the concentration of F₄₂₀H₂ constant and measure the initial reaction rates.

Experimental and Logical Workflow

The study of this compound in Methanosarcina involves a multi-step workflow from cultivation to functional analysis.

Experimental_Workflow cluster_cultivation Cell Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization cluster_functional Functional Assays cultivate Anaerobic Cultivation of Methanosarcina harvest Cell Harvesting cultivate->harvest growth_studies Growth Phenotyping cultivate->growth_studies lyse Cell Lysis & Membrane Preparation harvest->lyse extract Solvent Extraction lyse->extract enzyme_assay Enzyme Activity Assays (e.g., Fpo, HdrED) lyse->enzyme_assay hplc HPLC Purification extract->hplc structure Structural Elucidation (MS, NMR) hplc->structure quantify Quantification hplc->quantify

References

Spectroscopic Profile of Oxidized Methanophenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier essential for the bioenergetics of certain methanogenic archaea, particularly within the genus Methanosarcina.[1][2] Its role is analogous to that of quinones in aerobic respiratory chains. Understanding the spectroscopic characteristics of its oxidized state is crucial for elucidating electron transport mechanisms, developing metabolic models, and identifying potential targets for metabolic engineering or drug development. This guide provides a comprehensive overview of the spectroscopic properties of oxidized this compound, detailed experimental protocols, and a visualization of its central role in the electron transport chain of Methanosarcina mazei.

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of oxidized this compound is a key identifier and provides insights into its electronic structure. The spectrum is characterized by distinct absorption maxima in both the UV and visible regions.

Absorption Characteristics

In its oxidized form, this compound, extracted from Methanosarcina mazei Gö1, exhibits characteristic absorption peaks. The major absorption maxima are observed at 250 nm and 365 nm, with shoulders at approximately 300 nm, 330 nm, and 400 nm.[3] This complex spectrum is indicative of the conjugated phenazine ring system.

Spectroscopic ParameterValueReference
Absorption Maxima (λmax) 250 nm, 365 nm[3]
Shoulders 300 nm, 330 nm, 400 nm[3]
Molar Extinction Coefficient (ε) at 425 nm2.3 mM-1 cm-1[3]
Experimental Protocol: UV-Visible Spectroscopy

The following protocol is based on the methodology described for the characterization of this compound from Methanosarcina mazei Gö1.[3]

Objective: To determine the UV-Vis absorption spectrum of oxidized this compound.

Materials:

  • Purified this compound sample

  • Acetic acid

  • Ethanol

  • Uvikon photometer (e.g., model 810, Kontron) or equivalent spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a final concentration of 7 µM. Due to its hydrophobic nature, dissolve the sample in a 1:1 (vol/vol) mixture of acetic acid and ethanol.

  • Instrumentation Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable light source.

    • Set the wavelength range to be scanned, for instance, from 200 nm to 600 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the acetic acid-ethanol solvent mixture to serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

  • Sample Measurement:

    • Empty the blank cuvette and fill it with the this compound solution.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum of the oxidized this compound.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) and any shoulder peaks from the resulting spectrum.

    • If the path length of the cuvette is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated at a specific wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of molecules. For oxidized this compound, MS confirms its molecular mass and can provide information about its fragmentation pattern, which is useful for structural confirmation.

Molecular Mass and Fragmentation

The molecular mass of this compound isolated from Methanosarcina mazei Gö1 has been determined to be 538 Da.[1][4][5] In the mass spectrum, the base peak at an m/z of 538 corresponds to the molecular ion [M]+.[3]

Ion (m/z)Proposed Fragment
196 [M]+ (Molecular ion of 2-hydroxyphenazine)
168 [M - CO]+ (Loss of carbon monoxide)

Data for 2-hydroxyphenazine from PubChem CID 135441800.[6]

Experimental Protocol: Mass Spectrometry (General)

This protocol provides a general workflow for the analysis of a hydrophobic molecule like this compound using mass spectrometry.

Objective: To determine the molecular mass and fragmentation pattern of oxidized this compound.

Materials:

  • Purified this compound sample

  • Appropriate solvent for sample dissolution (e.g., isooctane, methanol)

  • Mass spectrometer (e.g., with Electron Ionization - EI, or Electrospray Ionization - ESI source)

Procedure:

  • Sample Preparation: Dissolve the purified this compound in a suitable volatile solvent at a low concentration.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the appropriate ionization mode (e.g., EI for fragmentation analysis or ESI for accurate mass determination).

    • Optimize the ion source parameters, such as temperature and voltage, for the analyte.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a hydrophobic molecule like this compound, direct infusion or injection following liquid chromatography may be employed.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode to detect the molecular ion.

    • To study fragmentation, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 538) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the m/z of the molecular ion in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify the m/z values of the fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses from the parent ion.

Fluorescence Spectroscopy

Specific fluorescence spectroscopic data for oxidized this compound is not extensively reported in the scientific literature. However, the core phenazine structure is known to exhibit fluorescence. The fluorescence properties of phenazine derivatives are highly dependent on their substitution pattern and solvent environment. Generally, phenazines can display fluorescence in the blue to green region of the electromagnetic spectrum. Further research is required to fully characterize the fluorescence excitation and emission spectra, as well as the quantum yield, of oxidized this compound.

Role in the Electron Transport Chain of Methanosarcina mazei

Oxidized this compound is a crucial component of the electron transport chain in Methanosarcina mazei, acting as an electron shuttle between membrane-bound enzyme complexes. The following diagram illustrates its central role.

ElectronTransportChain cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vho Vho (F420-nonreducing hydrogenase) HdrED HdrED (Heterodisulfide reductase) MP_pool This compound Pool Vho->MP_pool Reduces MP p1 Fpo Fpo (F420H2 dehydrogenase) Fpo->MP_pool Reduces MP p2 CoMS_SCoB CoM-S-S-CoB HdrED->CoMS_SCoB 2e- MP_pool->HdrED Oxidized MP H2 H2 H2->Vho 2e- F420H2 F420H2 F420H2->Fpo 2e- CoMSH_CoBSH CoM-SH + CoB-SH CoMS_SCoB->CoMSH_CoBSH Reduction PurificationWorkflow start Lyophilized membranes of Methanosarcina mazei Gö1 extraction Extraction with isooctane start->extraction hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc end Purified this compound hplc->end

References

The Core of Methanogenesis: An In-depth Technical Guide to the Redox Potential of Methanophenazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanophenazine, a unique prenylated phenazine, stands as a critical, yet often enigmatic, component in the bioenergetics of methanogenic archaea, particularly within the genus Methanosarcina. Its central role as a membrane-bound electron carrier, analogous to quinones in bacterial and eukaryotic respiration, makes a thorough understanding of its redox properties paramount for researchers in microbiology, bioenergetics, and those exploring methanogens as targets for drug development. This technical guide provides a comprehensive overview of the redox potential of this compound, detailing the experimental protocols used for its characterization and presenting key quantitative data in a structured format.

I. Quantitative Redox Data

The redox potential of this compound and its associated electron carriers is fundamental to understanding the thermodynamic landscape of the electron transport chain in methanogens. Due to the hydrophobic nature of this compound, direct measurements in aqueous systems are challenging. Consequently, studies have often utilized water-soluble analogs, such as 2-hydroxyphenazine, to infer its properties. The following table summarizes the key redox potentials involved in the this compound-mediated electron transport chain.

Redox CoupleMidpoint Potential (E₀') (mV vs. SHE)Notes
This compound (oxidized/reduced) -165 ± 6 Determined by cyclic voltammetry using a hanging mercury drop electrode in a purely aqueous buffer system[1]. This direct measurement is crucial for understanding its in vivo function.
2-Hydroxyphenazine (oxidized/reduced)-255A water-soluble analog often used in enzymatic assays to mimic this compound. Its more negative potential should be noted when extrapolating to the native cofactor[2][3].
F₄₂₀H₂ / F₄₂₀-360A primary electron donor to the this compound pool, highlighting the thermodynamic feasibility of the electron transfer[2][3].
H₂ / 2H⁺-420Another key electron donor, particularly in hydrogenotrophic methanogenesis, demonstrating a significant potential difference to drive electron flow[2][3].
CoB-S-S-CoM / CoM-SH + CoB-SH-143 ± 10The terminal electron acceptor in this pathway. The proximity of its redox potential to that of this compound has important implications for energy conservation mechanisms[1].

II. Key Signaling and Experimental Workflows

To visualize the central role of this compound and the methods used to study it, the following diagrams illustrate the electron transport chain and a general experimental workflow for determining its redox potential.

Electron_Transport_Chain cluster_donors Electron Donors cluster_membrane Cell Membrane cluster_acceptor Terminal Electron Acceptor H2 H₂ Hydrogenase F₄₂₀-nonreducing Hydrogenase H2->Hydrogenase F420H2 F₄₂₀H₂ F420_Dehydrogenase F₄₂₀H₂ Dehydrogenase F420H2->F420_Dehydrogenase MPH This compound (MPH/MPH₂) Hydrogenase->MPH e⁻ F420_Dehydrogenase->MPH e⁻ Hdr Heterodisulfide Reductase (HdrED) MPH->Hdr e⁻ CoM_S_S_CoB CoM-S-S-CoB Hdr->CoM_S_S_CoB e⁻ CoM_SH CoM-SH Hdr->CoM_SH CoB_SH CoB-SH Hdr->CoB_SH

Figure 1: Electron transport chain in Methanosarcina involving this compound.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_cv Cyclic Voltammetry cell_growth 1. Growth of Methanosarcina cells membrane_prep 2. Preparation of washed membranes cell_growth->membrane_prep lyophilization 3. Lyophilization membrane_prep->lyophilization extraction 4. Extraction with Isooctane lyophilization->extraction hplc 5. HPLC Purification extraction->hplc sample_prep 6. Sample Preparation (Adsorption on HMDE) hplc->sample_prep electrochemical_cell 7. Three-Electrode Cell Setup (Working: HMDE, Ref: Ag/AgCl, Counter: Pt) sample_prep->electrochemical_cell cv_measurement 8. Potential Sweep & Current Measurement electrochemical_cell->cv_measurement data_analysis 9. Data Analysis (Determination of E₀') cv_measurement->data_analysis

Figure 2: Workflow for determining the redox potential of this compound.

III. Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation, purification, and electrochemical characterization of this compound.

A. Isolation and Purification of this compound from Methanosarcina mazei Gö1

This protocol is adapted from the methodology described by Tietze et al. (1998).[2][4][5]

1. Cell Growth and Harvesting:

  • Methanosarcina mazei Gö1 (DSM 3647) is grown in a 100-liter fermentor on a medium containing 100 mM methanol.

  • Cells are harvested during the late exponential growth phase by continuous centrifugation at 20°C.

  • The harvested cell paste is immediately frozen in liquid nitrogen and stored at -70°C until use.

2. Preparation of Washed Membranes:

  • All subsequent steps are performed under anaerobic conditions.

  • Approximately 30 g (wet weight) of frozen cells are thawed and lysed by suspension in 25 mM MOPS buffer (pH 7.0) containing 2 mM dithioerythritol.

  • The cell lysate is centrifuged at 8,000 x g for 10 minutes to remove cell debris.

  • The supernatant is then ultracentrifuged at 120,000 x g for 1 hour to pellet the cell membranes.

  • The resulting membrane pellet is resuspended in the same buffer and washed twice by repeated ultracentrifugation (120,000 x g for 30 minutes).

  • The final washed membrane pellet is resuspended in a minimal volume of buffer.

3. Lyophilization and Extraction:

  • The washed membrane suspension is lyophilized (freeze-dried) overnight to remove all water.

  • The lyophilized membranes are extracted five times with 25 ml of isooctane. The isooctane should be deoxygenated by evacuation and flushing with nitrogen before use.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • The combined isooctane extracts are concentrated under a stream of nitrogen.

  • The concentrated extract is then purified by HPLC. A detailed description of the column and solvent system would be specific to the available equipment, but a reverse-phase C18 column with a gradient of organic solvents (e.g., methanol/isopropanol) is a common choice for separating hydrophobic molecules.

  • Fractions are collected and monitored by UV-Vis spectroscopy for the characteristic absorbance spectrum of this compound.

B. Determination of Redox Potential by Cyclic Voltammetry

1. Electrode and Cell Setup:

  • An electrochemical workstation equipped for cyclic voltammetry is required.

  • A three-electrode cell is used, comprising:

    • Working Electrode: A hanging mercury drop electrode (HMDE). This is critical for measuring insoluble compounds as the analyte can adsorb onto the mercury surface.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.

    • Counter Electrode: A platinum wire or gauze.

2. Sample Preparation and Measurement:

  • Due to its insolubility, this compound is introduced into a purely aqueous buffer system (e.g., phosphate buffer at pH 7.0).

  • The strong adsorption of the phenazine onto the mercury drop of the HMDE allows for electrochemical measurements despite the lack of solubility in the bulk solution.

  • The purified this compound, dissolved in a minimal amount of a volatile organic solvent, can be added to the electrochemical cell, and the organic solvent is allowed to evaporate, leaving the this compound to adsorb onto the electrode surface. Alternatively, a fresh mercury drop can be formed in the presence of a suspension of this compound in the buffer.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement and maintained under an inert atmosphere during the experiment.

3. Cyclic Voltammetry Parameters:

  • The potential is scanned from an initial value where no redox reaction occurs to a potential sufficiently negative to cause the reduction of this compound, and then the scan is reversed to observe the oxidation.

  • A typical scan rate would be in the range of 50-200 mV/s.

  • Multiple cycles are typically run to ensure a stable and reproducible voltammogram.

4. Data Analysis:

  • The cyclic voltammogram will show a reduction peak on the forward scan and an oxidation peak on the reverse scan.

  • The midpoint potential (E₀') is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials.

  • The measured potential versus the Ag/AgCl reference electrode is converted to the standard hydrogen electrode (SHE) scale for standardized reporting.

IV. Conclusion

The redox potential of this compound is a cornerstone of the bioenergetics of Methanosarcina. Its value of approximately -165 mV places it thermodynamically between the primary electron donors (F₄₂₀H₂ and H₂) and the terminal electron acceptor (CoM-S-S-CoB), facilitating the electron flow that drives proton translocation and subsequent ATP synthesis. The specialized experimental techniques required to handle this hydrophobic cofactor, from its extraction and purification to the intricacies of its electrochemical analysis using a hanging mercury drop electrode, underscore the challenges in studying membrane-bound respiratory components. A detailed understanding of these properties and methodologies is essential for researchers aiming to unravel the complexities of methanogenesis and for the development of novel inhibitors targeting this crucial metabolic pathway.

References

Methodological & Application

Application Note: Extraction and Quantification of Methanophenazine from Methanosarcina mazei

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanophenazine is a unique, hydrophobic, redox-active cofactor found in the cytoplasmic membrane of certain methanogenic archaea, such as Methanosarcina mazei.[1][2][3][4][5][6] It plays a crucial role as an electron carrier in the membrane-bound electron transport chain, which is essential for the organism's energy metabolism.[1][2][3][4][5][6] Specifically, this compound shuttles electrons between various oxidoreductases, contributing to the generation of a proton gradient for ATP synthesis.[7] The study of this compound is vital for understanding the unique bioenergetics of these archaea and may present opportunities for targeting metabolic pathways in drug development. This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from Methanosarcina mazei.

Data Presentation

The following table summarizes key quantitative data related to the extraction of this compound from Methanosarcina mazei Gö1.

ParameterValueReference
OrganismMethanosarcina mazei Gö1[1][2][4]
Molecular Weight538.82 g/mol [1][2][3]
Typical Yield186 nmol/g (dry weight)[4]
Extraction SolventIsooctane[1][2][3][4]
Quantification MethodUV-Vis Spectrophotometry[1]
Absorption Maxima (Oxidized)250 nm, 365 nm[1]

Experimental Protocols

This section details the methodologies for the cultivation of Methanosarcina mazei, extraction of this compound, and its subsequent quantification.

Cultivation of Methanosarcina mazei
  • Media Preparation: Prepare the growth medium for M. mazei as previously described in the relevant literature, ensuring anaerobic conditions. A typical medium for M. mazei Gö1 utilizes methanol (100 mM) as the carbon and energy source.[1]

  • Inoculation and Growth: Inoculate the prepared medium with a starter culture of M. mazei Gö1. For large-scale extraction, cultivate the cells in a fermentor (e.g., 100-liter).[1]

  • Harvesting: Harvest the cells during the late exponential growth phase by continuous centrifugation at 20°C.[1]

  • Storage: Immediately freeze the harvested cell pellet in liquid nitrogen and store at -70°C until further use.[1]

Extraction of this compound

This protocol is adapted from the method described by Tietze et al. (1998).

  • Preparation of Cell Membranes:

    • Under anaerobic conditions, resuspend approximately 30 g (wet weight) of frozen cells in 25 mM MOPS buffer (pH 7.0) containing 2 mM dithioerythritol.

    • Lyse the cells and centrifuge the lysate at 8,000 x g for 10 minutes to remove cell debris.[4]

    • Centrifuge the resulting supernatant at 120,000 x g for 1 hour to pellet the cell membranes.[4]

    • Wash the membrane pellet with buffer and repeat the centrifugation.

  • Lyophilization:

    • Freeze the washed membrane pellet.

    • Lyophilize the frozen membranes overnight to remove all water.

  • Solvent Extraction:

    • Transfer the lyophilized membranes to a suitable flask.

    • Add 25 ml of isooctane to the flask. Safety Note: Isooctane is flammable and should be handled in a fume hood.

    • To prevent oxidation of this compound, ensure the isooctane is deoxygenated by evacuating and flushing with nitrogen gas before use.[2]

    • Stir the suspension for a sufficient period to allow for extraction.

    • Separate the isooctane extract from the membrane debris by centrifugation.

    • Repeat the extraction process five times, collecting the isooctane supernatant each time.[2]

    • Combine all the isooctane extracts.

Purification and Quantification of this compound
  • Purification (Optional):

    • The combined isooctane extracts can be purified by High-Performance Liquid Chromatography (HPLC).[1][2][3]

    • A silica column (e.g., LiChrospher Si-60) with a gradient of cyclohexane and ethyl acetate can be used for separation.[1]

    • Monitor the elution profile using a UV detector at 260 nm.[1]

  • Quantification by UV-Vis Spectrophotometry:

    • Evaporate the isooctane from the combined extracts under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent for spectroscopy (e.g., acetic acid-ethanol, 1:1, v/v).[1]

    • Measure the absorbance of the solution using a UV-Vis spectrophotometer. The oxidized form of this compound has characteristic absorption maxima at 250 nm and 365 nm.[1]

    • Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The extinction coefficient for the reduced form at 425 nm has been reported as 2.3 mM⁻¹ cm⁻¹.[1] For accurate quantification of the oxidized form, a standard curve should be prepared if pure this compound is available, or the previously determined extinction coefficient for the oxidized form should be used.

Visualizations

Experimental Workflow for this compound Extraction

G Experimental Workflow for this compound Extraction cluster_cultivation Cell Cultivation & Harvesting cluster_extraction Extraction cluster_analysis Analysis cultivation Cultivate M. mazei harvesting Harvest Cells (Centrifugation) cultivation->harvesting storage Store at -70°C harvesting->storage membrane_prep Prepare Membranes (Lysis & Ultracentrifugation) storage->membrane_prep lyophilize Lyophilize Membranes membrane_prep->lyophilize extract Extract with Isooctane (5x) lyophilize->extract hplc HPLC Purification (Optional) extract->hplc quantify UV-Vis Quantification extract->quantify Direct Quantification hplc->quantify

Caption: Workflow for the extraction of this compound from M. mazei.

Role of this compound in the Electron Transport Chain of Methanosarcina mazei

G This compound's Role in Electron Transport cluster_membrane Cytoplasmic Membrane cluster_reactants Reactants & Products F420H2_dehydrogenase F420H2 Dehydrogenase MP MP (oxidized) F420H2_dehydrogenase->MP e- Vho_hydrogenase Vho Hydrogenase Vho_hydrogenase->MP e- HdrDE HdrDE (Heterodisulfide Reductase) Proton_translocation Proton Translocation (Energy Conservation) CoM_SH_CoB_SH CoM-SH + CoB-SH HdrDE->CoM_SH_CoB_SH MPH2 MPH2 (reduced) MP->MPH2 2e-, 2H+ MPH2->HdrDE 2e- F420H2 F420H2 F420H2->F420H2_dehydrogenase H2 H2 H2->Vho_hydrogenase CoM_SS_CoB CoM-S-S-CoB CoM_SS_CoB->HdrDE

Caption: Role of this compound (MP) in the M. mazei electron transport chain.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methanophenazine from Methanosarcina mazei Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methanophenazine is a unique, hydrophobic, redox-active cofactor found in the cell membranes of certain methanogenic archaea, such as Methanosarcina mazei.[1] It functions as a crucial electron carrier in the membrane-bound electron transport chain, playing a role analogous to that of quinones in bacterial and eukaryotic respiratory chains.[2][3] Structurally, it is a 2-hydroxyphenazine derivative linked to a polyisoprenoid side chain, which anchors it within the cytoplasmic membrane.[4][5] The isolation and purification of this lipophilic molecule are essential for studying its function in bioenergetics, for use as an analytical standard, and for investigating its potential as a target for novel antimicrobial agents.

This application note provides a detailed protocol for the extraction of this compound from the cell membranes of Methanosarcina mazei Gö1 and its subsequent purification using normal-phase HPLC.

Experimental Protocols

The overall workflow for the isolation and purification of this compound is outlined below. The process begins with the preparation of cell membranes from M. mazei culture, followed by solvent extraction and HPLC purification.

Workflow cluster_prep Part 1: Membrane Preparation cluster_extract Part 2: Extraction & Purification cluster_analysis Part 3: Analysis start M. mazei Gö1 Cell Culture harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis & Washing (Anaerobic Conditions) harvest->lysis ultracentrifuge Pellet Membranes (120,000 x g) lysis->ultracentrifuge lyophilize Lyophilize Membranes (Freeze-dry overnight) ultracentrifuge->lyophilize extract Extract with Isooctane (5x repetitions) lyophilize->extract hplc HPLC Purification (Normal-Phase Silica Column) extract->hplc product Purified this compound hplc->product analysis Structure & Purity Analysis (UV-Vis, MS, NMR) product->analysis

Figure 1. Overall workflow for the purification of this compound.

Part 1: Preparation of Washed Cell Membranes

This protocol is based on methodologies described for M. mazei Gö1.[6]

  • Cell Growth and Harvest : Cultivate M. mazei Gö1 (DSM 3647) in a suitable medium with 100 mM methanol in a fermentor.[6] Harvest cells in the late exponential growth phase by centrifugation. Freeze the cell pellet in liquid nitrogen and store at -70°C.[6]

  • Membrane Preparation (Anaerobic) : Perform all subsequent steps under anaerobic conditions.

  • Cell Lysis : Resuspend approximately 30 g (wet weight) of cells in 25 mM MOPS buffer (pH 7.0) containing 2 mM dithioerythritol.[6]

  • Initial Centrifugation : Centrifuge the cell lysate at 8,000 x g for 10 minutes to remove cell debris.[6]

  • Membrane Pelleting : Transfer the supernatant to an ultracentrifuge and spin at 120,000 x g for 1 hour to pellet the cell membranes.[6]

  • Washing : Resuspend the membrane pellet in fresh buffer and wash twice by repeating the ultracentrifugation step (120,000 x g for 30 minutes).[6]

  • Lyophilization : Lyophilize (freeze-dry) the final washed membrane pellet overnight to remove all water.[6]

Part 2: Extraction of this compound
  • Solvent Preparation : Use isooctane as the extraction solvent. Prior to use, evacuate the solvent and flush with nitrogen gas to remove dissolved oxygen.[6]

  • Extraction : Extract the lyophilized membrane powder five times with 25 ml of the prepared isooctane each time.[6]

  • Pooling : Combine the isooctane extracts. This solution contains crude this compound and other lipid-soluble components.

Part 3: HPLC Purification

The purification is performed using a normal-phase silica column. Both analytical and preparative scale conditions are provided. During purification, the cofactor should not be exposed to daylight.[6]

  • Sample Preparation : The combined isooctane extract can be directly injected onto the HPLC column after filtering through a 0.2 or 0.45 µm filter compatible with organic solvents.

  • HPLC Separation : Perform the separation using an HPLC system equipped with a gradient pump, UV detector, and a suitable data acquisition system.[6] The specific conditions for analytical and preparative separations are detailed in Table 1.

  • Fraction Collection : Collect the fractions corresponding to the major peak, which elutes at approximately 4.5 minutes under the specified analytical conditions.[3]

  • Solvent Evaporation : Evaporate the solvent from the collected fractions under a stream of nitrogen to obtain the purified this compound.

Data Presentation

Quantitative Data Summary

The operational parameters for the HPLC purification are summarized in Table 1.[6] These conditions were established for the separation of this compound from M. mazei membrane extracts.

Table 1: HPLC Operating Parameters for this compound Purification

Parameter Analytical Separation Preparative Separation
HPLC Column LiChroCART (4 x 125 mm), LiChrospher Si-60 (5 µm) Kontrosorb 10 SIL (10 x 250 mm), (10 µm)
Mobile Phase A Cyclohexane Cyclohexane
Mobile Phase B Ethyl acetate Ethyl acetate
Flow Rate 1.0 mL/min 4.0 mL/min
Gradient 0-10 min: 5% B 10-20 min: 5% to 100% B 0-15 min: 5% to 30% B 15-22 min: 30% to 100% B

| Detection | UV at 260 nm | UV at 260 nm |

The physicochemical properties of the purified this compound are listed in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₃₇H₅₀N₂O [7]
Molecular Weight 538.8 g/mol [1][7]
Appearance Hydrophobic, redox-active component [4][5][8]
Key UV-Vis Maxima 250 nm, 365 nm [3]

| Yield | ~186 nmol/g (dry weight) of cells |[6] |

References

Quantitative Analysis of Methanophenazine in Archaeal Cultures: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier found in certain methanogenic archaea, particularly within the order Methanosarcinales.[1][2][3][4] Structurally, it is a 2-hydroxyphenazine derivative with a polyisoprenoid side chain, rendering it highly hydrophobic.[1][2][3][4] This cofactor plays a pivotal role analogous to that of quinones in bacterial and mitochondrial electron transport chains.[5][6] It mediates electron transfer between key membrane-bound enzyme complexes, such as the F420H₂ dehydrogenase and the heterodisulfide reductase (Hdr), thereby contributing to the generation of a proton motive force for ATP synthesis.[1][7] The quantification of this compound in archaeal cultures is crucial for understanding the bioenergetics of methanogenesis, metabolic efficiency, and the organism's response to different growth substrates and environmental conditions. This application note provides detailed protocols for the extraction and quantitative analysis of this compound from archaeal cultures using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The concentration of this compound can vary between different species and is influenced by the growth phase. The following table summarizes the reported quantitative data for this compound in Methanosarcina mazei.

Archaeal SpeciesGrowth PhaseThis compound Concentration (nmol/g dry weight)Reference
Methanosarcina mazei Gö1Late Exponential186[1]

Signaling Pathway and Experimental Workflow

This compound's Role in the Electron Transport Chain

The following diagram illustrates the central role of this compound (MP) in the membrane-bound electron transport chain of Methanosarcina mazei. It accepts electrons from reduced F420 (F420H₂) via the F420H₂ dehydrogenase and from H₂ via a membrane-bound hydrogenase. The reduced this compound (MPH₂) then donates electrons to the terminal heterodisulfide reductase (Hdr), a process coupled to proton translocation across the membrane.

Methanophenazine_Pathway cluster_membrane Cytoplasmic Membrane cluster_cytoplasm cluster_periplasm F420H2_dh F420H2 Dehydrogenase MP MP F420H2_dh->MP 2e- F420 F420 F420H2_dh->F420 H2ase Hydrogenase H2ase->MP 2e- H_plus_cyt 2H+ H2ase->H_plus_cyt Hdr Heterodisulfide Reductase CoMSH_CoBSH CoM-SH + CoB-SH Hdr->CoMSH_CoBSH H_plus_peri nH+ Hdr->H_plus_peri Translocation MPH2 MPH2 MP->MPH2 + 2H+ MPH2->Hdr 2e- MPH2->MP - 2H+ F420H2 F420H2 F420H2->F420H2_dh H2 H2 H2->H2ase CoMS_SCoB CoM-S-S-CoB CoMS_SCoB->Hdr

Caption: Role of this compound in the Electron Transport Chain.

Experimental Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of this compound from archaeal cultures is depicted below. It involves cell harvesting, membrane isolation, extraction of the hydrophobic this compound, and subsequent quantification by HPLC.

Experimental_Workflow start Archaeal Culture (e.g., Methanosarcina) cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest lyophilization Lyophilization (Freeze-drying) cell_harvest->lyophilization extraction Extraction with Isooctane lyophilization->extraction hplc HPLC Analysis extraction->hplc quantification Quantification (Standard Curve) hplc->quantification end Quantitative Data (nmol/g dry weight) quantification->end

Caption: Workflow for this compound Quantification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative analysis of this compound.

Protocol 1: Extraction of this compound from Archaeal Membranes

This protocol is adapted from the method described for the isolation of this compound from Methanosarcina mazei Gö1.[1]

Materials:

  • Archaeal cell paste

  • Liquid nitrogen

  • Lyophilizer (freeze-dryer)

  • Isooctane (HPLC grade), deoxygenated

  • Nitrogen gas

  • Centrifuge and appropriate centrifuge tubes

  • Glass vials

Procedure:

  • Cell Harvesting: Harvest archaeal cells from the late exponential growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Cell Lysis and Membrane Preparation (Optional but Recommended): For cleaner extracts, prepare washed membranes. Resuspend the cell pellet in an anaerobic buffer (e.g., 25 mM MOPS, pH 7.0, with 2 mM dithioerythritol) and lyse the cells. Centrifuge the lysate at high speed (e.g., 120,000 x g for 1 hour) to pellet the membranes. Wash the membrane pellet twice with the same buffer.

  • Lyophilization: Freeze the cell paste or the washed membrane pellet in liquid nitrogen and lyophilize overnight until completely dry.

  • Extraction: a. Transfer the lyophilized cell or membrane powder to a glass centrifuge tube. b. Deoxygenate the isooctane by bubbling with nitrogen gas for at least 30 minutes prior to use. c. Add 25 mL of deoxygenated isooctane per gram of dry cell weight. d. Vortex the mixture vigorously for 2 minutes and then incubate with shaking for 30 minutes at room temperature, protected from light. e. Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris. f. Carefully transfer the isooctane supernatant containing the extracted this compound to a clean glass vial. g. Repeat the extraction process (steps 4c-4f) four more times to ensure complete extraction. h. Combine all the isooctane extracts.

  • Solvent Evaporation: Evaporate the pooled isooctane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., cyclohexane or the initial mobile phase).

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC-based quantification of this compound. Method validation is crucial for accurate and reliable results.

Instrumentation and Columns:

  • An HPLC system equipped with a UV-Vis detector.

  • A normal-phase silica column (e.g., LiChrospher Si-60, 5 µm, 125 x 4 mm) is suitable for the separation of the nonpolar this compound.[1] A C18 reversed-phase column can also be used with an appropriate mobile phase.

Chromatographic Conditions (Example for Normal-Phase): [1]

  • Mobile Phase A: Cyclohexane

  • Mobile Phase B: Ethyl acetate

  • Gradient: Start with 5% B, increase to 100% B over 10-20 minutes.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 260 nm (for general detection) or 425 nm (for the oxidized form, though less sensitive). The UV-Vis spectrum of oxidized this compound shows absorption maxima at 250 and 365 nm.[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: a. Since a commercial standard for this compound is not readily available, it must be purified from a large-scale archaeal culture and its concentration determined spectrophotometrically using a known extinction coefficient (e.g., ε₄₂₅ = 2.3 mM⁻¹ cm⁻¹ for the reduced form).[1] b. Prepare a stock solution of the purified this compound in a suitable solvent (e.g., cyclohexane). c. Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Standard Curve Generation: a. Inject each calibration standard onto the HPLC system. b. Record the peak area corresponding to this compound for each standard. c. Plot a calibration curve of peak area versus concentration. d. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis: a. Inject the reconstituted sample extract onto the HPLC system. b. Identify the this compound peak based on its retention time, which should match that of the standard. c. Record the peak area of the this compound in the sample.

  • Quantification: a. Use the equation from the standard curve to calculate the concentration of this compound in the injected sample volume. b. Based on the initial volume of the reconstituted extract and the dry weight of the starting cell material, calculate the concentration of this compound in nmol/g of dry cell weight.

Method Validation: To ensure the reliability of the quantitative data, the HPLC method should be validated for the following parameters:

  • Linearity: Assessed from the standard curve over a defined concentration range.

  • Accuracy: Determined by spike-recovery experiments, where a known amount of purified this compound is added to a sample matrix and the recovery is calculated.

  • Precision: Evaluated by repeatedly injecting the same sample (intra-day precision) and on different days (inter-day precision) and expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of this compound in archaeal cultures. The detailed protocols for extraction and HPLC analysis, along with the provided diagrams and data, offer a valuable resource for researchers investigating the fascinating bioenergetics of methanogens. The accurate quantification of this key electron carrier will undoubtedly contribute to a deeper understanding of archaeal metabolism and its potential applications in biotechnology and drug development.

References

Application Notes and Protocols for 2-Hydroxyphenazine as a Soluble Analog in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably Pseudomonas species.[1] These molecules are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[2] However, a major hurdle in the preclinical evaluation of many promising phenazine (B1670421) derivatives is their poor aqueous solubility. The hydrophobic and rigid aromatic core of the phenazine structure leads to difficulties in preparing stock solutions and achieving desired concentrations in aqueous buffers used for in vitro assays, potentially leading to compound precipitation and inaccurate results.[3][4]

2-Hydroxyphenazine (B1496473) (phenazin-2-ol) is a naturally occurring phenazine derivative that serves as a valuable tool compound to overcome this limitation.[5] The presence of a hydroxyl group significantly increases its polarity and potential for hydrogen bonding, thereby improving its aqueous solubility compared to its parent compound, phenazine, or other derivatives like phenazine-1-carboxylic acid (PCA).[5] This makes 2-hydroxyphenazine an excellent soluble analog, or surrogate, for screening the general biological activities of the phenazine scaffold in a reliable and reproducible manner during the early stages of drug discovery.

These application notes provide detailed protocols for utilizing 2-hydroxyphenazine in common in vitro assays and summarize key data to facilitate its integration into research workflows.

Physicochemical Properties and Data

2-Hydroxyphenazine (IUPAC Name: phenazin-2-ol) is biosynthesized from its precursor, phenazine-1-carboxylic acid (PCA), through an enzymatic hydroxylation step catalyzed by the monooxygenase PhzO.[5][6] This is often followed by spontaneous decarboxylation to yield the final product.[6]

Chemical Structure:

  • Molecular Formula: C₁₂H₈N₂O[5]

  • Molecular Weight: 196.20 g/mol [5]

  • CAS Number: 4190-95-8[7]

Quantitative Biological Activity Data

The following table summarizes the in vitro activity of the parent compound, phenazine, and other derivatives. This data provides a baseline for the expected biological activity of the phenazine class. It is recommended to determine the specific IC₅₀/MIC values for 2-hydroxyphenazine for each specific cell line or microbial strain of interest.

CompoundAssay TypeCell Line / OrganismResult (IC₅₀ / MIC)Reference
PhenazineAntiproliferation (BrdU)HepG2 (Human Liver Cancer)IC₅₀: 7.8 µM (48h)[3]
PhenazineAntiproliferation (BrdU)T24 (Human Bladder Cancer)IC₅₀: 17 µM (48h)[3]
AotaphenazineCytotoxicityMDA-MB-231 (Breast Cancer)IC₅₀: 26.30 µM[8]
AotaphenazineCytotoxicityHeLa (Cervical Cancer)IC₅₀: 37.79 µM[8]
AotaphenazineCytotoxicityA549 (Lung Cancer)IC₅₀: 48.19 µM[8]
Pyocyanin (B1662382)AntimicrobialCandida albicansMIC: 125 µg/mL[4]
PyocyaninAntimicrobialCandida tropicalisMIC: 62.5 µg/mL[4]
PyocyaninAntimicrobialStreptococcus pneumoniaeMIC: 15.6 µg/mL[4]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details how to assess the cytotoxic effects of 2-hydroxyphenazine on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • 2-Hydroxyphenazine

  • Dimethyl Sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • 96-well microplates[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-hydroxyphenazine in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[9]

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol uses the broth microdilution method to determine the MIC of 2-hydroxyphenazine against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 2-Hydroxyphenazine

  • DMSO, sterile

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of 2-hydroxyphenazine in DMSO. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).[10]

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of 2-hydroxyphenazine that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[10]

Visualizations

Logical Workflow: 2-Hydroxyphenazine as a Soluble Analog

This diagram illustrates the rationale for using 2-hydroxyphenazine as a surrogate for poorly soluble phenazine parent compounds in in vitro screening.

cluster_0 Problem: Poor Solubility cluster_1 Solution: Soluble Analog Parent Poorly Soluble Phenazine Derivative Assay In Vitro Assay (Aqueous Buffer) Parent->Assay Fails in Assay Result Inaccurate Results (Precipitation) Assay->Result Analog 2-Hydroxyphenazine (Soluble Analog) Assay2 In Vitro Assay (Aqueous Buffer) Analog->Assay2 Soluble in Assay Result2 Reliable Data for Scaffold Activity Assay2->Result2

Caption: Rationale for using 2-hydroxyphenazine as a soluble analog.

Biosynthesis and Mode of Action Pathway

This diagram shows the biosynthesis of 2-hydroxyphenazine and its subsequent role in inducing oxidative stress, a common mechanism of action for phenazines.

PCA Phenazine-1-Carboxylic Acid (PCA) PhzO PhzO Enzyme (Monooxygenase) PCA->PhzO Substrate OH_PHZ 2-Hydroxyphenazine PhzO->OH_PHZ Catalyzes Hydroxylation Cell Target Cell (Bacterial or Cancer) OH_PHZ->Cell Enters ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Induces Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Prepare Serial Dilutions of 2-Hydroxyphenazine B->C D 4. Treat Cells with Compound C->D E 5. Incubate 48h D->E F 6. Add MTT Reagent & Incubate 4h E->F G 7. Solubilize Crystals (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data & Calculate IC50 H->I

References

Application Note: Electrochemical Measurement of the Redox Potential of Methanophenazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanophenazine is a crucial, membrane-bound electron carrier in the respiratory chain of methanogenic archaea, such as Methanosarcina species.[1][2] It plays a role analogous to that of quinones in bacterial and mitochondrial electron transport chains.[1] The redox potential of this compound is a key determinant of its function in mediating electron transfer between various oxidoreductases, ultimately leading to methane production and energy conservation. This application note provides a detailed protocol for the electrochemical determination of the redox potential of this compound using cyclic voltammetry.

Due to the highly hydrophobic nature of this compound, which is almost insoluble in aqueous buffers, specialized electrochemical techniques are required for accurate measurement.[3][4][5][6] This protocol is based on the successful methodology employing a hanging mercury drop electrode (HMDE), which allows for the measurement of water-insoluble phenazines in aqueous buffer systems.

Principle

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule.[7][8] The method involves linearly scanning the potential of a working electrode and measuring the resulting current. When the potential reaches the redox potential of the analyte, a peak in the current is observed, corresponding to the oxidation or reduction of the molecule. The midpoint potential (E½), calculated from the anodic and cathodic peak potentials, provides the standard redox potential (E°') of the species.

For water-insoluble compounds like this compound, the strong adsorption of the molecule onto the surface of a hanging mercury drop electrode facilitates the electrochemical measurement in an aqueous environment.

Experimental Protocol

This protocol details the determination of the redox potential of this compound using cyclic voltammetry with a hanging mercury drop electrode.

Materials and Reagents:

  • This compound (isolated and purified)

  • Phosphate buffer (pH 7.0)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell:

    • Working Electrode: Hanging Mercury Drop Electrode (HMDE)

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

    • Counter Electrode: Platinum wire

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:

  • Sample Preparation:

    • Due to its insolubility in water, a stock solution of this compound should be prepared in an appropriate organic solvent (e.g., a minimal amount of isooctane or an acetic acid-ethanol mixture as used for spectroscopic studies).[3]

    • The final working solution is prepared by introducing a small aliquot of the stock solution into the phosphate buffer (pH 7.0) within the electrochemical cell. The strong adsorption of this compound onto the mercury drop allows for measurement even with its low solubility.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the HMDE as the working electrode, an SCE or Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Fill the cell with a known volume of phosphate buffer (pH 7.0).

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Introduce a fresh mercury drop for each measurement.

    • Add the this compound sample to the electrochemical cell.

    • Perform cyclic voltammetry by scanning the potential. A typical scan rate is 100 mV/s.

    • The potential window should be set to encompass the expected redox potential of this compound. For initial scans, a wide range can be used, which is then narrowed down once the redox peaks are identified.

    • To improve the signal, a presweep polarization at a specific potential (e.g., -0.20 V vs. SCE for 1 minute) can be performed before the main scan.

    • Record multiple cycles (e.g., 10 cycles) to observe the stability of the redox process. An increase in the anodic and cathodic peak currents with an increasing number of cycles can be indicative of the adsorption process.

  • Data Analysis:

    • From the resulting cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the midpoint potential (E½) using the following equation: E½ = (Epa + Epc) / 2

    • The midpoint potential (E½) is taken as the formal redox potential (E°') of the this compound.

    • Convert the measured potential versus the reference electrode (e.g., SCE) to the standard hydrogen electrode (SHE) scale for standardized reporting.

Data Presentation

The following table summarizes the reported redox potentials for this compound and related compounds.

CompoundRedox Potential (E°' vs. SHE) [mV]pHMethodReference
This compound-165 ± 67Cyclic Voltammetry (HMDE)
2-Hydroxyphenazine-191 ± 87Cyclic Voltammetry (HMDE)
2-Hydroxyphenazine-255-Not specified[3]
CoB-S-S-CoM-143 ± 107Cyclic Voltammetry (HMDE)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare this compound Stock Solution add_sample Introduce Sample to Cell prep_sample->add_sample prep_cell Assemble and Fill Electrochemical Cell deoxygenate Deoxygenate Buffer with Inert Gas prep_cell->deoxygenate deoxygenate->add_sample run_cv Perform Cyclic Voltammetry add_sample->run_cv determine_peaks Determine Anodic and Cathodic Peak Potentials run_cv->determine_peaks calc_potential Calculate Midpoint Potential (E°') determine_peaks->calc_potential convert_scale Convert to SHE Scale calc_potential->convert_scale

Caption: Workflow for the electrochemical measurement of this compound's redox potential.

Role of this compound in the Electron Transport Chain

electron_transport_chain cluster_membrane Cell Membrane F420H2_dehydrog F420H2 Dehydrogenase MP This compound (MP) F420H2_dehydrog->MP Reduces H2ase Hydrogenase H2ase->MP Reduces MPH2 Dihydrothis compound (MPH2) MP->MPH2 Hdr Heterodisulfide Reductase (Hdr) MPH2->Hdr Oxidized (donates 2e-) CoM_SS_CoB CoM-S-S-CoB Hdr->CoM_SS_CoB Reduces F420H2 F420H2 F420H2->F420H2_dehydrog 2e- H2 H2 H2->H2ase 2e- CoM_SH_CoB_SH CoM-SH + CoB-SH CoM_SS_CoB->CoM_SH_CoB_SH

Caption: Electron transport chain in Methanosarcina involving this compound.

References

Application Notes and Protocols for the Reconstitution of Methanophenazine-Dependent Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reconstitution of methanophenazine-dependent enzyme activity, a critical process in understanding the bioenergetics of methanogenic archaea. The protocols detailed below are designed to enable the functional study of key enzymes involved in the this compound-dependent electron transport chain, such as F420H2 dehydrogenase and heterodisulfide reductase, in a controlled lipid bilayer environment.

Introduction

This compound is a unique, hydrophobic electron carrier found in the cytoplasmic membrane of certain methanogenic archaea, such as Methanosarcina species.[1] It plays a crucial role analogous to that of quinones in bacterial and eukaryotic respiratory chains, shuttling electrons between membrane-bound enzyme complexes.[2] Due to the extreme hydrophobicity of this compound, studying its interaction with dependent enzymes in aqueous solutions is not feasible.[3] Therefore, reconstitution of these enzymes into artificial lipid vesicles (proteoliposomes), particularly those composed of archaeal lipids (archaeosomes), is an essential technique for functional and mechanistic studies.[4]

This document outlines the necessary steps for the preparation of archaeal lipid vesicles, the co-reconstitution of this compound-dependent enzymes and this compound itself, and the subsequent assays to measure reconstituted enzyme activity.

Data Presentation

Table 1: Specific Activities of F420H2 Dehydrogenase with Various Electron Acceptors

This table summarizes the specific activities of purified F420H2 dehydrogenase from Methanosarcina mazei Gö1 with different electron acceptors in aqueous buffer systems. These water-soluble analogs are often used as a proxy for the activity of the enzyme due to the insolubility of native this compound.

Electron AcceptorConcentration (mM)Specific Activity (U/mg of protein)Reference
2-Hydroxyphenazine0.258.8[5]
2-Bromophenazine0.258.4[5]
Phenazine0.53.5[5]
Phenazine-1-carboxylic acid0.52.1[5]
Methylviologen + Metronidazole10 + 0.117.0[6]

Note: 1 U = 1 µmol of F420H2 oxidized per minute.

Table 2: Kinetic Parameters of F420H2 Dehydrogenase for Phenazine Derivatives

This table presents the Michaelis-Menten constants (Km) of purified F420H2 dehydrogenase for water-soluble phenazine derivatives.

SubstrateKm (µM)Reference
2-Hydroxyphenazine35[5]
Phenazine250[5]
F420H27[6]
Table 3: Specific Activities of Heterodisulfide Reductase with a Reduced Phenazine Donor

This table shows the specific activity of purified heterodisulfide reductase from Methanosarcina thermophila using reduced 2-hydroxyphenazine as an electron donor in an aqueous assay.

Electron DonorTemperature (°C)Specific Activity (U/mg of protein)Reference
Dihydro-2-hydroxyphenazine3714-16[7]
Dihydro-2-hydroxyphenazine6060-70[7]

Note: 1 U = 1 µmol of CoB-S-S-CoM reduced per minute.

Experimental Protocols

Protocol 1: Preparation of Archaeal Lipid Vesicles (Archaeosomes)

This protocol describes the preparation of unilamellar archaeosomes from total polar lipids of archaea, which will serve as the membrane scaffold for enzyme reconstitution.

Materials:

  • Total polar lipids from Methanosarcina species (or other desired archaeon)

  • Chloroform

  • Methanol

  • Reconstitution Buffer (e.g., 50 mM potassium phosphate, 100 mM NaCl, pH 7.0)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amount of archaeal lipids in a 2:1 (v/v) mixture of chloroform:methanol in a round-bottom flask.

  • Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator at room temperature.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the dry lipid film by adding the reconstitution buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles, subject the MLV suspension to sonication in a bath sonicator until the suspension becomes translucent.

  • For a more uniform size distribution, pass the sonicated vesicle suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) at least 11 times.

  • The resulting archaeosomes can be stored at 4°C under an inert atmosphere (e.g., nitrogen or argon) for a limited time before use.

Protocol 2: Co-reconstitution of Enzymes and this compound into Archaeosomes

This protocol details the incorporation of purified F420H2 dehydrogenase, heterodisulfide reductase, and this compound into the pre-formed archaeal lipid vesicles using a detergent-mediated method followed by detergent removal.

Materials:

  • Purified F420H2 dehydrogenase and heterodisulfide reductase (solubilized in a suitable detergent, e.g., n-Dodecyl β-D-maltoside (DDM) or Triton X-100)

  • This compound solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol or dimethyl sulfoxide)

  • Prepared archaeosomes (from Protocol 1)

  • Detergent solution (e.g., 10% (w/v) DDM or Triton X-100)

  • Bio-Beads SM-2 (or similar hydrophobic adsorbent)

  • Reconstitution Buffer

  • Ultracentrifuge

Procedure:

  • In a microcentrifuge tube, mix the prepared archaeosomes with the detergent solution to destabilize the vesicles. The final detergent concentration should be sufficient to saturate the lipid bilayer without complete solubilization. This needs to be empirically determined.

  • Add the purified, detergent-solubilized F420H2 dehydrogenase and heterodisulfide reductase to the detergent-destabilized archaeosomes. The lipid-to-protein ratio should be optimized, but a starting point of 50:1 to 100:1 (w/w) is recommended.

  • Add the this compound solution to the mixture. The final concentration of this compound in the lipid bilayer should be in a molar ratio to the lipids that mimics physiological conditions, if known, or optimized for maximal activity. A starting point could be a 1:100 molar ratio of this compound to lipid.

  • Incubate the mixture with gentle agitation for 1 hour at a controlled temperature (e.g., room temperature or 4°C) to allow for the equilibration of proteins and this compound within the lipid-detergent micelles.

  • Remove the detergent by adding pre-washed Bio-Beads to the mixture at a ratio of approximately 20 mg of Bio-Beads per mg of detergent.

  • Incubate the mixture with gentle rocking for at least 2 hours at 4°C. For detergents with a low critical micelle concentration (CMC), multiple changes of Bio-Beads may be necessary.

  • Carefully remove the Bio-Beads by pipetting.

  • Pellet the reconstituted proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Resuspend the proteoliposome pellet in fresh, detergent-free reconstitution buffer.

  • The orientation of the reconstituted enzymes can be assessed using protease protection assays or by measuring the accessibility of specific domains to antibodies or substrates.

Protocol 3: Activity Assay of Reconstituted this compound-Dependent Electron Transport

This protocol describes a spectrophotometric assay to measure the reconstituted F420H2:heterodisulfide oxidoreductase activity in the proteoliposomes. The assay monitors the oxidation of F420H2.

Materials:

  • Reconstituted proteoliposomes (from Protocol 2)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Coenzyme F420H2 (reduced form)

  • Coenzyme M-Coenzyme B heterodisulfide (CoM-S-S-CoB)

  • Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

  • Resuspend the reconstituted proteoliposomes in the assay buffer to a desired final protein concentration.

  • To a cuvette, add the assay buffer and the proteoliposome suspension.

  • Initiate the reaction by adding a known concentration of F420H2.

  • Immediately add the terminal electron acceptor, CoM-S-S-CoB.

  • Monitor the decrease in absorbance at 420 nm, which corresponds to the oxidation of F420H2 (ε420 = 40 mM⁻¹ cm⁻¹).[8]

  • The specific activity can be calculated as micromoles of F420H2 oxidized per minute per milligram of total reconstituted protein.

  • Control experiments should be performed using proteoliposomes lacking one of the enzymes or this compound to ensure the observed activity is dependent on the complete reconstituted system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane F420H2 F420H2 F420H2_Dehydrogenase F420H2 Dehydrogenase F420H2->F420H2_Dehydrogenase e- F420 F420 MPH2 This compound (reduced) Hdr Heterodisulfide Reductase MPH2->Hdr e- MP This compound (oxidized) MP->F420H2_Dehydrogenase regenerates CoMSSCoB CoM-S-S-CoB CoMSSCoB->Hdr CoMSH_CoBSH CoM-SH + CoB-SH F420H2_Dehydrogenase->F420 F420H2_Dehydrogenase->MPH2 reduces Hdr->MP oxidizes Hdr->CoMSH_CoBSH

Caption: Electron transport chain involving this compound.

Experimental_Workflow start Start prep_lipids Prepare Archaeal Lipid Vesicles start->prep_lipids solubilize_proteins Solubilize Enzymes in Detergent start->solubilize_proteins mix_components Mix Vesicles, Enzymes, This compound, & Detergent prep_lipids->mix_components solubilize_proteins->mix_components remove_detergent Remove Detergent (e.g., Bio-Beads) mix_components->remove_detergent proteoliposomes Reconstituted Proteoliposomes remove_detergent->proteoliposomes activity_assay Perform Activity Assay proteoliposomes->activity_assay end End activity_assay->end

Caption: Workflow for enzyme reconstitution.

Logical_Relationship reconstitution Successful Reconstitution functional_enzymes Functional Enzymes reconstitution->functional_enzymes proper_orientation Correct Protein Orientation reconstitution->proper_orientation hydrophobic_core Intact Hydrophobic Membrane Core reconstitution->hydrophobic_core mph_integration This compound Integration reconstitution->mph_integration activity Measurable Enzyme Activity functional_enzymes->activity proper_orientation->activity hydrophobic_core->activity mph_integration->activity

Caption: Requirements for reconstituted enzyme activity.

References

Synthesis and Functional Analysis of Methanophenazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine, a hydrophobic redox-active cofactor found in the cell membrane of methanogenic archaea such as Methanosarcina mazei, plays a crucial role in membrane-bound electron transport, analogous to ubiquinones in bacteria and eukaryotes.[1][2][3] Due to its insolubility in aqueous buffers, functional studies often employ water-soluble synthetic phenazine derivatives to investigate the activities of enzymes involved in energy conservation.[4][5][6][7] This document provides detailed protocols for the synthesis of a variety of phenazine derivatives and their subsequent functional analysis, enabling the exploration of structure-activity relationships and the development of potential inhibitors or modulators of microbial electron transport chains.

Data Presentation: Physicochemical and Biological Properties of Phenazine Derivatives

The following tables summarize key quantitative data for a selection of phenazine derivatives, providing a basis for comparison and selection for specific functional studies.

Table 1: Redox Potentials of Substituted Phenazine Derivatives

CompoundSubstituent(s)Redox Potential (V vs. SHE)Reference(s)
PhenazineUnsubstituted-0.158[1]
2-Hydroxyphenazine2-OHNot specified[4][5][6]
2-Bromophenazine2-BrNot specified[4][6]
Phenazine-1-carboxylic acid1-COOHNot specified[4][6]
2-Chlorophenazine2-Cl-0.054[1]
2-Cyanophenazine2-CN-0.112[1]
Pyocyanin (5-N-methyl-1-hydroxyphenazine)5-N-CH₃, 1-OHNot specified[3]

Table 2: Enzyme Kinetic Data with Phenazine Derivatives as Electron Acceptors/Donors

EnzymeSubstratePhenazine DerivativeK_m (µM)Specific Activity (U/mg)OrganismReference(s)
F₄₂₀H₂ DehydrogenaseF₄₂₀H₂2-Hydroxyphenazine358.8M. mazei Gö1[4][5][6]
F₄₂₀H₂ DehydrogenaseF₄₂₀H₂Phenazine250Not specifiedM. mazei Gö1[4][5][6]
F₄₂₀H₂ DehydrogenaseF₄₂₀H₂2-BromophenazineNot specified8.4M. mazei Gö1[4][6]
Heterodisulfide ReductaseReduced 2-HydroxyphenazineCoB-S-S-CoMNot specifiedNot specifiedM. mazei Gö1[4][5][6]

Table 3: Antimicrobial Activity of Selected Phenazine Derivatives

CompoundTest OrganismMIC (µM)Reference(s)
Halogenated Phenazine (HP 29)Staphylococcus aureus0.08[8]
2-Bromo-1-hydroxyphenazineStaphylococcus aureus6.25[8]
PyocyaninStaphylococcus aureus50[8]
Phenazine-1-carboxylic acid piperazine derivativeRhizoctonia solani24.6 (EC₅₀)[6]

Experimental Protocols

I. Synthesis of Phenazine Derivatives

A variety of synthetic methods can be employed to generate a library of phenazine derivatives with diverse functional groups. The choice of method depends on the desired substitution pattern.

Protocol 1: Synthesis of 2-Hydroxyphenazine (A Water-Soluble this compound Analog)

This protocol is adapted from the synthesis used for functional studies of M. mazei enzymes.[9]

Materials:

  • 1,2,4-Trihydroxybenzene

  • Silver oxide (Ag₂O)

  • o-Phenylenediamine

  • Diethyl ether

  • Petroleum ether

  • Silica gel for flash chromatography

Procedure:

  • Synthesis of Hydroxyquinone: Synthesize hydroxyquinone from 1,2,4-trihydroxybenzene using silver oxide as the oxidizing agent, following established methods.

  • Condensation Reaction: React the synthesized hydroxyquinone with o-phenylenediamine to form 2-hydroxyphenazine.[9]

  • Purification: Purify the crude 2-hydroxyphenazine by flash chromatography using a silica gel column with a diethyl ether-petroleum ether (10:1) eluent system.[9]

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy. The expected mass spectrum should show a molecular ion peak at m/z = 196.[9]

Protocol 2: General Synthesis of Substituted Phenazines via the Wohl-Aue Reaction

This classical method is versatile for producing various phenazine derivatives.[5]

Materials:

  • Substituted nitrobenzene

  • Substituted aniline

  • Potassium hydroxide (KOH) or other strong base

  • Appropriate solvent (e.g., nitrobenzene itself can act as a solvent)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the substituted nitrobenzene and the substituted aniline.

  • Addition of Base: Add a strong base, such as potassium hydroxide.

  • Heating: Heat the reaction mixture to a high temperature (typically 140-210°C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the crude phenazine derivative. Purification is typically achieved by recrystallization or chromatography.

Protocol 3: Synthesis of Unsymmetrically Substituted Phenazines via Palladium-Catalyzed Aryl Ligation

This modern method allows for the controlled synthesis of unsymmetrically disubstituted phenazines.[7][10]

Materials:

  • Substituted 2-bromoanilines

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the substituted 2-bromoaniline, palladium catalyst, phosphine ligand, and base in the anhydrous solvent.

  • Heating: Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS). This involves a double Buchwald-Hartwig amination followed by in-situ oxidation.[10]

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the desired unsymmetrically substituted phenazine.

II. Functional Analysis of Phenazine Derivatives

Protocol 4: Determination of Redox Potential by Cyclic Voltammetry

The redox potential is a critical parameter for understanding the function of phenazine derivatives as electron carriers.

Materials:

  • Synthesized phenazine derivative

  • Supporting electrolyte solution (e.g., 0.1 M KCl in an appropriate solvent)

  • Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

Procedure:

  • Sample Preparation: Dissolve the phenazine derivative in the supporting electrolyte solution to a known concentration.

  • Electrochemical Measurement: Place the solution in the electrochemical cell and perform cyclic voltammetry by scanning the potential between a defined range.

  • Data Analysis: The redox potential (E₁/₂) is determined as the midpoint potential between the anodic and cathodic peak potentials.

Protocol 5: Enzyme Activity Assay using Phenazine Derivatives as Electron Acceptors

This protocol is based on the assay for F₄₂₀H₂ dehydrogenase from M. mazei Gö1.[4]

Materials:

  • Purified F₄₂₀H₂ dehydrogenase

  • F₄₂₀H₂ (reduced cofactor F₄₂₀)

  • Synthesized phenazine derivative (dissolved in a suitable solvent like ethanol or DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, a specific concentration of F₄₂₀H₂, and the purified enzyme.

  • Initiate Reaction: Start the reaction by adding the phenazine derivative solution.

  • Monitor Reaction: Monitor the oxidation of F₄₂₀H₂ by measuring the decrease in absorbance at 420 nm.

  • Calculate Activity: Calculate the specific activity of the enzyme (in U/mg) based on the rate of F₄₂₀H₂ oxidation. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized phenazine derivatives.

Materials:

  • Synthesized phenazine derivative

  • Bacterial or fungal strain

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or plate reader

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the phenazine derivative in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of Phenazine Derivatives cluster_analysis Functional Analysis Start Starting Materials (e.g., Substituted Anilines, Nitrobenzenes) Reaction Chemical Synthesis (e.g., Wohl-Aue, Pd-catalyzed coupling) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Library of Phenazine Derivatives Characterization->Library Redox Redox Potential (Cyclic Voltammetry) Library->Redox Enzyme Enzyme Assays (e.g., Dehydrogenase Activity) Library->Enzyme Antimicrobial Antimicrobial Assays (MIC Determination) Library->Antimicrobial SAR Structure-Activity Relationship Analysis Redox->SAR Enzyme->SAR Antimicrobial->SAR

Caption: Experimental workflow for the synthesis and functional analysis of this compound derivatives.

Electron_Transport_Pathway Simplified Electron Transport Chain in M. mazei involving this compound cluster_membrane Cell Membrane of Methanosarcina mazei cluster_cytoplasm Cytoplasm F420H2_DH F420H2 Dehydrogenase MP This compound (or Synthetic Derivative) F420H2_DH->MP reduces Hydrogenase Hydrogenase Hydrogenase->MP reduces Hdr Heterodisulfide Reductase (HdrED) MP->Hdr donates e- CoM_SS_CoB CoB-S-S-CoM Hdr->CoM_SS_CoB reduces F420H2 F420H2 F420H2->F420H2_DH e- H2 H2 H2->Hydrogenase e- CoM_SH CoM-SH + CoB-SH CoM_SS_CoB->CoM_SH

Caption: Role of this compound in the electron transport chain of Methanosarcina mazei.

References

Application of Methanophenazine as a Biomarker for Methanogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier found in certain methanogenic archaea, particularly within the order Methanosarcinales.[1] Its presence is indicative of a specific type of methanogenesis and can serve as a valuable biomarker for monitoring methanogenic activity in various environments, from natural ecosystems to industrial anaerobic digesters and potentially within the context of gut microbiome research in drug development. This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker for methanogenesis.

This compound, a phenazine derivative, is a strongly hydrophobic redox-active cofactor that plays a crucial role in the electron transport chain of some methanogens.[2] It functions as an electron shuttle, mediating the transfer of electrons between key enzymes involved in the metabolic pathways of methane production.[3] Specifically, it accepts electrons from dehydrogenases, such as F420H2 dehydrogenase and certain hydrogenases, and donates them to the terminal reductase, the heterodisulfide reductase (Hdr).[4][5] This process is coupled to the generation of a proton motive force, which is utilized for ATP synthesis.[6]

The chemical structure of this compound consists of a 2-hydroxyphenazine moiety linked to a polyisoprenoid side chain via an ether bridge.[4][7] This lipophilic nature firmly anchors the molecule within the archaeal cell membrane.

Data Presentation

Quantitative data for this compound and its analogs are summarized in the table below for easy reference and comparison.

PropertyValueSource
This compound
Molecular Mass538.820 g·mol−1[2]
Extinction Coefficient (at 425 nm)2.3 mM⁻¹ cm⁻¹[4]
2-Hydroxyphenazine (water-soluble analog)
Km value for F420H2 dehydrogenase35 µM[1][5][7]
Phenazine (water-soluble analog)
Km value for F420H2 dehydrogenase250 µM[1][5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of this compound in the electron transport chain of Methanosarcina species and a general workflow for its extraction and analysis.

Methanophenazine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm F420H2_dh F420H2 Dehydrogenase MPh_pool This compound (MPh <-> MPhH2) F420H2_dh->MPh_pool 2e- H2ase Hydrogenase H2ase->MPh_pool 2e- Hdr Heterodisulfide Reductase (HdrED) CoM_SS_CoB CoM-S-S-CoB Hdr->CoM_SS_CoB MPh_pool->Hdr 2e- Proton_trans Proton Translocation (Energy Conservation) MPh_pool->Proton_trans F420H2 F420H2 F420H2->F420H2_dh H2 H2 H2->H2ase CoM_SH CoM-SH + CoB-SH CoM_SS_CoB->CoM_SH Experimental_Workflow Sample Sample Collection (e.g., environmental sample, pure culture) Extraction Lipid Extraction (e.g., Bligh-Dyer or Isooctane) Sample->Extraction Purification Purification/Fractionation (e.g., Solid Phase Extraction) Extraction->Purification Analysis Analysis (HPLC-UV/Vis or LC-MS) Purification->Analysis Quantification Quantification and Data Interpretation Analysis->Quantification

References

Elucidating the Methanophenazine Biosynthetic Pathway: Application Notes for In Vivo Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine is a unique, membrane-bound electron carrier found in certain methanogenic archaea, such as Methanosarcina species. It plays a crucial role in the bioenergetics of these organisms by participating in the electron transport chain, analogous to the function of quinones in bacteria and eukaryotes.[1] Despite its importance, the biosynthetic pathway of this compound has not been fully elucidated. These application notes provide a framework for investigating this pathway using in vivo stable isotope labeling studies. Given the limited direct research on this specific pathway, we present a proposed biosynthetic route based on known analogous pathways and provide detailed, adaptable protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

This compound is a composite molecule consisting of a 2-hydroxyphenazine core linked via an ether bridge to a polyisoprenoid side chain.[2][3] Therefore, its biosynthesis is proposed to draw from two major metabolic routes: the shikimate pathway for the phenazine core and the mevalonate (MVA) pathway for the isoprenoid tail.

  • The Phenazine Core: In bacteria, the biosynthesis of the phenazine core originates from the shikimate pathway, with chorismate being a key intermediate.[4][5] Two molecules derived from chorismate are thought to condense to form the basic phenazine structure.

  • The Isoprenoid Side Chain: Archaea exclusively utilize the mevalonate (MVA) pathway for the synthesis of isoprenoids.[6][7] This pathway produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for isoprenoids.

Based on these established pathways, a proposed biosynthetic route for this compound is outlined below. In vivo labeling studies, as detailed in these notes, are essential to validate and refine this hypothetical pathway.

Application 1: Tracing the Origin of the Phenazine Core using ¹³C-Labeled Precursors

This experiment is designed to confirm the origin of the phenazine core from the shikimate pathway by feeding Methanosarcina cultures with ¹³C-labeled glucose and analyzing the incorporation of ¹³C into the this compound molecule.

Experimental Protocol
  • Culture Preparation:

    • Grow Methanosarcina mazei under strictly anaerobic conditions in a defined minimal medium with methanol as the primary carbon and energy source.

    • Prepare a parallel culture with a medium where the standard glucose is replaced with uniformly labeled [U-¹³C₆]-glucose.

  • Isotope Labeling:

    • Inoculate both the control and the labeling cultures with an actively growing starter culture of M. mazei.

    • Incubate the cultures under optimal growth conditions until they reach the late exponential phase.

  • Extraction of this compound: [2][8]

    • Harvest the cells by centrifugation.

    • Lyophilize the cell pellets overnight.

    • Extract the lyophilized biomass with isooctane under an inert atmosphere (e.g., nitrogen).

    • Combine the extracts and evaporate the solvent.

  • Purification:

    • Purify the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reverse-phase C18 column).[2]

  • Mass Spectrometry Analysis: [9][10]

    • Analyze the purified this compound from both control and labeled cultures by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the mass isotopologue distribution (MID) of the intact this compound molecule and its fragments to ascertain the extent and pattern of ¹³C incorporation.

Expected Data and Interpretation

The incorporation of ¹³C from [U-¹³C₆]-glucose into the phenazine core would strongly support its origin from the shikimate pathway. The specific labeling pattern can provide further insights into the intermediates involved.

Labeled PrecursorExpected Mass Shift in Phenazine CoreInterpretation
[U-¹³C₆]-GlucoseMultiple ¹³C atoms incorporatedConfirms the precursor role of glucose in the biosynthesis of the phenazine core via the shikimate pathway.
Unlabeled GlucoseNo significant mass shift (natural abundance)Control for comparison.

Application 2: Investigating the Isoprenoid Side Chain Biosynthesis with Deuterium Labeling

This protocol aims to verify the MVA pathway's role in the synthesis of the isoprenoid side chain of this compound using deuterium-labeled precursors.

Experimental Protocol
  • Culture and Labeling:

    • Grow M. mazei in a minimal medium as described in Application 1.

    • For the labeling experiment, supplement the culture medium with a known concentration of deuterium oxide (D₂O) or a deuterated precursor of the MVA pathway, such as deuterated mevalonate.

  • Extraction and Purification:

    • Follow the same extraction and purification procedures for this compound as detailed in Application 1.

  • Analysis:

    • Analyze the purified this compound by LC-MS to determine the mass increase due to deuterium incorporation.

    • For more detailed positional information of the label, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed on the purified labeled compound.[11]

Expected Data and Interpretation

The incorporation of deuterium into the isoprenoid tail of this compound would provide evidence for its de novo synthesis via the MVA pathway.

Labeled PrecursorExpected Mass Shift in Isoprenoid TailInterpretation
D₂OMultiple deuterium atoms incorporatedIndicates active de novo biosynthesis of the isoprenoid side chain.
Deuterated MevalonateSpecific incorporation of deuteriumConfirms the involvement of the MVA pathway.
H₂O (Control)No significant mass shiftBaseline for natural abundance.

Visualizing the Pathways and Workflows

To aid in the conceptualization of these experiments, the following diagrams illustrate the proposed biosynthetic pathway and the general experimental workflow.

methanophenazine_biosynthesis cluster_shikimate Shikimate Pathway cluster_mva MVA Pathway Glucose Glucose Chorismate Chorismate Glucose->Chorismate Phenazine_Precursor Phenazine_Precursor Chorismate->Phenazine_Precursor Phenazine_Core 2-Hydroxyphenazine Core Phenazine_Precursor->Phenazine_Core x2, condensation Acetyl_CoA Acetyl_CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP Isoprenoid_Tail Isoprenoid Tail IPP_DMAPP->Isoprenoid_Tail This compound This compound Isoprenoid_Tail->this compound ether linkage Phenazine_Core->this compound ether linkage

Caption: Proposed biosynthetic pathway of this compound.

experimental_workflow Culture 1. Culture Methanosarcina mazei Labeling 2. Add Labeled Precursor (e.g., ¹³C-Glucose, D₂O) Culture->Labeling Harvest 3. Harvest Cells Labeling->Harvest Extract 4. Extraction of Lipids Harvest->Extract Purify 5. HPLC Purification of this compound Extract->Purify Analyze 6. MS and/or NMR Analysis Purify->Analyze Interpret 7. Data Interpretation Analyze->Interpret

Caption: General experimental workflow for in vivo labeling.

Concluding Remarks

The protocols and conceptual frameworks presented here offer a robust starting point for the detailed investigation of the this compound biosynthetic pathway. While the specific pathway is yet to be definitively established, the application of in vivo stable isotope labeling is a powerful and proven method to elucidate such metabolic routes. The successful application of these methods will not only fill a significant knowledge gap in archaeal biochemistry but may also open avenues for the development of novel inhibitors targeting this essential pathway in methanogens, with potential applications in controlling methane emissions and in drug development.

References

Techniques for Studying Methanophenazine in Membrane Vesicles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanophenazine is a unique, hydrophobic electron carrier found in the cytoplasmic membrane of several methanogenic archaea, such as Methanosarcina species.[1][2][3][4] It plays a crucial role analogous to that of quinones in bacterial and eukaryotic respiratory chains, mediating electron transfer in energy conservation pathways.[5] The study of this compound in its native membrane environment or in reconstituted systems is essential for understanding the bioenergetics of methanogenesis and for identifying potential targets for antimicrobial drug development. These application notes provide detailed protocols for the isolation, characterization, and functional analysis of this compound in membrane vesicles.

Data Presentation: Quantitative Properties of this compound and Related Compounds

The following tables summarize key quantitative data for this compound and its analogs, crucial for experimental design and data interpretation.

ParameterValueOrganism/ConditionReference
Molecular Mass 538 DaMethanosarcina mazei Gö1[1][2][3][4][6]
Molecular Formula C₃₇H₅₄N₂OMethanosarcina mazei Gö1[1]
Extinction Coefficient (Oxidized) 2.3 mM⁻¹ cm⁻¹ at 425 nmIn acetic acid-ethanol (1:1, vol/vol)[1]
Redox Potential (E'₀) -165 mVvs. SHE at pH 7[7]
CompoundKₘ Value (μM)EnzymeReference
2-Hydroxyphenazine35F₄₂₀H₂ Dehydrogenase[2][3][4]
Phenazine250F₄₂₀H₂ Dehydrogenase[2][3][4]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Methanosarcina mazei Gö1

This protocol describes the extraction and purification of this compound from the cell membranes of M. mazei Gö1.[1]

Materials:

  • Lyophilized membranes of M. mazei Gö1

  • Isooctane (oxygen-free)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Kontron HPLC columns (or equivalent)

  • Nitrogen gas

Procedure:

  • Lyophilize washed cell membranes of M. mazei Gö1 overnight.

  • Extract the lyophilized membranes five times with 25 ml of oxygen-free isooctane per extraction. To remove oxygen, evacuate the isooctane and flush with nitrogen gas before use.

  • Combine the isooctane extracts.

  • Purify the combined extracts by HPLC.

    • HPLC System: A system equipped with a UV detector is suitable.

    • The specific column and gradient conditions should be optimized, but a non-polar column is appropriate for the hydrophobic this compound.

  • Monitor the elution profile at a wavelength suitable for phenazine derivatives (e.g., 254 nm or 425 nm).

  • Collect the fractions containing the yellow-colored this compound.

  • Evaporate the solvent under a stream of nitrogen to obtain the purified this compound as a yellow oil.

Protocol 2: Preparation of Inverted Membrane Vesicles from Methanosarcina

This protocol outlines the preparation of inverted membrane vesicles, which are essential for studying proton translocation and other membrane-associated functions.[3]

Materials:

  • Methanosarcina cell paste

  • Buffer A (e.g., 50 mM MOPS, pH 7.0, containing 10 mM MgCl₂)

  • Lysozyme (for protoplast formation in some species)[7]

  • DNase I

  • Ultracentrifuge

  • French press or sonicator

Procedure:

  • Harvest Methanosarcina cells by centrifugation.

  • Wash the cell pellet with Buffer A.

  • Resuspend the cells in Buffer A. For cells with tough cell walls, pre-treatment with lysozyme may be necessary to form protoplasts.[7]

  • Disrupt the cells using a French press at high pressure (e.g., 20,000 psi) or by sonication. Add a small amount of DNase I to reduce the viscosity from released DNA.

  • Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove unbroken cells and large debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 150,000 x g for 2 hours) to pellet the membrane vesicles.

  • Wash the vesicle pellet by resuspending in Buffer A and repeating the high-speed centrifugation.

  • Resuspend the final pellet of inverted membrane vesicles in a minimal volume of Buffer A and store at -80°C.

Protocol 3: Reconstitution of this compound into Proteoliposomes

This protocol describes the incorporation of the hydrophobic this compound into artificial lipid vesicles (liposomes) or protein-containing vesicles (proteoliposomes). This is crucial for studying its function in a defined system.

Materials:

  • Purified this compound

  • Phospholipids (e.g., a mixture of E. coli polar lipids or a defined mixture of PC, PE, and PS)

  • Detergent (e.g., n-octyl-β-D-glucopyranoside or Triton X-100)

  • Bio-Beads SM-2 or dialysis tubing for detergent removal

  • Buffer B (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl)

Procedure:

  • Prepare a lipid film by dissolving the desired phospholipids in chloroform, evaporating the solvent under nitrogen, and drying under vacuum for at least 1 hour.

  • Hydrate the lipid film in Buffer B to form multilamellar vesicles.

  • Solubilize the lipid vesicles by adding a detergent to a final concentration above its critical micelle concentration.

  • Add the purified this compound (dissolved in a small amount of a suitable organic solvent like ethanol) to the solubilized lipid mixture. If reconstituting with a protein, the purified protein is also added at this stage.

  • Incubate the mixture for 30 minutes to allow for the incorporation of this compound into the lipid-detergent micelles.

  • Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by:

    • Dialysis: Dialyze the mixture against a large volume of Buffer B for 48-72 hours with several buffer changes.

    • Bio-Beads: Add Bio-Beads SM-2 to the mixture and incubate with gentle agitation, changing the beads periodically.[8]

  • Harvest the proteoliposomes by ultracentrifugation (e.g., 200,000 x g for 2 hours).

  • Resuspend the proteoliposome pellet in Buffer B and store at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.

Protocol 4: Spectroscopic Analysis of this compound

UV-visible spectroscopy is a key technique to study the redox state of this compound.[1]

Materials:

  • Purified this compound or membrane vesicles containing this compound

  • UV-Vis spectrophotometer

  • Reducing agent (e.g., sodium dithionite or hydrogen gas with a platinum catalyst)

  • Oxidizing agent (e.g., potassium ferricyanide)

  • Anaerobic cuvettes

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetic acid-ethanol for purified compound) or a suspension of membrane vesicles in buffer.

  • Transfer the sample to an anaerobic cuvette and seal it.

  • Record the absorption spectrum of the oxidized form from 200 to 600 nm.

  • To record the spectrum of the reduced form, add a small amount of a reducing agent. For example, add a few crystals of insoluble platinum(IV) oxide and bubble with hydrogen gas.[1]

  • Incubate until the reduction is complete (this can be monitored by the change in the spectrum) and then record the spectrum of the reduced form.

  • The redox state can be monitored by observing the characteristic absorbance peaks.

Protocol 5: Functional Assays of this compound in Membrane Vesicles

Due to the low solubility of this compound in aqueous solutions, its function is often studied using water-soluble analogs like 2-hydroxyphenazine in assays with isolated enzymes or membrane vesicles.[1][2][3] These assays can also be adapted for reconstituted systems containing this compound.

A. F₄₂₀H₂:Phenazine Oxidoreductase Activity

This assay measures the ability of F₄₂₀H₂ dehydrogenase in membrane vesicles to reduce a phenazine derivative.

Materials:

  • Inverted membrane vesicles or purified F₄₂₀H₂ dehydrogenase

  • Reduced coenzyme F₄₂₀ (F₄₂₀H₂)

  • 2-Hydroxyphenazine (or other phenazine derivatives)

  • Anaerobic buffer (e.g., Buffer A under a nitrogen atmosphere)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette containing the anaerobic buffer.

  • Add the membrane vesicles or purified enzyme.

  • Add F₄₂₀H₂ to a final concentration of 20 μM.

  • Incubate for 5 minutes to achieve a stable baseline.

  • Initiate the reaction by adding the phenazine derivative (e.g., 2-hydroxyphenazine).

  • Monitor the oxidation of F₄₂₀H₂ by the decrease in absorbance at 420 nm (ε = 40 mM⁻¹ cm⁻¹).[2] Alternatively, monitor the reduction of the phenazine derivative at its specific wavelength (e.g., 425 nm for 2-hydroxyphenazine).[2]

B. Proton Translocation Assay

This assay measures the movement of protons across the membrane of inverted vesicles, driven by the electron transport involving phenazine derivatives.[3]

Materials:

  • Inverted membrane vesicles

  • A weakly buffered solution (e.g., containing sucrose and a low concentration of a pH indicator or a pH electrode)

  • Electron donor (e.g., H₂ gas)

  • Electron acceptor (e.g., 2-hydroxyphenazine)

Procedure:

  • Suspend the inverted membrane vesicles in the weakly buffered solution in a stirred, anaerobic chamber equipped with a pH electrode.

  • Equilibrate the system under an atmosphere of the electron donor (e.g., H₂).

  • Initiate the reaction by adding a pulse of the electron acceptor (2-hydroxyphenazine).

  • Monitor the change in the pH of the external medium. An alkalinization of the medium indicates proton uptake into the inverted vesicles.

  • The amount of translocated protons can be calculated from the extent of the pH change.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_isolation Isolation & Purification cluster_reconstitution Reconstitution cluster_analysis Analysis start Methanosarcina mazei Gö1 Cells membranes Lyophilized Membranes start->membranes extraction Isooctane Extraction membranes->extraction hplc HPLC Purification extraction->hplc mph Purified this compound hplc->mph reconstitution Reconstitution with this compound mph->reconstitution spectroscopy Spectroscopic Analysis mph->spectroscopy lipids Phospholipids detergent Detergent Solubilization lipids->detergent detergent->reconstitution proteoliposomes Proteoliposomes reconstitution->proteoliposomes functional_assays Functional Assays proteoliposomes->functional_assays electrochemistry Electrochemical Analysis proteoliposomes->electrochemistry electron_transport_chain cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm F420H2_dehydrogenase F₄₂₀H₂ Dehydrogenase MPH_pool This compound (MPH) F420H2_dehydrogenase->MPH_pool 2e⁻ F420 F₄₂₀ F420H2_dehydrogenase->F420 Hydrogenase Hydrogenase Hydrogenase->MPH_pool 2e⁻ protons_in 2H⁺ Hydrogenase->protons_in HdrED Heterodisulfide Reductase (HdrED) CoB_S_S_CoM CoB-S-S-CoM HdrED->CoB_S_S_CoM Reduction protons_out H⁺ translocation HdrED->protons_out MPH2_pool Dihydrothis compound (MPH₂) MPH_pool->MPH2_pool Reduction MPH2_pool->HdrED 2e⁻ MPH2_pool->MPH_pool Oxidation CoM_SH CoM-SH + CoB-SH CoB_S_S_CoM->CoM_SH F420H2 F₄₂₀H₂ F420H2->F420H2_dehydrogenase H2 H₂ H2->Hydrogenase

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isooctane Extraction of Methanophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the isooctane (B107328) extraction of methanophenazine from microbial membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound is a hydrophobic, redox-active cofactor found in the cytoplasmic membranes of methanogenic archaea, such as Methanosarcina species.[1][2][3][4][5] It functions as a crucial electron carrier in the membrane-bound electron transport chain, analogous to quinones in other organisms.[6] Efficient extraction is critical for studying its biosynthesis, its role in energy conservation, and for potential applications in biotechnology and drug development.

Q2: Why is isooctane used for the extraction of this compound?

A2: Isooctane is a non-polar organic solvent that is effective for extracting hydrophobic molecules like this compound from the lipid bilayer of cell membranes.[1][2][3][4][5] Its volatility also facilitates easy removal during downstream processing.

Q3: What are the key steps in the isooctane extraction of this compound?

A3: The general workflow involves:

  • Cell Lysis: Disrupting the microbial cells to release the membrane fractions.

  • Membrane Isolation: Separating the membrane fraction from other cellular components.

  • Lyophilization: Freeze-drying the membrane fraction to remove water.

  • Isooctane Extraction: Repeatedly extracting the lyophilized membranes with isooctane.

  • Solvent Evaporation: Removing the isooctane to concentrate the extracted this compound.

  • Purification: Further purifying the this compound, typically using High-Performance Liquid Chromatography (HPLC).[1][2][4]

Q4: How can I quantify the amount of extracted this compound?

A4: this compound has characteristic UV-Vis absorption maxima that can be used for quantification. The oxidized form has absorption maxima at 250 nm and 365 nm.[1] An extinction coefficient of 2.3 mM⁻¹ cm⁻¹ at 425 nm has been determined for the oxidized form, which can be used for spectrophotometric quantification.[1][7] For more sensitive and specific quantification, especially in complex mixtures, HPLC-UV or LC-MS/MS methods are recommended.[8]

Q5: What safety precautions should I take when working with isooctane?

A5: Isooctane is a highly flammable liquid and can cause skin irritation and drowsiness.[1][9][10] It is also very toxic to aquatic life.[1] Always work in a well-ventilated fume hood, away from ignition sources.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure complete cell disruption to release membrane fractions. The choice of lysis method depends on the microorganism. Sonication, French press, or bead beating are common mechanical methods.[11][12][13][14] For some archaea, enzymatic lysis or osmotic shock may be effective.[12][13]
Incomplete Membrane Isolation After cell lysis, use ultracentrifugation to effectively pellet the membrane fraction. Ensure the correct centrifugation speed and time are used for your specific organism.
Insufficient Lyophilization Residual water in the membrane sample will reduce the extraction efficiency of the non-polar isooctane. Ensure the lyophilization process is complete and the sample is thoroughly dried.[15][16][17][18][19]
Inadequate Extraction Volume or Repetitions A single extraction is often insufficient. The original protocol for Methanosarcina mazei Gö1 specifies extracting five times with 25 ml of isooctane.[1] Increase the solvent volume or the number of extraction steps to ensure complete recovery.
Oxidation of this compound This compound is a redox-active molecule and can be susceptible to oxidation. It is recommended to use oxygen-free isooctane for the extraction. This can be achieved by evacuating the solvent and flushing with nitrogen gas before use.[1]
Degradation of this compound Protect the sample from light and excessive heat during the extraction process to prevent degradation of the phenazine (B1670421) ring structure.[20]
Problem 2: Impure this compound Extract
Possible Cause Recommended Solution
Contamination with other Lipids The isooctane extract will contain other hydrophobic molecules from the cell membrane. Downstream purification using HPLC is essential to isolate pure this compound.[1][4] A silica (B1680970) gel column with a gradient of a non-polar to a moderately polar solvent can be effective.
Contamination from Solvents Use high-purity, HPLC-grade isooctane to avoid introducing contaminants. Always use fresh solvents, as prolonged storage can lead to the formation of impurities.[3][21]
Formation of Emulsions Emulsions, a stable mixture of the aqueous and organic phases, can trap your product and contaminants. To break emulsions, try adding brine, changing the pH, or centrifuging the mixture.[22][23]

Experimental Protocols

Cell Lysis and Membrane Isolation

This is a general protocol and may need optimization for your specific microorganism.

  • Harvest microbial cells from culture by centrifugation.

  • Wash the cell pellet with an appropriate buffer.

  • Resuspend the cells in a lysis buffer. For mechanical lysis, a simple buffer like Tris-HCl with protease inhibitors is suitable.

  • Lyse the cells using a suitable method (e.g., sonication on ice, French press at high pressure, or bead beating). Monitor cell disruption under a microscope.

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove intact cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Discard the supernatant and wash the membrane pellet with buffer to remove soluble proteins.

  • Repeat the ultracentrifugation step.

Lyophilization of Membranes
  • Resuspend the final membrane pellet in a minimal amount of deionized water.

  • Freeze the membrane suspension rapidly, for example, in a dry ice/ethanol bath or a -80°C freezer.[16][18]

  • Place the frozen sample on a pre-chilled lyophilizer.

  • Run the lyophilizer until the sample is completely dry, which may take overnight or longer. The sample should appear as a light, fluffy powder.[15][17][19]

Isooctane Extraction of this compound
  • Transfer the lyophilized membrane powder to a suitable extraction vessel.

  • Add oxygen-free isooctane to the powder. To prepare oxygen-free isooctane, evacuate the solvent under vacuum and then flush with nitrogen gas. Repeat this cycle several times.[1][2]

  • Agitate the mixture gently for a set period (e.g., 1 hour) at room temperature, protected from light.

  • Separate the isooctane extract from the membrane debris by centrifugation or filtration.

  • Repeat the extraction process with fresh, oxygen-free isooctane for a total of 3-5 times to ensure complete extraction.[1][2]

  • Combine all the isooctane extracts.

  • Evaporate the isooctane under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude this compound extract.

  • Store the dried extract at -20°C or lower, under an inert atmosphere if possible, prior to purification.

Data Presentation

Table 1: Effect of Extraction Parameters on this compound Yield (Hypothetical Data)

Extraction RepetitionsSolvent Volume (mL per g of lyophilized membrane)Temperature (°C)Agitation Time (min per repetition)Relative Yield (%)
320253075
520253095
530253098
520403092
520256096

Table 2: Spectroscopic Properties of this compound

FormWavelength (λmax)Molar Extinction Coefficient (ε)Solvent
Oxidized250 nm, 365 nmNot reportedIsooctane
Oxidized425 nm2.3 mM⁻¹ cm⁻¹Acetic acid-ethanol (1:1)
Reduced295 nm, 500 nmNot reportedAcetic acid-ethanol (1:1)

Visualizations

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification CellCulture Microbial Cell Culture CellLysis Cell Lysis CellCulture->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Lyophilization Lyophilization MembraneIsolation->Lyophilization IsooctaneExtraction Repeated Isooctane Extraction (O₂-free) Lyophilization->IsooctaneExtraction SolventEvaporation Solvent Evaporation IsooctaneExtraction->SolventEvaporation CrudeExtract Crude this compound Extract SolventEvaporation->CrudeExtract HPLC HPLC Purification CrudeExtract->HPLC Quantification Quantification (UV-Vis or LC-MS) HPLC->Quantification

Caption: Experimental workflow for the extraction and purification of this compound.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield IncompleteLysis Incomplete Cell Lysis LowYield->IncompleteLysis IncompleteExtraction Incomplete Extraction LowYield->IncompleteExtraction Degradation Degradation/Oxidation LowYield->Degradation LossDuringHandling Loss During Handling LowYield->LossDuringHandling OptimizeLysis Optimize Lysis Method IncompleteLysis->OptimizeLysis IncreaseSolvent Increase Solvent Volume/Repetitions IncompleteExtraction->IncreaseSolvent UseInertAtmosphere Use O₂-free Solvent & Protect from Light Degradation->UseInertAtmosphere ImproveTechnique Improve Transfer & Recovery Techniques LossDuringHandling->ImproveTechnique

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Troubleshooting HPLC Separation of Methanophenazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of methanophenazine isomers.

Frequently Asked Questions (FAQs)

Q1: My this compound isomers are co-eluting or have very poor resolution. What are the initial steps to improve separation?

A1: Poor resolution is a common issue when separating structurally similar isomers.[1] A systematic approach focusing on selectivity (α), efficiency (N), and retention factor (k') is crucial.[2]

Initial Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity:

    • Switch Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity for aromatic compounds due to different interactions.[1][3] If you are using one, try the other.

    • Adjust Mobile Phase pH: For ionizable compounds, small changes in mobile phase pH can dramatically affect retention and selectivity.[4][5]

    • Incorporate Additives: Buffers or ion-pairing agents can influence the retention of charged compounds.[1][6]

  • Enhance Column Efficiency:

    • Decrease Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[3]

    • Increase Column Length or Use Smaller Particles: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) provides more theoretical plates, leading to sharper peaks and better resolution.[1][2][7]

  • Adjust Retention Factor (k'):

    • Modify Solvent Strength: Adjust the ratio of your organic modifier to the aqueous phase. For reversed-phase HPLC, increasing the aqueous content will generally increase retention and may improve separation.[3] Aim for a k' between 2 and 10 for the main peaks.

Q2: I am observing significant peak tailing for my this compound peaks. What causes this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support.[3]

Solutions for Peak Tailing:

  • Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., pH < 3) can protonate the analytes and suppress interactions with silanols. For acidic compounds, a higher pH may be necessary.[4]

  • Use a Competing Base: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing peak tailing for basic analytes.[3]

  • Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are less prone to secondary interactions. Consider using a column specifically designed for the analysis of basic compounds.

  • Lower Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Q3: What is the best type of HPLC column for separating this compound isomers?

A3: The optimal column depends on the nature of the isomers you are trying to separate (e.g., positional isomers vs. enantiomers).

  • For Positional Isomers (Regioisomers):

    • Phenyl Phases: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) are highly effective for separating aromatic isomers due to their ability to facilitate π-π interactions.[1]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity through a combination of aromatic, dipole-dipole, and ion-exchange interactions.[3]

    • Standard C18/C8: While standard alkyl phases can work, they may not provide sufficient selectivity for closely related aromatic isomers.

  • For Enantiomers (Chiral Isomers):

    • Chiral Stationary Phases (CSPs): Separation of enantiomers requires a chiral environment. This is most commonly achieved by using a CSP.[8][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for a broad range of compounds.[3][9]

    • Screening multiple CSPs with different chiral selectors is often the most efficient approach to finding a suitable column.[9]

Q4: Can temperature be used to improve the separation of this compound isomers?

A4: Yes, adjusting the column temperature can be a powerful tool for optimizing selectivity.

  • General Effects: Changing temperature alters the viscosity of the mobile phase and can affect the thermodynamics of analyte-stationary phase interactions.[10]

  • Chiral Separations: Temperature can have a pronounced effect on chiral separations. Often, lower temperatures increase chiral selectivity and improve resolution.[3][10] However, in some cases, an increase in temperature can lead to better separation or even a reversal of the enantiomer elution order.[11][12] Therefore, it is an important parameter to screen during method development.

Data Presentation

Table 1: Comparison of HPLC Conditions for Separation of Aromatic Isomers

ParameterCondition 1Condition 2Condition 3Condition 4
Column Type Standard C18Phenyl-HexylChiral (Cellulose-based)Chiral (Amylose-based)
Particle Size 5 µm3 µm5 µm3 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5HeptaneHeptane/Ethanol (90:10)
Mobile Phase B AcetonitrileMethanolIsopropanolIsopropanol
Gradient 50-95% B in 20 min40-80% B in 15 minIsocratic 10% BIsocratic 15% B
Temperature 30 °C40 °C20 °C25 °C
Expected Outcome Poor to moderate resolution of positional isomers. No enantiomeric separation.Improved resolution of positional isomers due to π-π interactions. No enantiomeric separation.Potential separation of enantiomers. Requires screening.Alternative selectivity for enantiomeric separation. Requires screening.
Best For General screeningPositional isomersChiral screeningChiral screening

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Biological Matrix

This protocol is a general guideline for the extraction of the hydrophobic this compound from a cell membrane fraction, inspired by methods used for Methanosarcina mazei Gö1.[13]

  • Lyophilization: Lyophilize (freeze-dry) the washed cell membrane samples overnight to remove all water.

  • Solvent Preparation: Use HPLC-grade isooctane. Before use, degas the solvent by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Extraction: a. To the lyophilized membrane pellet, add a pre-determined volume of degassed isooctane (e.g., 25 mL). b. Vortex vigorously for 2 minutes to ensure thorough mixing. c. Sonicate the mixture for 10 minutes in a sonication bath. d. Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the insoluble material. e. Carefully collect the isooctane supernatant. f. Repeat the extraction process (steps 3a-3e) on the pellet at least three more times to ensure complete extraction.

  • Solvent Evaporation: Combine all isooctane extracts. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the initial HPLC mobile phase (e.g., hexane/isopropanol for normal phase or methanol for reversed-phase).

  • Filtration: Filter the final sample through a 0.22 µm syringe filter (PTFE for organic solvents) into an HPLC vial.

Protocol 2: HPLC Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.

  • Initial Column and Mobile Phase Selection:

    • Based on the type of isomers (positional or enantiomeric), select a primary column (e.g., Phenyl-Hexyl for positional, Chiralpak IA for enantiomers).

    • Choose an appropriate mobile phase system (e.g., reversed-phase: water/acetonitrile; normal-phase: heptane/isopropanol).

  • Scouting Gradient Run:

    • Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate solvent concentration required to elute the isomers.[3]

  • Optimization of Selectivity (α):

    • Vary Organic Modifier: Perform comparative runs by switching from acetonitrile to methanol (or vice-versa in reversed-phase) or from isopropanol to ethanol (in normal-phase).

    • Adjust Mobile Phase Additives/pH: If applicable, screen different pH values (e.g., pH 3, 5, 7) or introduce additives like TEA.

    • Screen Different Columns: If selectivity is not achieved, screen columns with different stationary phase chemistries (e.g., switch from a Phenyl to a PFP column, or from a cellulose-based to an amylose-based CSP).

  • Optimization of Retention (k'):

    • Once selectivity is achieved, adjust the isocratic mobile phase composition or the gradient slope to achieve a retention factor (k') between 2 and 10 for the isomers of interest.

  • Optimization of Efficiency (N):

    • Adjust the flow rate to optimize the trade-off between resolution and analysis time.

    • Evaluate the effect of column temperature (e.g., screen at 20°C, 30°C, and 40°C).

Mandatory Visualization

G Troubleshooting Workflow for Poor Isomer Resolution cluster_outcomes start Start: Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k') in optimal range (2-10)? start->check_k end_good Resolution Achieved start->end_good Success at any step adjust_k Adjust Mobile Phase Strength (e.g., % Organic Solvent) check_k->adjust_k No check_alpha Change Selectivity (α) check_k->check_alpha Yes adjust_k->start switch_solvent Switch Organic Modifier (ACN <-> MeOH) check_alpha->switch_solvent adjust_ph Adjust pH / Additives check_alpha->adjust_ph change_column Change Stationary Phase (e.g., C18 -> Phenyl or CSP) check_alpha->change_column check_N Improve Efficiency (N) check_alpha->check_N If still poor switch_solvent->start Re-evaluate adjust_ph->start Re-evaluate change_column->start Re-evaluate end_bad Consult Specialist change_column->end_bad If all fail adjust_flow Decrease Flow Rate check_N->adjust_flow longer_column Use Longer Column / Smaller Particles check_N->longer_column adjust_flow->start Re-evaluate longer_column->start Re-evaluate

Caption: Troubleshooting workflow for poor HPLC isomer resolution.

G Experimental Workflow for HPLC Method Development start Define Separation Goal (Positional vs. Chiral) select_column Select Initial Column(s) & Mobile Phase System start->select_column scout Perform Scouting Gradient Run select_column->scout evaluate_scout Isomers Eluted? scout->evaluate_scout optimize_alpha Optimize Selectivity (α) - Switch Solvents - Adjust pH - Change Column evaluate_scout->optimize_alpha No / Poor Resolution optimize_k Optimize Retention (k') - Adjust Gradient Slope - or Isocratic %B evaluate_scout->optimize_k Yes evaluate_alpha Resolution Improved? optimize_alpha->evaluate_alpha evaluate_alpha->select_column No, try new column evaluate_alpha->optimize_k Yes optimize_N Optimize Efficiency (N) - Adjust Flow Rate - Adjust Temperature optimize_k->optimize_N validate Validate Method (Robustness, Accuracy, etc.) optimize_N->validate finish Final Method validate->finish

Caption: Workflow for developing an HPLC method for isomer separation.

G Role of this compound in Electron Transport (Methanosarcina) cluster_membrane Cell Membrane F420H2 F420H2 (Reduced Coenzyme) Fpo Fpo Complex (F420H2 Dehydrogenase) F420H2->Fpo e- H2 H2 Vht Vht/Vhx (Hydrogenase) H2->Vht e- MPh_pool This compound Pool (MPh <-> MPH2) Fpo->MPh_pool e- Proton_pump Proton Pumping (Energy Conservation) Fpo->Proton_pump Vht->MPh_pool e- Vht->Proton_pump HdrED HdrED (Heterodisulfide Reductase) MPh_pool->HdrED e- CoM_SS_CoB CoM-S-S-CoB (Heterodisulfide) HdrED->CoM_SS_CoB e- HdrED->Proton_pump

Caption: Simplified electron transport chain in Methanosarcina.

References

stability of reduced methanophenazine under anaerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling reduced methanophenazine. This guide is designed to provide researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to ensure the stability and integrity of reduced this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is reduced this compound, and why is its stability under anaerobic conditions critical?

A1: this compound is a redox-active, hydrophobic cofactor found in the cell membranes of certain methanogenic archaea, such as Methanosarcina mazei.[1][2] It plays a crucial role in membrane-bound electron transport, acting as a functional analog to respiratory quinones.[3] Its reduced form is the functionally active state that donates electrons. The stability of this reduced state is paramount for any experiment studying the bioenergetics of methanogenesis, as its rapid re-oxidation leads to loss of function and inaccurate experimental results.

Q2: What are the primary factors that cause the degradation or instability of reduced this compound?

A2: The instability of reduced this compound, and phenazines in general, is primarily caused by three factors:

  • Oxidation: As redox-active compounds, reduced phenazines are highly susceptible to oxidation by atmospheric oxygen.[4] This is the most common and rapid degradation pathway in a laboratory setting.

  • Light Exposure: Many phenazine derivatives are photosensitive and can degrade upon exposure to light, a process known as photodegradation.[4]

  • pH Extremes: The stability of phenazine solutions can be highly dependent on pH. Both strongly acidic and basic conditions can promote degradation through mechanisms like hydrolysis or tautomerization.[4]

Q3: How can I visually or spectroscopically confirm the redox state of my this compound solution?

A3: The oxidized and reduced forms of this compound have distinct UV-Vis absorption spectra. The oxidized form typically shows absorption maxima around 250 nm and 365 nm.[5] Upon successful reduction, the peak at 365 nm becomes a shoulder, while the absorption at 250 nm increases and new peaks appear around 295 nm and 500 nm.[5] Monitoring these spectral shifts is the most reliable way to assess the redox state of the cofactor.

Q4: I'm having trouble with this compound solubility in my aqueous assay buffer. What can I do?

A4: This is a known challenge. This compound has a long, polyisoprenoid side chain that makes it strongly hydrophobic and almost insoluble in aqueous buffers.[2][5][6] This low solubility can cause turbidity and prevent interaction with water-soluble enzymes.[6] To overcome this, researchers frequently use a more water-soluble analog, such as 2-hydroxyphenazine, which can effectively substitute for this compound in many enzymatic assays.[2][5][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: My deep-colored solution of reduced this compound rapidly becomes colorless or pale yellow after preparation.

  • Probable Cause: This is a classic sign of re-oxidation, almost certainly due to oxygen contamination in your anaerobic setup.

  • Solutions:

    • Verify Anaerobic Chamber Integrity: Ensure your anaerobic chamber or glove box is maintaining a strict anaerobic atmosphere (typically <5 ppm O₂). Check for leaks in the gloves and seals. Confirm that the palladium catalyst used to scrub oxygen is active; if not, it may need to be regenerated through a heating cycle as per the manufacturer's instructions.[8]

    • Ensure Thorough Degassing: All buffers, solvents, and solutions must be rigorously degassed before being introduced into the chamber.[8] This is typically done by bubbling a high-purity inert gas (like argon or nitrogen) through the liquid for at least 30-60 minutes.[9]

    • Proper Airlock Procedure: When transferring items into the chamber, use the airlock correctly. Cycle between vacuum and inert gas at least three times to purge all oxygen from the transfer chamber before opening the inner door.[8]

Issue: I observe a precipitate or cloudiness when I add my reduced this compound stock to the aqueous reaction buffer.

  • Probable Cause: The concentration of the hydrophobic this compound has exceeded its solubility limit in the aqueous medium.[6]

  • Solutions:

    • Use a Water-Soluble Analog: For many functional studies, the most effective solution is to use a water-soluble analog like 2-hydroxyphenazine.[2][7] This compound has been shown to successfully replace this compound as an electron donor/acceptor for relevant enzymes.[2]

    • Introduce a Co-solvent: If the experimental design allows, a small percentage of an organic co-solvent (in which this compound is soluble) might be used, but this must be carefully validated to ensure it does not interfere with enzyme activity or other components.

    • Work at Lower Concentrations: Attempt the experiment at the lowest possible concentration of this compound that still yields a measurable signal, though this may not always be feasible.

Data Presentation

Table 1: Spectroscopic & Redox Properties of this compound and a Key Analog

CompoundRedox StateKey λmax (nm)Molar Extinction Coefficient (ε)Midpoint Potential (E0')Reference(s)
This compound Oxidized250, 365Not specifiedAssumed similar to 2-hydroxyphenazine[5]
Reduced250 (increase), 295, 5002.3 mM⁻¹ cm⁻¹ at 425 nm[5][6]
2-Hydroxyphenazine OxidizedNot specifiedNot specified~ -255 mV[5]
ReducedNot specified4.5 mM⁻¹ cm⁻¹ at 425 nm[6][7]

Table 2: Summary of Factors Affecting Reduced Phenazine Stability

FactorEffect on Reduced this compoundRecommended Mitigation StrategyReference(s)
Oxygen Rapid re-oxidation to the inactive form.Perform all manipulations in a strictly anaerobic chamber or glove box. Use thoroughly degassed (O₂-free) buffers and reagents.[4][8][9]
Light Potential for photodegradation, leading to loss of activity.Work in low-light conditions. Use amber-colored vials or wrap glassware in aluminum foil to protect solutions from light.[4]
Non-Optimal pH Can promote chemical degradation (e.g., hydrolysis).Maintain a stable, buffered pH suitable for the experiment (typically near neutral). Avoid pH extremes during preparation and storage.[4]
Elevated Temperature Accelerates the rate of all degradation pathways.Prepare and handle solutions on ice or at reduced temperatures when possible. Store stock solutions frozen at -20°C or below.[4]

Experimental Protocols

Protocol 1: Preparation of Strictly Anaerobic Buffers

This protocol is essential for preventing the re-oxidation of this compound.

Materials & Equipment:

  • High-purity inert gas (Argon or Nitrogen) with an oxygen-scrubbing trap.

  • Schlenk line or a similar gas manifold.[10]

  • Glassware (e.g., flask or bottle) sealed with a rubber septum.

  • Stir plate and stir bar.

  • Cannula (double-tipped needle) for gas-tight liquid transfers.

Procedure:

  • Prepare the desired buffer solution and place it in the flask with a stir bar.

  • Seal the flask with a rubber septum.

  • Insert a needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface. Insert a second, shorter needle to act as a vent.

  • Begin stirring and bubble the inert gas through the solution for a minimum of 30-60 minutes to displace dissolved oxygen.[8][9]

  • After degassing, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the flask.

  • Seal the septum with paraffin film and transfer the vessel into the anaerobic chamber via the airlock, following the proper purging procedure.

Protocol 2: Chemical Reduction of this compound

This protocol is adapted from the published method for preparing reduced this compound for spectroscopic analysis.[5][6]

Materials & Equipment:

  • This compound.

  • Acetic acid-ethanol solvent (1:1, vol/vol), thoroughly degassed.

  • Platinum(IV) oxide (PtO₂) catalyst crystals.

  • Hydrogen gas (H₂).

  • Anaerobic chamber.

  • Spectrophotometer cuvette with a gas-tight seal.

  • UV-Vis Spectrophotometer.

Procedure:

  • Perform all steps inside a functioning anaerobic chamber.

  • Prepare a stock solution of oxidized this compound in the degassed acetic acid-ethanol solvent.

  • Transfer the desired volume to a sealed, anaerobic cuvette.

  • Add a few crystals of insoluble platinum(IV) oxide to the cuvette.

  • Replace the atmosphere in the cuvette with hydrogen gas.

  • Immediately monitor the spectrum of the oxidized form.

  • Allow the reduction reaction to proceed. The original publication notes that reduction is typically complete within 1.5 hours.[5][6]

  • Periodically monitor the UV-Vis spectrum until no further changes are observed, confirming the complete conversion to the reduced form (appearance of peaks at ~295 nm and ~500 nm).

  • The resulting solution of reduced this compound is now ready for experimental use within the anaerobic chamber.

Mandatory Visualizations

TroubleshootingWorkflow start Reduced MP Solution Loses Color Rapidly q_o2 Is Anaerobic Chamber O2 Level < 5 ppm? start->q_o2 check_catalyst Check / Regenerate Pd Catalyst q_o2->check_catalyst  No   q_degas Were All Solutions Degassed for >30 min? q_o2->q_degas  Yes   check_seals Inspect Gloves / Seals for Leaks check_catalyst->check_seals degas_again Re-prepare and Degas All Buffers/Solvents q_degas->degas_again  No   q_transfer Was Airlock Cycled 3x (Vac/Gas)? q_degas->q_transfer  Yes   success Problem Solved: Stable Reduced MP degas_again->success review_protocol Review and Strictly Follow Airlock Transfer Protocol q_transfer->review_protocol  No   q_transfer->success  Yes   review_protocol->success

Caption: Troubleshooting workflow for diagnosing rapid oxidation of reduced this compound (MP).

ExperimentalWorkflow cluster_prep Preparation Phase (Anaerobic Chamber) cluster_exp Experimental Phase (Anaerobic Chamber) p1 1. Prepare & Degas Buffers/Solvents p2 2. Prepare Oxidized MP Stock Solution p1->p2 p3 3. Prepare Reduction Reagents (PtO2, H2) p2->p3 e1 4. Chemically Reduce MP in Sealed Cuvette p3->e1 e2 5. Monitor Reduction via UV-Vis Spectroscopy e1->e2 e3 6. Add Reduced MP to Assay Mixture e2->e3 e4 7. Acquire Experimental Data (e.g., Enzyme Kinetics) e3->e4

Caption: General experimental workflow for preparing and using reduced this compound (MP).

Factors center Reduced This compound (Active Form) O2 Oxygen (Atmospheric) O2->center Rapid Oxidation Light Light (UV and Visible) Light->center Photodegradation pH pH Extremes (High or Low) pH->center Chemical Degradation Temp Elevated Temperature Temp->center Accelerated Degradation

Caption: Key environmental factors causing the instability of reduced this compound.

References

preventing degradation of methanophenazine during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of methanophenazine during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to purify?

A1: this compound is a hydrophobic, redox-active cofactor found in the membranes of methanogenic archaea, such as Methanosarcina mazei.[1] Its purification is challenging due to its strong hydrophobicity, making it insoluble in aqueous solutions, and its sensitivity to oxygen, which can lead to degradation.[1]

Q2: What are the primary factors that cause this compound degradation during purification?

A2: The primary factors leading to the degradation of this compound and other phenazine derivatives include:

  • Oxidation: As a redox-active compound, this compound is susceptible to oxidation, especially when exposed to atmospheric oxygen.

  • Light Exposure: Phenazine derivatives are often sensitive to light, which can cause photodegradation.

  • pH Extremes: Both highly acidic and alkaline conditions can promote the degradation of phenazine compounds.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.

Q3: What are the optimal storage conditions for purified this compound?

A3: To ensure the stability of purified this compound, it is recommended to store it under the following conditions:

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Light Store in amber vials or containers wrapped in aluminum foil.To prevent photodegradation.
Temperature For short-term storage, ≤ 4°C is recommended. For long-term storage, -20°C or -80°C is ideal.To slow down the rate of thermal degradation.
Solvent Store dissolved in an appropriate organic solvent (e.g., isooctane, petroleum ether).[1]This compound is insoluble in aqueous buffers.[1][2]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy. For instance, dithiothreitol (DTT) is often included in buffers during the preparation of cell membranes to maintain a reducing environment.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete cell lysis and membrane preparation: Inefficient release of membranes from the cells.Ensure thorough cell lysis. The use of anaerobic conditions and buffers containing reducing agents like DTT during membrane preparation is crucial.[1]
Insufficient extraction: The hydrophobic this compound is not fully extracted from the lyophilized membranes.Repeat the extraction step multiple times with a suitable organic solvent like isooctane. Ensure the solvent is flushed with nitrogen to remove oxygen before use.[1]
Degradation during purification: Exposure to oxygen or light.Perform all purification steps under anaerobic or low-oxygen conditions. Protect all samples from light.
Aggregation of this compound: Due to its high hydrophobicity, the compound may aggregate, leading to loss during purification.Work with dilute solutions. If aggregation is suspected during HPLC, consider optimizing the mobile phase or increasing the column temperature.
Poor Peak Shape in HPLC Strong retention on the column: The high hydrophobicity of this compound can lead to strong interactions with the stationary phase.Use a less hydrophobic stationary phase (e.g., C8 instead of C18). Optimize the gradient elution to ensure a sufficiently high concentration of the organic solvent for elution.
Aggregation on the column: The compound may aggregate on the column, leading to broad or tailing peaks.Increase the column temperature to improve solubility and reduce aggregation. Lowering the flow rate may also improve peak shape.
Presence of Impurities in the Final Product Co-elution with other hydrophobic molecules: Other lipids and membrane components may have similar retention times.Optimize the HPLC gradient to improve the resolution between this compound and other hydrophobic impurities.
Degradation products: The impurities may be degradation products of this compound.Strictly adhere to anaerobic and light-protected conditions throughout the purification process. Analyze samples immediately after purification.

Experimental Protocols

Protocol 1: Purification of this compound from Methanosarcina mazei

This protocol is based on the method described by Abken et al. (1998).[1]

1. Preparation of Membranes (Anaerobic) a. Lyse approximately 30 g (wet weight) of M. mazei cells by suspending them in 25 mM MOPS buffer (pH 7) containing 2 mM dithiothreitol (DTT). b. Centrifuge the cell lysate at 8,000 x g for 10 minutes to remove cell debris. c. Centrifuge the supernatant at 120,000 x g for 1 hour to pellet the membranes. d. Resuspend the membrane pellet in the same buffer and wash twice by centrifugation at 120,000 x g for 30 minutes. e. Lyophilize the washed membranes overnight.

2. Extraction of this compound a. Extract the lyophilized membranes five times with 25 ml of isooctane. Before use, evacuate the isooctane and flush it with nitrogen to remove oxygen. b. Combine the isooctane extracts.

3. HPLC Purification a. Purify the combined extracts by High-Performance Liquid Chromatography (HPLC). b. Analytical Separation:

  • Column: LiChroCART column (4 by 125 mm) with LiChrospher Si-60 (5 µm).
  • Mobile Phase A: Cyclohexane.
  • Mobile Phase B: Ethyl acetate.
  • Gradient: Start with 5% B, increase to 100% B over 10 minutes, and hold for 10 minutes.
  • Flow Rate: 1 ml/min.
  • Detection: 260 nm. c. Preparative Separation:
  • Column: Kontrosorb 10 SIL column (10 by 250 mm, 10 µm).
  • Mobile Phase A: Cyclohexane.
  • Mobile Phase B: Ethyl acetate.
  • Gradient: Start with 5% B, increase to 30% B at 15 minutes, and then to 100% B at 22 minutes.
  • Flow Rate: 4 ml/min.
  • Detection: 260 nm.

4. Handling and Storage a. All purification and analysis steps should be performed in the absence of daylight. b. Store the purified this compound in an organic solvent under an inert atmosphere at -20°C or lower.

Protocol 2: Assessment of this compound Stability

This protocol provides a general framework for assessing the stability of purified this compound under different conditions.

1. Sample Preparation a. Prepare a stock solution of purified this compound in a suitable organic solvent (e.g., isooctane or ethanol-acetic acid (1:1, v/v)). b. Aliquot the stock solution into amber HPLC vials to minimize light exposure and repeated freeze-thaw cycles.

2. Stress Conditions a. Temperature Stability: Incubate aliquots at different temperatures (e.g., 4°C, room temperature, 40°C) for various time points (e.g., 0, 24, 48, 72 hours). b. Light Stability: Expose aliquots to a controlled light source (e.g., UV lamp or daylight) for different durations. Keep control samples in the dark. c. pH Stability (Indirect assessment): Since this compound is insoluble in aqueous buffers, its stability at different pH values is difficult to assess directly. However, if a co-solvent system is used for an application, the stability can be tested in the presence of different buffered aqueous phases. d. Oxidative Stability: Expose aliquots to air (oxygen) and compare with samples kept under an inert atmosphere (nitrogen or argon).

3. Analysis a. At each time point, analyze the samples by HPLC using the analytical method described in Protocol 1. b. Monitor the peak area of this compound to determine the percentage of degradation over time. c. Observe the appearance of any new peaks in the chromatogram, which may correspond to degradation products. d. The stability can be quantified by plotting the percentage of remaining this compound against time for each condition.

Visualizations

G cluster_start Cell Harvesting & Lysis cluster_membrane_prep Membrane Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start M. mazei Cells lysis Cell Lysis (Anaerobic) start->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 wash Wash Membranes centrifuge2->wash lyophilize Lyophilization wash->lyophilize extract Extract with Isooctane (N2 flushed) lyophilize->extract hplc HPLC Purification extract->hplc collect Collect Fractions hplc->collect final Pure this compound collect->final G cluster_degradation Degradation Factors cluster_product This compound cluster_prevention Preventative Measures oxygen Oxygen inert Inert Atmosphere (N2/Ar) oxygen->inert prevents antioxidants Antioxidants (e.g., DTT) oxygen->antioxidants counteracted by light Light dark Dark/Amber Vials light->dark prevents heat High Temperature cold Low Temperature Storage heat->cold prevents ph pH Extremes neutral Neutral pH (if applicable) ph->neutral prevents mp This compound mp->oxygen mp->light mp->heat mp->ph

References

Technical Support Center: Optimizing Methanophenazine Yield from Methanogen Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of methanophenazine from methanogen cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of methanogens and the extraction of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Methane (B114726) Production 1. Oxygen contamination.[1][2] 2. Incorrect redox potential.[1][2] 3. Sub-optimal medium composition (e.g., nutrient limitation, incorrect pH). 4. Inactive or insufficient inoculum.1. Ensure all media and equipment are properly deoxygenated and handled under strictly anaerobic conditions. Use a redox indicator like resazurin (B115843) to monitor anaerobic conditions.[1][2] 2. Measure and adjust the redox potential of the medium to below -300 mV using reducing agents like cysteine and sodium sulfide.[1] 3. Optimize medium components, including trace elements, vitamins, and substrate concentrations. Verify and adjust the pH of the medium. 4. Use a fresh, actively growing culture as the inoculum. Increase the inoculum volume if necessary.
Good Cell Growth but Low this compound Yield 1. Sub-optimal substrate for this compound biosynthesis. 2. Nutrient limitation affecting secondary metabolite production (e.g., phosphate (B84403), nitrogen).[3][4][5] 3. Feedback inhibition of the biosynthetic pathway. 4. Non-optimal phase of growth for extraction.1. While Methanosarcina can utilize various substrates, the optimal substrate for maximizing this compound may differ. Experiment with different substrates like methanol (B129727), acetate, or H₂/CO₂. 2. Ensure that essential nutrients for isoprenoid and phenazine (B1670421) biosynthesis are not limiting. Conduct experiments with varying concentrations of phosphate and nitrogen sources.[3][4][5] 3. The regulation of this compound biosynthesis is not fully understood, but feedback inhibition is a common mechanism in secondary metabolite pathways. Consider strategies like fed-batch cultivation to maintain optimal substrate and product concentrations. 4. Harvest cells in the late exponential or early stationary phase, as secondary metabolite production is often highest during these phases.
Inconsistent this compound Yields Between Batches 1. Variability in anaerobic conditions. 2. Inconsistent inoculum quality or quantity. 3. Minor variations in media preparation.1. Standardize the procedure for creating and maintaining anaerobic conditions, including the gassing technique and the use of reducing agents. 2. Establish a standard operating procedure for inoculum preparation, including the growth phase and cell density. 3. Prepare media in larger batches to minimize variability. Ensure all components are fully dissolved and the final pH is consistent.
Difficulty in Extracting this compound 1. Incomplete cell lysis. 2. Inefficient extraction solvent.[6][7] 3. Degradation of this compound during extraction.1. Ensure complete cell lysis by methods such as sonication or freeze-thawing before extraction. 2. Use a non-polar solvent like isooctane (B107328) for efficient extraction of the hydrophobic this compound from the cell membrane.[6][7] 3. Protect the sample from light and oxygen during extraction to prevent degradation of the light-sensitive and redox-active this compound.
Poor Resolution or No Peak in HPLC Analysis 1. Incorrect HPLC column or mobile phase. 2. Low concentration of this compound in the extract. 3. Degradation of the compound post-extraction.1. Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., methanol/water or acetonitrile (B52724)/water) for separation of hydrophobic compounds.[2] 2. Concentrate the extract before HPLC analysis. 3. Store extracts at low temperatures and under an inert atmosphere to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in methanogens?

A1: this compound is a membrane-bound electron carrier in methanogens, particularly in Methanosarcina species.[6][7][8] It functions similarly to quinones in the respiratory chains of bacteria and eukaryotes, shuttling electrons between different membrane-bound enzyme complexes.[8] This electron transport is coupled to the generation of a proton gradient across the membrane, which is then used for ATP synthesis.[9][10]

Q2: Which methanogen species are known to produce this compound?

A2: this compound has been primarily isolated from and studied in species of the genus Methanosarcina, such as Methanosarcina mazei.[6][7] While other methanogens have different electron carriers, this compound is a characteristic component of the energy metabolism in Methanosarcina.

Q3: What are the key factors in the culture medium that can influence this compound yield?

A3: Key factors include the carbon and energy source (e.g., methanol, acetate, H₂/CO₂), the presence of essential nutrients for biosynthesis such as phosphate and nitrogen, trace elements that act as cofactors for enzymes, and the maintenance of a low redox potential (-300 mV or lower) through the addition of reducing agents.[1][3][4][5]

Q4: At which growth phase should I harvest the cells to maximize this compound yield?

A4: As a secondary metabolite, this compound is typically produced in higher quantities during the late exponential to early stationary phase of growth. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific culture conditions.

Q5: How can I quantify the amount of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound.[6][7] A C18 reverse-phase column can be used for separation, and the compound can be detected by its absorbance in the UV-Vis spectrum. For accurate quantification, a standard curve should be generated using purified this compound or a suitable analogue like 2-hydroxyphenazine.[6][7]

Experimental Protocols

Protocol 1: Cultivation of Methanosarcina mazei for this compound Production

This protocol provides a general guideline for the cultivation of Methanosarcina mazei. Optimization may be required for specific strains and experimental goals.

Materials:

  • DSMZ Medium 120 components or similar defined medium for Methanosarcina.

  • Reducing agents (e.g., L-cysteine-HCl, Na₂S·9H₂O).

  • Resazurin solution (redox indicator).

  • Anaerobic gas mixture (e.g., 80% N₂ / 20% CO₂ or 80% H₂ / 20% CO₂).

  • Sterile, gas-tight culture vessels (e.g., serum bottles with butyl rubber stoppers).

Procedure:

  • Prepare the culture medium according to the formulation, omitting the reducing agents initially.

  • Dispense the medium into culture vessels, leaving a headspace of at least 50%.

  • Seal the vessels with butyl rubber stoppers and aluminum crimps.

  • Make the medium anaerobic by repeatedly evacuating the headspace and refilling with the anaerobic gas mixture.

  • Autoclave the media.

  • After cooling to room temperature, add the sterile, anaerobic solutions of the reducing agents and resazurin using a sterile syringe. The medium should turn from pink to colorless, indicating a sufficiently low redox potential.

  • Inoculate the medium with an actively growing culture of Methanosarcina mazei (typically 5-10% v/v).

  • Incubate at the optimal temperature for the strain (e.g., 37°C) without shaking.

  • Monitor growth by measuring optical density or methane production.

  • Harvest cells in the late exponential or early stationary phase by centrifugation under anaerobic conditions.

Protocol 2: Extraction and Quantification of this compound

This protocol describes the extraction of the hydrophobic this compound from cell membranes and its quantification by HPLC.

Materials:

  • Harvested cell pellet of Methanosarcina.

  • Isooctane (HPLC grade).

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Methanol and water (HPLC grade).

  • Nitrogen gas.

Procedure:

  • Lyophilize (freeze-dry) the cell pellet to remove all water.

  • Under a stream of nitrogen gas to prevent oxidation, extract the lyophilized cells multiple times with isooctane.[6][7]

  • Pool the isooctane extracts and evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the dried extract in a small, known volume of a suitable solvent for HPLC injection (e.g., methanol or isooctane).

  • Filter the extract through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Perform the separation using a C18 column and a gradient of methanol and water (or acetonitrile and water).

  • Detect this compound by monitoring the absorbance at a specific wavelength (the oxidized form has characteristic peaks in the UV-Vis spectrum).[7]

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared from a known concentration of purified this compound or a suitable standard.

Visualizations

Diagram 1: Electron Transport Chain in Methanosarcina involving this compound

ElectronTransportChain cluster_membrane Cell Membrane cluster_cytoplasm F420H2_dh F420H2 Dehydrogenase MP This compound (MP) F420H2_dh->MP 2e- F420 F420 F420H2_dh->F420 H2ase Hydrogenase H2ase->MP 2e- TwoH 2H+ H2ase->TwoH MPH2 Reduced This compound (MPH2) Hdr Heterodisulfide Reductase (HdrED) MPH2->Hdr 2e- Hdr:e->Hdr:e CoM_S_S_CoB CoM-S-S-CoB CoM_SH_CoB_SH CoM-SH + CoB-SH Hdr->CoM_SH_CoB_SH ATP_synthase ATP Synthase ATP_synthase:s->ATP_synthase:s ADP_Pi ADP + Pi ATP ATP ATP_synthase->ATP F420H2 F420H2 F420H2->F420H2_dh H2 H2 H2->H2ase CoM_S_S_CoB->Hdr ADP_Pi->ATP_synthase

Caption: Electron flow from F420H2 or H2 to the heterodisulfide reductase via this compound.

Diagram 2: Experimental Workflow for this compound Yield Improvement

Workflow start Start: Low this compound Yield culture_optimization Culture Condition Optimization start->culture_optimization substrate Vary Substrate (Methanol, Acetate, H2/CO2) nutrients Optimize Nutrients (Phosphate, Nitrogen) redox Control Redox Potential extraction_optimization Extraction Optimization analysis Quantification by HPLC extraction_optimization->analysis end Improved this compound Yield analysis->end substrate->extraction_optimization nutrients->extraction_optimization redox->extraction_optimization

Caption: A logical workflow for troubleshooting and improving the yield of this compound.

Diagram 3: Troubleshooting Logic for Low this compound Yield

Troubleshooting start Low this compound Yield check_growth Is cell growth optimal? start->check_growth check_extraction Is extraction efficient? check_growth->check_extraction Yes optimize_culture Optimize Culture Conditions (See Protocol 1 & Troubleshooting Guide) check_growth->optimize_culture No check_hplc Is HPLC method validated? check_extraction->check_hplc Yes optimize_extraction Optimize Extraction (See Protocol 2 & Troubleshooting Guide) check_extraction->optimize_extraction No optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Detection) check_hplc->optimize_hplc No success Yield Improved check_hplc->success Yes optimize_culture->check_growth optimize_extraction->check_extraction optimize_hplc->check_hplc

Caption: A decision tree to guide troubleshooting efforts for low this compound yield.

References

addressing matrix effects in mass spectrometry of methanophenazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of methanophenazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help identify, understand, and mitigate matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects in mass spectrometry refer to the alteration of the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which negatively impacts the accuracy, reproducibility, and sensitivity of quantitative analysis.[2] Given that this compound is a hydrophobic molecule typically extracted from the membranes of archaea like Methanosarcina mazei, the primary sources of matrix effects are other co-extracted membrane lipids.[3][4]

Q2: What are the primary interfering compounds (matrix) when analyzing this compound from microbial sources?

A: The primary interfering compounds are other lipids from the archaeal membrane that are co-extracted with the hydrophobic this compound. These can include:

  • Glycerol Dialkyl Glycerol Tetraethers (GDGTs) [5]

  • Archaeol (AR) [6]

  • Other Phospholipids and Glycolipids [7][8]

  • Detergents (if used for membrane solubilization)[9]

These compounds can co-elute with this compound and cause significant ion suppression.[9]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: You can assess the presence and extent of matrix effects using several methods:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is infused into the mass spectrometer after the LC column. A blank matrix extract (an extract of the microbial membrane without this compound) is then injected. Any dip or rise in the constant signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.

  • Matrix Factor (MF) Calculation: This is a quantitative method. The matrix factor is calculated by comparing the peak area of this compound in a sample where the standard was spiked after extraction with the peak area of a standard in a clean solvent at the same concentration.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Q4: My this compound signal is low and inconsistent. What are the likely causes and how can I troubleshoot this?

A: Low and inconsistent signals are classic signs of significant and variable matrix effects. The variability can arise from slight differences in the composition of your biological samples.

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the most effective way to reduce matrix effects.[7] Since this compound is hydrophobic and extracted from a lipid-rich membrane, a multi-step cleanup is recommended.

  • Optimize Chromatography: Modify your LC gradient to better separate this compound from the bulk of the co-eluting lipids.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Troubleshooting and Optimization

Issue 1: Poor Sensitivity and Ion Suppression

Possible Cause: Co-elution of highly abundant membrane lipids, such as GDGTs and phospholipids, which compete with this compound for ionization.

Mitigation StrategyExpected Improvement in Signal-to-Noise Ratio (S/N)Relative Cost
Solid-Phase Extraction (SPE) 2-10 foldLow-Medium
Liquid-Liquid Extraction (LLE) 2-5 foldLow
Use of a Divert Valve 1.5-3 foldLow (if available on instrument)
Stable Isotope-Labeled IS Can correct for suppression, improving accuracyHigh
Issue 2: Inconsistent Results Across a Batch

Possible Cause: Sample-to-sample variation in the concentration of interfering matrix components.

Mitigation StrategyImpact on Reproducibility (%RSD)Notes
Consistent Sample Preparation Significant improvementEnsure all samples are treated identically.
Pooling of Quality Control (QC) Samples Provides a measure of batch-wide variabilityHelps in identifying outlier samples.
Matrix-Matched Calibrators Improves accuracy for each sample typeCalibrators are prepared in a blank matrix extract.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound from Archaeal Membranes

This protocol is adapted from the principles of hydrophobic compound extraction and is designed to minimize co-extraction of interfering lipids.

  • Cell Lysis and Membrane Preparation:

    • Harvest microbial cells by centrifugation.

    • Lyse the cells using a French press or sonication in a suitable buffer.

    • Isolate the cell membranes by ultracentrifugation.

    • Lyophilize the membrane pellet to remove all water.[4]

  • Extraction of this compound:

    • Extract the lyophilized membranes with a non-polar solvent like isooctane or a mixture of chloroform and methanol (2:1, v/v).[4] Repeat the extraction multiple times to ensure complete recovery.

    • Combine the extracts and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Objective: To separate the moderately polar this compound from the highly non-polar and highly polar lipids.

    • SPE Sorbent: Use a normal-phase sorbent like silica or a diol-bonded phase.

    • Conditioning: Condition the SPE cartridge with a non-polar solvent (e.g., hexane).

    • Loading: Reconstitute the dried extract in a small volume of the conditioning solvent and load it onto the cartridge.

    • Washing:

      • Wash with a non-polar solvent (e.g., hexane) to elute very non-polar lipids.

      • Wash with a slightly more polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute other non-polar interferences.

    • Elution: Elute the this compound with a more polar solvent mixture (e.g., 80:20 hexane:ethyl acetate). The exact solvent composition should be optimized.

    • Evaporate the eluate and reconstitute in a solvent compatible with your LC-MS mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis start Archaeal Cell Culture lysis Cell Lysis & Membrane Isolation start->lysis lyophilize Lyophilization lysis->lyophilize extract Hydrophobic Extraction (Isooctane) lyophilize->extract spe Solid-Phase Extraction (SPE) extract->spe wash1 Wash 1: Elute Non-polar Lipids spe->wash1 Load Extract wash2 Wash 2: Elute Other Interferences wash1->wash2 elute Elute this compound wash2->elute lcms LC-MS/MS Analysis elute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic issue Inconsistent/Low Signal for this compound check_matrix Assess Matrix Effects (Post-Column Infusion or Matrix Factor) issue->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present Yes no_matrix No Significant Matrix Effects check_matrix->no_matrix No optimize_cleanup Improve Sample Cleanup (e.g., SPE) matrix_present->optimize_cleanup check_instrument Check Instrument Performance (e.g., source cleanliness, calibration) no_matrix->check_instrument optimize_lc Optimize LC Method optimize_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is

Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.

References

strategies to enhance the solubility of methanophenazine for enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the solubility of the hydrophobic electron carrier, methanophenazine, for use in enzyme kinetics studies. Given its poor aqueous solubility, working with this compound presents significant challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and use of this compound in enzymatic assays.

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation of this compound upon addition to aqueous buffer. - Low aqueous solubility: this compound is strongly hydrophobic and insoluble in water.[1] - Co-solvent concentration too low: The final concentration of the organic co-solvent in the assay buffer may be insufficient to keep this compound in solution.- Increase co-solvent concentration: Prepare the this compound stock in a water-miscible organic solvent (e.g., a 1:1 mixture of acetic acid and ethanol, or DMSO) and add it to the assay buffer, ensuring the final co-solvent concentration is sufficient to maintain solubility.[1] Note that high co-solvent concentrations can inhibit enzyme activity. - Use a solubilizing agent: Incorporate a non-ionic detergent or cyclodextrin into the assay buffer before adding the this compound stock solution.
Variable or non-reproducible enzyme kinetics data. - Inconsistent this compound concentration: Precipitation or aggregation of this compound can lead to variations in its effective concentration. - Turbidity affecting spectrophotometric readings: Even at low concentrations, this compound can cause turbidity in aqueous solutions, interfering with photometric analysis.[1]- Visually inspect for precipitation: Before starting the assay, ensure the reaction mixture is clear. Centrifuge or filter any cloudy solutions. - Run controls: Include a control without the enzyme to check for any non-enzymatic reaction or signal drift due to this compound instability. - Optimize solubilization method: Experiment with different co-solvents, detergents, or cyclodextrins to find the optimal conditions for your specific enzyme and assay.
Inhibition or denaturation of the enzyme. - Co-solvent effects: Organic solvents can strip essential water molecules from the enzyme's surface, leading to conformational changes and loss of activity.[2] - Detergent effects: Ionic detergents can denature proteins. Even non-ionic detergents can interfere with enzyme activity, especially at concentrations above the critical micelle concentration (CMC).[3][4][5][6]- Determine enzyme tolerance to co-solvents: Perform a dose-response experiment to find the highest concentration of the co-solvent that your enzyme can tolerate without significant loss of activity. - Use non-ionic detergents: If using detergents, choose non-ionic or zwitterionic options, as they are generally less denaturing.[3][4] - Work below the CMC: When possible, use detergents at concentrations below their CMC to prevent protein aggregation without forming micelles that might sequester the enzyme or substrate.[3]
Difficulty preparing a stable this compound stock solution. - Inappropriate solvent: this compound is soluble in organic solvents like isooctane and petroleum ether, but these are not suitable for aqueous enzyme assays.[1]- Use a water-miscible organic solvent: Prepare a concentrated stock solution in a suitable organic solvent like a 1:1 (vol/vol) mixture of acetic acid and ethanol or dimethyl sulfoxide (DMSO).[1] - Store properly: Store stock solutions at an appropriate temperature and protect from light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

This compound has a strongly hydrophobic character due to its long polyisoprenoid side chain and planar phenazine core, making it virtually insoluble in water.[1] This necessitates the use of solubilizing agents or organic co-solvents for its application in aqueous-based enzyme kinetics assays.

Q2: Are there any alternatives to using this compound?

Yes, due to the solubility challenges, researchers often use water-soluble analogs of this compound, such as 2-hydroxyphenazine or 2-bromophenazine.[1] These compounds can often serve as effective electron acceptors for enzymes that naturally interact with this compound.

Q3: What are the main strategies to solubilize this compound for my enzyme assay?

The three main strategies are:

  • Organic Co-solvents: Using a water-miscible organic solvent like DMSO or an ethanol/acetic acid mixture to dissolve this compound before diluting it into the aqueous assay buffer.

  • Detergents: Incorporating non-ionic or zwitterionic detergents into the assay buffer to form micelles that can encapsulate the hydrophobic this compound.

  • Cyclodextrins: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[7][8]

Q4: How do I choose the right solubilization strategy?

The best strategy depends on your specific enzyme and assay conditions. It is crucial to empirically test different methods and concentrations to find the optimal balance between this compound solubility and maintaining enzyme activity and stability.

Q5: How can I determine if the solubilizing agent is affecting my enzyme?

Run control experiments. Measure your enzyme's activity in the presence of the solubilizing agent (co-solvent, detergent, or cyclodextrin) but without this compound. Compare this to the enzyme's activity in the buffer alone. A significant decrease in activity indicates an inhibitory effect.

Experimental Protocols

Protocol 1: Solubilization of this compound using an Acetic Acid/Ethanol Co-solvent

This protocol is adapted from a method used for the spectroscopic analysis of this compound and can be a starting point for enzyme kinetics studies.[1]

Materials:

  • This compound

  • Glacial acetic acid

  • Absolute ethanol

  • Enzyme assay buffer

Procedure:

  • Prepare the Co-solvent Mixture: Mix equal volumes of glacial acetic acid and absolute ethanol to create a 1:1 (vol/vol) co-solvent.

  • Prepare a Concentrated this compound Stock Solution: Dissolve a known amount of this compound in the 1:1 acetic acid/ethanol co-solvent to achieve a high concentration (e.g., 1-10 mM).

  • Determine Enzyme Co-solvent Tolerance: Before proceeding, test the effect of the co-solvent on your enzyme's activity. Prepare a series of dilutions of the co-solvent in your assay buffer (e.g., 0.5%, 1%, 2%, 5%, 10% final concentration) and measure the enzyme activity. Identify the highest co-solvent concentration that does not significantly inhibit the enzyme.

  • Prepare the Final Reaction Mixture: Add a small volume of the this compound stock solution to the assay buffer to reach the desired final concentration, ensuring the final co-solvent concentration does not exceed the tolerated level determined in step 3.

  • Initiate the Reaction: Add the enzyme to the reaction mixture to start the assay.

Protocol 2: General Protocol for Solubilization of this compound using a Non-Ionic Detergent

This protocol provides a general framework for using non-ionic detergents to solubilize this compound.

Materials:

  • This compound

  • DMSO or other suitable organic solvent

  • Non-ionic detergent (e.g., Triton X-100, Tween-20, n-octylglucoside)

  • Enzyme assay buffer

Procedure:

  • Prepare a Concentrated this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Determine the Optimal Detergent Concentration:

    • Test a range of detergent concentrations in your assay buffer. It is often recommended to work at concentrations near or slightly above the detergent's Critical Micelle Concentration (CMC) for solubilizing hydrophobic molecules. However, for some enzymes, concentrations below the CMC may be sufficient to prevent aggregation without causing inhibition.[3][5]

    • Run control experiments to ensure the chosen detergent concentration does not inhibit your enzyme.

  • Prepare the Detergent-Containing Assay Buffer: Add the selected non-ionic detergent to your enzyme assay buffer to the optimal concentration determined in the previous step.

  • Prepare the Final Reaction Mixture: Add a small volume of the this compound stock solution to the detergent-containing assay buffer to achieve the desired final concentration. Mix well.

  • Initiate the Reaction: Add the enzyme to start the assay.

Visualization of Experimental Workflows

experimental_workflow

troubleshooting_logic start Precipitation Observed in Enzyme Assay? check_stock Is the Stock Solution Clear? start->check_stock Yes end_ok Proceed with Assay start->end_ok No check_buffer_addition Precipitation Upon Addition to Buffer? check_stock->check_buffer_addition Yes solution_stock Modify Stock Solvent (e.g., different co-solvent) check_stock->solution_stock No check_enzyme_activity Is Enzyme Activity Inhibited? check_buffer_addition->check_enzyme_activity No solution_buffer Optimize Assay Buffer: - Increase co-solvent % - Add detergent - Add cyclodextrin check_buffer_addition->solution_buffer Yes solution_enzyme Lower Solubilizer Concentration or Switch Agent check_enzyme_activity->solution_enzyme Yes check_enzyme_activity->end_ok No

References

Technical Support Center: Quantification of Methanophenazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying methanophenazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a hydrophobic, redox-active lipid-soluble electron carrier found in the cytoplasmic membrane of methanogenic archaea, such as Methanosarcina mazei Gö1.[1][2] Its quantification is challenging primarily due to its strong hydrophobicity, making it practically insoluble in aqueous buffers.[1][2][3] This insolubility can lead to difficulties in extraction, handling, and analysis, especially for enzyme assays that are typically conducted in aqueous solutions.[1] Concentrations below 1 μM can cause turbidity in reaction mixtures, making photometric analysis impossible.[1]

Q2: What are the common methods for quantifying this compound?

A2: The common methods for quantifying this compound involve extraction from cell membranes followed by chromatographic or spectrophotometric analysis. High-Performance Liquid Chromatography (HPLC) is used for purification and quantification.[1][2] UV-Vis spectrophotometry can be used to determine the concentration of purified this compound by measuring its absorbance at specific wavelengths.[1] Additionally, electrochemical methods like cyclic voltammetry can be employed to determine its redox potential.

Q3: Are there any alternatives to directly quantifying this compound in enzyme assays?

A3: Yes, due to the insolubility of this compound in aqueous solutions, water-soluble phenazine (B1670421) derivatives are often used as substitutes in enzyme assays.[1][2][3] Compounds like 2-hydroxyphenazine (B1496473) and 2-bromophenazine (B1594461) have been shown to be effective electron acceptors for enzymes such as F420H2 dehydrogenase.[1][2][3]

Q4: How should I store this compound samples to prevent degradation?

A4: this compound is a redox-active compound and can be sensitive to light, oxygen, and temperature. To prevent degradation, samples should be protected from light by using amber vials or wrapping containers in foil.[4] It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] For storage, keeping samples at low temperatures (≤ 4°C for short-term and -20°C for long-term) is recommended to slow down chemical reactions.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Low or No Detection of this compound in Extracts
Possible Cause Troubleshooting Step Rationale
Incomplete Cell Lysis Ensure complete cell lysis by using appropriate methods for methanogens (e.g., sonication, French press).Incomplete lysis will result in a lower yield of membrane fractions, and consequently, less this compound available for extraction.
Inefficient Extraction Lyophilize (freeze-dry) the cell membranes before extraction. Use a non-polar organic solvent like isooctane (B107328) for extraction.[1] Perform multiple extraction steps to ensure complete recovery.This compound is highly hydrophobic and embedded in the cell membrane. Lyophilization removes water, allowing for better penetration of the organic solvent.
Degradation During Extraction Protect the sample from light and oxygen throughout the extraction process.[4] Use degassed solvents and consider working in an anaerobic chamber.As a redox-active molecule, this compound is susceptible to photodegradation and oxidation.
Incorrect HPLC Conditions Verify the HPLC column, mobile phase composition, and gradient are appropriate for separating hydrophobic compounds. A silica-based column with a cyclohexane (B81311) and ethyl acetate (B1210297) gradient has been used successfully.[1]Improper chromatographic conditions can lead to poor peak resolution, peak broadening, or the analyte not eluting from the column.
Issue 2: Inconsistent or Irreproducible Quantification Results
Possible Cause Troubleshooting Step Rationale
Sample Instability Prepare fresh samples for each analysis and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or lower.[5]This compound can degrade over time, even when stored. Repeated changes in temperature can accelerate this degradation.
Matrix Effects Perform a matrix effect study by spiking a known amount of this compound standard into a sample matrix and comparing the response to the standard in a clean solvent.[6][7][8]Components in the sample extract other than this compound can interfere with the analytical signal, leading to either suppression or enhancement of the response.[6][7][8]
Variable Redox State Control the redox environment during sample preparation and analysis. The oxidized and reduced forms of this compound have different spectral properties.[1]The ratio of oxidized to reduced this compound can change depending on the sample handling, affecting quantification if not accounted for.
Instrumental Drift Regularly calibrate the HPLC and spectrophotometer. Run a standard at the beginning and end of each sample batch to check for drift.Changes in instrument performance over time can lead to inconsistent results.

Quantitative Data

Table 1: Spectrophotometric and Physicochemical Properties of this compound and Related Compounds

Compound Parameter Value Conditions Reference
This compoundMolar Extinction Coefficient (ε)2.3 mM⁻¹ cm⁻¹at 425 nm[1][3]
This compoundRedox Potential (E°')-165 ± 6 mVvs. SHE, pH 7
2-HydroxyphenazineRedox Potential (E°')-255 mV[1]
CoB-S-S-CoMRedox Potential (E°')-143 ± 10 mVvs. SHE, pH 7

Experimental Protocols

Protocol 1: Extraction of this compound from Methanosarcina mazei Gö1

This protocol is based on the method described by Abken et al. (1998).[1]

  • Cell Harvesting and Membrane Preparation:

    • Harvest cells from the late exponential growth phase by centrifugation.

    • Prepare washed cell membranes under anaerobic conditions.[1]

  • Lyophilization:

    • Lyophilize (freeze-dry) the washed membranes overnight to remove all water.

  • Extraction:

    • Extract the lyophilized membranes five times with 25 ml of isooctane.[1]

    • Ensure the isooctane is evacuated and flushed with nitrogen to remove oxygen before use.[1]

  • Solvent Evaporation:

    • Combine the isooctane extracts.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Purification (Optional):

    • The crude extract can be further purified by HPLC.[1]

Protocol 2: Quantification by HPLC
  • Instrumentation:

    • An HPLC system equipped with a UV detector is required.[1]

  • Column:

    • A silica-based column, such as a Kontrosorb 10 SIL column (10 by 250 mm, 10 μm), can be used for preparative separations.[1]

  • Mobile Phase:

    • Mobile Phase A: Cyclohexane

    • Mobile Phase B: Ethyl acetate

  • Gradient:

    • A gradient from 5% to 100% ethyl acetate has been used for purification.[1] The gradient should be optimized for analytical quantification.

  • Detection:

    • Monitor the elution profile at a wavelength where this compound absorbs, such as 260 nm.[1]

  • Quantification:

    • Create a calibration curve using purified this compound standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification by UV-Vis Spectrophotometry
  • Instrumentation:

    • A UV-Vis spectrophotometer.

  • Solvent:

    • Dissolve the purified this compound extract in a suitable organic solvent where it is soluble, such as an acetic acid-ethanol mixture (1:1, vol/vol).[1]

  • Measurement:

    • Measure the absorbance of the solution at 425 nm.[1]

  • Calculation:

    • Use the Beer-Lambert law to calculate the concentration:

      • Concentration (M) = Absorbance / (ε × path length)

      • Where ε is the molar extinction coefficient (2300 M⁻¹ cm⁻¹) and the path length is typically 1 cm.[1]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_harvest Cell Harvesting membrane_prep Membrane Preparation cell_harvest->membrane_prep lyophilization Lyophilization membrane_prep->lyophilization extraction Solvent Extraction (e.g., Isooctane) lyophilization->extraction hplc HPLC Purification & Quantification extraction->hplc Crude Extract spectro UV-Vis Spectrophotometry hplc->spectro Purified Fraction quant_result Quantitative Result hplc->quant_result spectro->quant_result

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_analysis Analytical Issues start Inconsistent or Low Quantification Results check_lysis Verify Cell Lysis start->check_lysis check_hplc Optimize HPLC Conditions start->check_hplc check_solvent Check Extraction Solvent & Procedure check_lysis->check_solvent check_stability Assess Sample Stability (Light, O2, Temp) check_solvent->check_stability solution Accurate Quantification check_stability->solution check_matrix Evaluate Matrix Effects check_hplc->check_matrix check_redox Consider Redox State check_matrix->check_redox check_redox->solution

Caption: Troubleshooting workflow for this compound quantification.

References

Technical Support Center: Optimizing In Vitro Assays with Methanophenazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanophenazine and its synthetic analogs in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound Handling and Solubility

Question: My phenazine analog is precipitating in the cell culture medium. What can I do?

Answer: Compound precipitation is a frequent challenge, particularly with the hydrophobic nature of the phenazine core. This can lead to inconsistent and inaccurate results. Here are several strategies to address this issue:

  • Optimize Stock and Working Concentrations: Ensure your compound is fully dissolved in a suitable solvent like DMSO for your stock solution. When diluting to your final working concentration in aqueous media, do so serially and with vigorous mixing to avoid "solvent shock." It's also possible your target concentration exceeds the compound's aqueous solubility limit; consider testing a lower concentration range if your experimental design allows.[1][2]

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent into your final assay buffer can improve solubility.[2]

  • Adjust pH: For phenazine analogs with ionizable functional groups, adjusting the pH of the buffer can increase solubility by forming a more soluble salt.[2]

  • Employ Solubility Enhancers: Agents like cyclodextrins can encapsulate hydrophobic compounds, increasing their effective solubility in aqueous solutions.[1]

  • Pre-warm Media: Diluting your stock solution into pre-warmed (37°C) culture medium can help maintain solubility.[1]

Question: What is the best way to prepare and store stock solutions of phenazine analogs?

Answer: To ensure the stability and integrity of your phenazine compounds, it is recommended to:

  • Dissolve the compound in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.[3]

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C.[3]

  • Protect the solutions from light, as phenazine compounds can be light-sensitive.[3]

  • Minimize freeze-thaw cycles to prevent degradation.[3]

Category 2: Assay Performance and Data Interpretation

Question: My cytotoxicity assay results are inconsistent or show no effect. What are the potential causes?

Answer: Inconsistent results or a lack of activity can stem from several factors:

Potential CauseTroubleshooting Steps
Compound Instability The compound may be degrading in the culture medium. Assess the stability of your compound under the specific experimental conditions.[1]
Assay Interference As redox-active molecules, phenazines can directly interact with assay reagents (e.g., reducing MTT). Run cell-free controls to check for direct chemical reactions between your compound and the assay components.[1]
Incorrect Incubation Time The cytotoxic effects may require a longer duration to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1]
Cell Line Sensitivity The chosen cell line may be resistant to the compound's mechanism of action. Consider testing a panel of different cell lines.[1]
High Serum Protein Binding Serum proteins can bind to the compound, reducing its free concentration and bioavailability. You can assess this by performing the assay with varying serum concentrations.[1]

Question: I'm observing high levels of cytotoxicity in my control (non-target) cells. How can I mitigate these off-target effects?

Answer: Off-target cytotoxicity is often linked to the primary mechanism of action for many phenazines: the generation of Reactive Oxygen Species (ROS).

  • Co-treatment with Antioxidants: The addition of an antioxidant like N-acetylcysteine (NAC) can scavenge ROS produced by the phenazine compound, thereby reducing oxidative stress and subsequent cell death.[1][4] This can help confirm if the observed cytotoxicity is ROS-mediated.

  • Structure-Activity Relationship (SAR) Analysis: If available, test a panel of analogs. Derivatives with different substituents on the phenazine core can have varied redox potentials, potentially leading to lower ROS generation.[4]

  • Prodrug Approach: A prodrug strategy, where the compound is activated by specific enzymes or conditions present in the target cells, can reduce activity in non-target cells.[1][4]

Question: Could my phenazine analog be interfering with fluorescent readouts in my assay?

Answer: Yes, the aromatic structure of phenazines can lead to autofluorescence, which can interfere with fluorescence-based assays. It is crucial to run controls containing the compound in cell-free assay medium to measure its intrinsic fluorescence at the excitation and emission wavelengths used in your experiment.[3]

Data Presentation: Quantitative Efficacy of Phenazine Analogs

The following tables summarize the cytotoxic activity of various phenazine derivatives against a selection of human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: IC₅₀ Values of Selected Phenazine Derivatives in Cancer Cell Lines

Phenazine Derivative Cell Line IC₅₀ (µM) Reference
Pyocyanin A549 (Lung) 15.8
Phenazine-1-carboxamide K562 (Leukemia) 2.8 [5]
1-Hydroxyphenazine HepG2 (Liver) >50 [5]
Dihydrophenazine HCT116 (Colon) 12.5

| Lavanducyanin | MCF7 (Breast) | 7.2 |[5] |

Table 2: Antimicrobial Activity of Halogenated Phenazines

Compound Organism MIC (µM)
2-bromo-1-hydroxyphenazine S. aureus 6.25
Synthetic HP 1 S. aureus 1.56
Synthetic HP 29 S. aureus 0.08

| Pyocyanin | S. aureus | 50 |

Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol outlines a standard procedure for determining the cytotoxicity of phenazine analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenazine analog dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the phenazine analog in complete culture medium. The final DMSO concentration should not exceed a non-toxic level (typically <0.1%). Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle-treated and untreated cells as controls.[5][6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Data Acquisition: Measure the absorbance at a wavelength between 490 and 570 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the phenazine analog

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the phenazine analog at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[5][6]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization or a cell scraper.[6]

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][6]

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. Distinguish the cell populations based on their fluorescence signals (FITC-positive for apoptotic cells, PI-positive for necrotic/late apoptotic cells).[5]

Visualizations: Mechanisms and Workflows

Below are diagrams illustrating key pathways and workflows relevant to in vitro assays with phenazine analogs.

G cluster_0 Troubleshooting Workflow for Compound Precipitation Start Compound Precipitates in Aqueous Medium Check_Conc Is the final concentration too high? Start->Check_Conc Reduce_Conc Lower final concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is the final solvent concentration >0.1%? Check_Conc->Check_Solvent No Success Solubility Issue Resolved Reduce_Conc->Success Optimize_Dilution Optimize dilution protocol (e.g., serial dilution, vigorous mixing) Check_Solvent->Optimize_Dilution Yes Use_Enhancers Employ Solubility Enhancers (e.g., Cyclodextrins, Co-solvents) Check_Solvent->Use_Enhancers No Optimize_Dilution->Success Use_Enhancers->Success

Caption: A logical workflow for troubleshooting compound precipitation issues.

G cluster_1 Proposed Mechanism of Phenazine-Induced Cytotoxicity Phenazine Phenazine Analog Redox Redox Cycling Phenazine->Redox ROS Generation of Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The signaling pathway of phenazine-induced apoptosis via ROS production.

G cluster_2 Experimental Workflow for Cytotoxicity Screening Seed Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of Phenazine Analog Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, Resazurin) Incubate->Assay Read Measure Signal (Absorbance/Fluorescence) Assay->Read Analyze Calculate IC50 Value Read->Analyze

Caption: A streamlined workflow for in vitro cytotoxicity screening experiments.

References

Validation & Comparative

Validating the Function of Methanophenazine: A Comparative Guide to Genetic Knockouts and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanophenazine is a crucial, yet enigmatic, component of the bioenergetic machinery in methanogenic archaea, particularly within the genus Methanosarcina. This hydrophobic, membrane-bound electron carrier plays a role analogous to that of quinones in bacterial and eukaryotic respiratory chains, shuttling electrons and contributing to the generation of a proton motive force for ATP synthesis.[1] Elucidating its precise function is paramount for understanding methanogenesis and for potential applications in biotechnology and as a target for antimicrobial drug development.

This guide provides a comparative analysis of experimental approaches to validate the function of this compound, with a focus on the insights gained from indirect genetic knockouts and their comparison with established biochemical and spectroscopic methods.

The Challenge of Direct Genetic Knockouts

Direct validation of the function of this compound through the knockout of its biosynthetic genes has been hampered by the fact that the complete biosynthetic pathway has not yet been fully elucidated.[2] This knowledge gap has necessitated the use of alternative and indirect genetic strategies to probe its role in vivo.

Indirect Genetic Validation: Knocking Out the Partners

A powerful strategy to understand the function of this compound is to disrupt the genes encoding the enzymes that directly interact with it. By observing the resultant phenotype, researchers can infer the role of the electron carrier.

Case Study: Repression of the HdrED Enzyme

One key partner of this compound is the membrane-bound heterodisulfide reductase (HdrED), which catalyzes the final step in the electron transport chain of Methanosarcina species, receiving electrons from reduced this compound.[1] A study on Methanosarcina acetivorans employed a tetracycline-repressible promoter system to control the expression of the hdrED genes, effectively creating a conditional knockdown.[1]

Experimental Protocol: Conditional Knockdown of hdrED in M. acetivorans

  • Strain Construction: The native promoter of the hdrED operon was replaced with a tetracycline-repressible promoter (PmcrB(tetO1)). A tetracycline repressor gene (tetR) was also introduced into the genome.

  • Cultivation: The engineered strain was grown in a medium containing tetracycline to ensure the expression of hdrED.

  • Depletion of HdrED: To repress hdrED expression, the cells were washed and transferred to a medium lacking tetracycline. This prevents the TetR repressor from binding to the tetO1 operator, thereby blocking transcription.

  • Phenotypic Analysis: The growth rate, methane production, and global transcriptomic changes were monitored in the HdrED-depleted cells compared to the control cells grown with tetracycline.

Quantitative Data from hdrED Repression:

ParameterConditionObservationReference
Growth RateHdrED depletionSignificant decrease in growth rate[1]
Methane ProductionHdrED depletionReduced rate of methanogenesis[3]
Gene ExpressionHdrED depletionUpregulation of genes for methyltransferases and coenzyme B biosynthesis[1]

The observed decrease in growth and methanogenesis upon HdrED depletion provides strong indirect evidence for the essential role of the this compound-HdrED interaction in energy conservation.

Knockout of F420H2 Dehydrogenase

Another important enzyme that interacts with this compound is the F420H2 dehydrogenase (Fpo). This enzyme oxidizes reduced coenzyme F420 and transfers the electrons to this compound. Knockout mutants of the fpo operon in Methanosarcina mazei have been constructed and analyzed.

Experimental Protocol: fpo Knockout in M. mazei

  • Gene Deletion: A markerless in-frame deletion of the fpo gene cluster was created using a "pop-in/pop-out" homologous recombination strategy.

  • Mutant Selection: Mutants were selected based on resistance to a specific antibiotic and subsequent screening for the desired gene deletion.

  • Phenotypic Characterization: The growth of the Δfpo mutant was compared to the wild-type strain on different substrates, and the F420:heterodisulfide oxidoreductase activity was measured in cell lysates.

Quantitative Data from fpo Knockout:

ParameterStrainObservationReference
GrowthΔfpoSevere growth deficiencies with trimethylamine as a substrate[4]
F420:heterodisulfide oxidoreductase activityΔfpoStrongly reduced activity in cell lysates[4]

These findings highlight the critical role of the Fpo-methanophenazine-HdrED electron transport chain in the metabolism of specific substrates.

Alternative Validation Methods

Prior to and alongside genetic approaches, biochemical and spectroscopic methods have been instrumental in characterizing this compound.

In Vitro Reconstitution with Water-Soluble Analogs

Due to the hydrophobicity of this compound, which makes it insoluble in aqueous buffers, researchers have utilized water-soluble phenazine derivatives, such as 2-hydroxyphenazine, to study its function in vitro.[5][6]

Experimental Protocol: In Vitro Enzyme Assays

  • Purification of Enzymes: The F420H2 dehydrogenase and the heterodisulfide reductase are purified from Methanosarcina species.

  • Enzyme Activity Measurement: The activity of the purified F420H2 dehydrogenase is measured by monitoring the oxidation of F420H2 in the presence of a water-soluble phenazine analog as an electron acceptor.

  • Coupled Assay: The entire electron transport chain can be partially reconstituted by coupling the activity of F420H2 dehydrogenase and heterodisulfide reductase with the phenazine analog acting as the intermediary electron carrier.

Quantitative Data from In Vitro Assays:

EnzymeElectron AcceptorKm (µM)Vmax (U/mg)Reference
F420H2 dehydrogenase2-Hydroxyphenazine358.8[5]
F420H2 dehydrogenasePhenazine250Not reported[5]

These in vitro studies were the first to demonstrate the ability of phenazine derivatives to mediate electron transfer between the key enzymes of the respiratory chain, providing strong evidence for the proposed function of this compound.[6]

Spectroscopic Analysis

Spectroscopic methods have been employed to study the redox properties of this compound.

Experimental Protocol: UV-Visible Spectroscopy

  • Extraction and Purification: this compound is extracted from the cell membranes of Methanosarcina using organic solvents and purified by chromatography.[5]

  • Redox Titration: The purified this compound is subjected to chemical or electrochemical reduction, and the changes in its UV-visible absorption spectrum are monitored.

  • Midpoint Potential Determination: The midpoint redox potential of this compound can be determined from the spectroscopic data, providing insight into its thermodynamic properties as an electron carrier.

Visualizing the Pathways and Workflows

Methanophenazine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm F420H2_dehydrogenase F420H2 Dehydrogenase (Fpo) This compound This compound (MP) F420H2_dehydrogenase->this compound 2e- F420 F420 F420H2_dehydrogenase->F420 HdrED Heterodisulfide Reductase (HdrED) This compound->HdrED 2e- Hdr_product CoM-SH + CoB-SH HdrED->Hdr_product F420H2 F420H2 F420H2->F420H2_dehydrogenase Hdr_substrate CoM-S-S-CoB Hdr_substrate->HdrED

Caption: Electron transport chain involving this compound in Methanosarcina.

Knockout_Workflow start Design Knockout Strategy (e.g., Homologous Recombination) construct Construct Deletion Vector start->construct transform Transform into Host Strain construct->transform select Select for Recombinants transform->select verify Verify Gene Deletion (PCR, Sequencing) select->verify phenotype Phenotypic Analysis (Growth, Methane Production, Transcriptomics) verify->phenotype end Functional Inference phenotype->end

Caption: General workflow for validating gene function using genetic knockouts.

Comparison_Methods cluster_genetic Genetic Approaches cluster_biochemical Biochemical/Biophysical Approaches knockout Indirect Knockout/ Repression of Interacting Partners invitro In Vitro Reconstitution with Analogs knockout->invitro Provides in vivo context spectroscopy Spectroscopic Analysis knockout->spectroscopy invitro->knockout Requires purified components spectroscopy->invitro Provides mechanistic details

Caption: Comparison of methods for validating this compound function.

Conclusion: A Multi-Faceted Approach is Key

Validating the function of this compound requires a combination of genetic, biochemical, and biophysical approaches. While direct genetic knockouts of its biosynthesis are currently not feasible, the indirect approach of knocking out or repressing its enzymatic partners provides invaluable in vivo evidence of its essential role in the electron transport chain and energy conservation in Methanosarcina. These genetic studies complement the foundational knowledge gained from in vitro reconstitution experiments using water-soluble analogs and spectroscopic characterization. For a comprehensive understanding, and for the development of potential inhibitors, a continued multi-pronged strategy will be essential to fully unravel the function of this unique archaeal cofactor.

References

A Comparative Analysis of Methanophenazine and Coenzyme F420 Redox Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the redox activities of two critical coenzymes in methanogenic archaea: the membrane-bound methanophenazine and the soluble coenzyme F420. The following sections detail their redox properties, kinetic parameters of associated enzymes, and the experimental protocols used to determine these characteristics, supported by experimental data.

Quantitative Data Summary

The redox activities of this compound and coenzyme F420 are distinct, reflecting their unique roles in the electron transport chain of methanogens. Coenzyme F420 generally functions as a low-potential hydride carrier, analogous to NAD(P) in other organisms, while this compound acts as a lipid-soluble electron carrier within the cell membrane, similar to ubiquinone.[1][2][3]

ParameterThis compoundCoenzyme F420References
Cellular Location Cytoplasmic MembraneCytoplasm[2][3]
General Function Membrane-bound electron carrierSoluble hydride (2e-) carrier[1][2]
Standard Redox Potential (E°') -165 mV-340 mV
Structural Class Phenazine derivative5-deazaflavin derivative[1][2]

Table 1: General Comparative Properties of this compound and Coenzyme F420.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters of enzymes that interact with coenzyme F420 and analogs of this compound. Direct kinetic data for membrane-bound this compound is scarce due to its hydrophobicity.[2] Therefore, data for its water-soluble analog, 2-hydroxyphenazine, is presented.

EnzymeSubstrateKm (µM)kcat (s-1)References
F420H2:NADP+ Oxidoreductase (Fno)F4202.33 ± 0.19-[1]
F420-dependent glucose-6-phosphate dehydrogenase (Fgd)Long-chain F4201.8 ± 0.1100 ± 2[4][5]
F420-dependent glucose-6-phosphate dehydrogenase (Fgd)Short-chain F42011.0 ± 0.8130 ± 4[4][5]
F420H2 Dehydrogenase2-hydroxyphenazine35-[2][6]
F420H2 DehydrogenasePhenazine250-[2][6]

Table 2: Michaelis-Menten Constants (Km) and Catalytic Constants (kcat) for Coenzyme F420 and this compound Analog-Interacting Enzymes. The catalytic constant (kcat) represents the turnover number, which is the maximum number of substrate molecules converted to product per enzyme active site per unit of time.[7]

Key Metabolic Pathways

The interplay between coenzyme F420 and this compound is central to the energy metabolism of Methanosarcina species. Reduced coenzyme F420 (F420H2) donates electrons to the membrane-bound F420H2 dehydrogenase, which in turn reduces this compound.[8] The reduced this compound then transfers electrons to the heterodisulfide reductase, a key step in methanogenesis.[8][9]

Electron_Transport_Chain cluster_cytoplasm Cytoplasm F420H2 Coenzyme F420H₂ Fpo F420H₂ Dehydrogenase (Fpo complex) F420H2->Fpo 2e⁻ F420 Coenzyme F420 H2 H₂ H2->F420 F420-reducing hydrogenase Formate Formate Formate->F420 Formate dehydrogenase Hdr_sol Soluble Heterodisulfide Reductase (HdrABC) CoMS_SCoB CoM-S-S-CoB CoM_SH CoM-SH + CoB-SH CoMS_SCoB->CoM_SH Reduction MPh This compound (oxidized) Fpo->MPh 2e⁻ MPhH2 This compound (reduced) MPh->MPhH2 +2H⁺ (from cytoplasm) MPhH2->MPh -2H⁺ (to outside) Hdr_mem Membrane-bound Heterodisulfide Reductase (HdrDE) MPhH2->Hdr_mem 2e⁻ Hdr_mem->CoMS_SCoB 2e⁻

Caption: Electron transport chain in Methanosarcina highlighting the roles of Coenzyme F420 and this compound.

Experimental Protocols

Cyclic Voltammetry for Redox Potential Determination of this compound

This protocol is adapted from methodologies used for determining the redox potentials of this compound and its analogs.

Objective: To determine the standard redox potential (E°') of this compound.

Materials:

  • Electrochemical workstation

  • Three-electrode cell:

    • Working electrode (e.g., hanging mercury drop electrode or glassy carbon electrode)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

    • Counter electrode (e.g., platinum wire)

  • Purified this compound sample

  • Degassed electrolyte solution (e.g., phosphate (B84403) buffer, pH 7)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in an appropriate organic solvent due to its hydrophobicity, and then dilute it into the aqueous electrolyte solution containing a surfactant to aid solubility.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution.

  • Degassing: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the electrochemical workstation. A typical scan rate is 100 mV/s.

    • Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize this compound, and then reverse the scan to a potential sufficiently negative to reduce it back.

    • Record multiple cycles to ensure the stability of the measurement.

  • Data Analysis:

    • The formal redox potential (E°') is calculated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc) from the resulting voltammogram.

CV_Workflow A Prepare this compound in Electrolyte Solution B Assemble Three-Electrode Cell A->B C Degas Solution with Inert Gas B->C D Set CV Parameters (e.g., Scan Rate: 100 mV/s) C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Calculate Redox Potential E°' = (Epa + Epc) / 2 F->G

Caption: Workflow for determining the redox potential of this compound using cyclic voltammetry.

Spectrophotometric Assay for Coenzyme F420-Dependent Enzyme Activity

This protocol is a generalized procedure based on assays for F420-dependent enzymes like F420H2:NADP+ oxidoreductase.[1][10][11][12]

Objective: To determine the kinetic parameters (Km and kcat) of an F420-dependent enzyme.

Materials:

  • UV/Vis spectrophotometer with temperature control

  • Cuvettes (1 cm pathlength)

  • Purified F420-dependent enzyme

  • Coenzyme F420 (oxidized form)

  • Substrate for the enzyme (e.g., NADPH for F420H2:NADP+ oxidoreductase)

  • Reaction buffer (e.g., 50 mM MES/NaOH, pH 6.5)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, coenzyme F420, and the substrate in the reaction buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for oxidized F420 (typically 420 nm).[1] Set the temperature to the desired value (e.g., 25°C).

  • Assay Mixture Preparation: In a cuvette, prepare the reaction mixture containing the buffer, a fixed saturating concentration of one substrate, and varying concentrations of the other substrate (for which Km is being determined).

  • Reaction Initiation: Initiate the reaction by adding a small, known amount of the enzyme to the cuvette. Mix quickly by inversion.

  • Data Acquisition: Immediately start recording the decrease in absorbance at 420 nm over time. The rate of decrease corresponds to the reduction of F420.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for F420 is approximately 34.7 mM⁻¹cm⁻¹ at pH 6.5).[1]

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

Enzyme_Kinetics_Workflow A Prepare Reagents (Enzyme, F420, Substrate, Buffer) B Set Spectrophotometer (λ = 420 nm, Temp = 25°C) A->B C Prepare Reaction Mixture in Cuvette B->C D Initiate Reaction with Enzyme Addition C->D E Record Absorbance Change over Time D->E F Calculate Initial Velocity (v₀) E->F G Repeat for Different Substrate Concentrations F->G H Plot v₀ vs. [Substrate] G->H I Determine Km and Vmax (Michaelis-Menten Plot) H->I J Calculate kcat I->J

Caption: Workflow for determining the kinetic parameters of a coenzyme F420-dependent enzyme.

References

A Comparative Analysis of Electron Transport Efficiency: Methanophenazine vs. Menaquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the diverse world of microbial bioenergetics, electron transport chains are fundamental for generating cellular energy. At the heart of these chains are lipid-soluble electron carriers that shuttle electrons between membrane-bound protein complexes. This guide provides a detailed comparison of two such carriers: methanophenazine, unique to certain methanogenic archaea, and menaquinone (Vitamin K2), prevalent in many bacteria. While direct experimental comparisons of their electron transport efficiency are not available in existing literature, this document synthesizes available data on their physicochemical properties and physiological roles to offer a comprehensive comparative analysis.

I. Overview and Physicochemical Properties

This compound is a 2-hydroxyphenazine (B1496473) derivative with a polyisoprenoid side chain, found in the membranes of Methanosarcina species.[1][2][3] Menaquinone is a 2-methyl-1,4-naphthoquinone with a variable-length polyisoprenoid side chain and is the sole quinone in the electron transport chain of most Gram-positive bacteria.[4][5]

A key determinant of electron transport is the redox potential of the carrier. The redox potential of this compound is estimated to be around -165 mV to -255 mV, although this is based on its water-soluble analogue, 2-hydroxyphenazine.[6][7] Menaquinone exhibits a range of redox potentials depending on the specific form and its environment, with measured values around -67 mV for MK-6 and calculated values as low as -260 mV.[8][9][10][11] This property dictates the thermodynamic feasibility of electron transfer to and from partner enzymes.

PropertyThis compoundMenaquinone
Core Structure 2-Hydroxyphenazine2-Methyl-1,4-naphthoquinone
Organism Type Methanogenic Archaea (Methanosarcina)Primarily Gram-positive bacteria
Redox Potential (E'₀) Approx. -165 mV to -255 mV[6][7]Approx. -67 mV to -260 mV[8][9][10][11]
Key Function Electron shuttle in methanogenesisElectron shuttle in aerobic/anaerobic respiration

II. Role in Electron Transport Chains

The efficiency of an electron carrier is intrinsically linked to its role within its specific electron transport chain and the enzymes with which it interacts.

This compound plays a crucial role in the energy metabolism of Methanosarcina. It functions as an electron shuttle between membrane-bound enzyme complexes, such as F420H2 dehydrogenase and F420-nonreactive hydrogenase, and the terminal electron acceptor, the CoM-S-S-CoB heterodisulfide reductase.[1][2][3] This process is coupled to the generation of a proton motive force, which drives ATP synthesis.

Menaquinone is a versatile electron carrier in various bacterial respiratory chains. It accepts electrons from a wide range of dehydrogenases (e.g., NADH dehydrogenase, succinate (B1194679) dehydrogenase) and transfers them to terminal oxidoreductases.[4][5] In many Gram-positive bacteria, menaquinone is essential for both aerobic and anaerobic respiration.[5]

Below is a diagram illustrating the distinct electron transport pathways involving this compound and a generalized menaquinone-containing pathway.

cluster_mph This compound Electron Transport Chain (Methanosarcina) cluster_mq Menaquinone Electron Transport Chain (Generalized Bacteria) F420H2 F420H2 F420_DH F420H2 Dehydrogenase F420H2->F420_DH H2 H2 H2ase Hydrogenase H2->H2ase MPH This compound (MPH) F420_DH->MPH H2ase->MPH Hdr Heterodisulfide Reductase (HdrED) MPH->Hdr Proton_pump_mph Proton Pumping MPH->Proton_pump_mph CoM_S_S_CoB CoM-S-S-CoB Hdr->CoM_S_S_CoB Methane CH4 CoM_S_S_CoB->Methane NADH NADH NDH NADH Dehydrogenase (Complex I) NADH->NDH Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH MQ Menaquinone (MQ) NDH->MQ Proton_pump_mq Proton Pumping NDH->Proton_pump_mq SDH->MQ Terminal_Oxidase Terminal Oxidoreductase MQ->Terminal_Oxidase e_acceptor Terminal Electron Acceptor (e.g., O2, Nitrate) Terminal_Oxidase->e_acceptor Terminal_Oxidase->Proton_pump_mq

Caption: Electron transport pathways involving this compound and menaquinone.

III. Experimental Methodologies for Efficiency Assessment

Evaluating the electron transport efficiency of these carriers requires specialized techniques that can measure electron flow and its coupling to energy conservation.

A. Key Experimental Protocols:

  • Isolation and Reconstitution: The electron carrier is first extracted from the cell membrane. Then, membrane vesicles are prepared, and the purified carrier is reconstituted into these vesicles along with purified enzyme complexes to measure electron transfer between specific partners.

  • Spectrophotometry: The change in the absorption spectrum of the electron carrier upon oxidation or reduction can be monitored over time to determine the rate of electron transfer. This can be performed with isolated enzymes or in membrane preparations.

  • Oxygen/Ion-Selective Electrodes: For respiratory chains that use oxygen as a terminal electron acceptor (relevant for some menaquinone-dependent pathways), an oxygen electrode can measure the rate of oxygen consumption, which is directly related to the rate of electron transport. Similarly, ion-selective electrodes can measure the pumping of protons or other ions across the membrane, indicating the efficiency of energy coupling.

  • Cyclic Voltammetry: This electrochemical technique is used to determine the midpoint redox potential of the electron carriers, a crucial parameter for understanding the thermodynamics of electron transfer.

Below is a generalized workflow for assessing electron transport activity.

cluster_prep Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis start Bacterial/Archaeal Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis membrane_prep Membrane Vesicle Preparation lysis->membrane_prep add_substrate Add Electron Donor (e.g., NADH, F420H2) membrane_prep->add_substrate monitor Monitor Electron Transfer (Spectrophotometry or Electrode) add_substrate->monitor add_inhibitor Add Specific Inhibitor (e.g., Rotenone) monitor->add_inhibitor measure_rate Calculate Electron Transport Rate add_inhibitor->measure_rate normalize Normalize to Protein Content measure_rate->normalize compare Compare Rates and Coupling Efficiency normalize->compare

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Methanophenazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of methanogens or the development of novel therapeutics targeting these microorganisms, the accurate quantification of key metabolic cofactors such as methanophenazine is of paramount importance. This compound, a hydrophobic electron carrier crucial for the respiratory chain of many methanogenic archaea, presents unique analytical challenges. The two primary analytical techniques for the quantification of such molecules are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

This guide provides an objective comparison of these two methods for the quantification of this compound, supported by representative experimental data from related phenazine compounds. Detailed protocols for both methodologies are presented to assist in the selection and implementation of the most suitable technique for specific research needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for relatively pure samples and higher concentrations, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for complex biological matrices and trace-level quantification. The following table summarizes the typical analytical performance parameters for the quantification of phenazine derivatives, which can be considered representative for this compound analysis.

Performance MetricHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity Moderate; susceptible to interference from compounds with similar chromophores.High; based on specific mass-to-charge ratio (m/z) transitions.
Throughput ModerateHigh (with UHPLC systems)
Cost LowerHigher

Experimental Workflows and Signaling Pathway

To visualize the processes involved in the cross-validation of analytical methods and the biological context of this compound, the following diagrams are provided.

Cross_Validation_Workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_comparison Cross-Validation hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample data_comp Data Comparison (Bland-Altman, Regression) hplc_sample->data_comp lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_sample Sample Analysis lcms_val->lcms_sample lcms_sample->data_comp conclusion Method Equivalency Assessment data_comp->conclusion

Cross-validation workflow for HPLC and LC-MS/MS methods.

Methanophenazine_Signaling_Pathway F420H2 F420H2 MP_ox This compound (Ox) F420H2->MP_ox e- MP_red This compound (Red) MP_ox->MP_red Reduction HDR Heterodisulfide Reductase (HDR) MP_red->HDR e- CoM_S_S_CoB CoM-S-S-CoB HDR->CoM_S_S_CoB Reduction CoM_SH CoM-SH + CoB-SH CoM_S_S_CoB->CoM_SH

Role of this compound in the electron transport chain.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for phenazine analysis and should be optimized for specific instrumentation and sample matrices.

HPLC-UV Method for this compound Quantification

This method is suitable for the quantification of this compound in extracts from microbial cultures or other relatively clean sample matrices.

  • Sample Preparation:

    • Lyophilize microbial cell pellets containing this compound.

    • Extract the lyophilized cells with a non-polar solvent such as isooctane or a mixture of chloroform and methanol (2:1, v/v).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of mobile phase B (see below).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (1 mg/mL) in a suitable organic solvent (e.g., chloroform or ethyl acetate).

    • Prepare a series of working standards by serial dilution of the stock solution with mobile phase B to achieve concentrations ranging from 1 to 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile/Methanol (1:1, v/v)

    • Gradient Elution:

      • 0-5 min: 80% B

      • 5-15 min: Linear gradient from 80% to 100% B

      • 15-25 min: 100% B

      • 25-30 min: Return to 80% B and equilibrate

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm and 365 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantification is based on the peak area of this compound in the sample chromatogram, which is compared against a standard curve generated from the peak areas of the working standards.

LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological samples such as cell lysates or environmental samples.

  • Sample Preparation:

    • Follow the same extraction procedure as for the HPLC-UV method.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.

  • Standard and Internal Standard Preparation:

    • Prepare working standards of this compound as described for the HPLC-UV method, but at a lower concentration range (e.g., 0.1 to 100 ng/mL).

    • Prepare a stock solution of an appropriate internal standard (IS), such as a stable isotope-labeled this compound or another hydrophobic phenazine derivative not present in the sample, at a concentration of 1 µg/mL.

    • Spike all standards and samples with the IS at a fixed concentration (e.g., 10 ng/mL).

  • Chromatographic Conditions:

    • Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      • 0-1 min: 70% B

      • 1-5 min: Linear gradient from 70% to 98% B

      • 5-7 min: 98% B

      • 7-8 min: Return to 70% B and equilibrate

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 539.4 → Product ions (Q3) to be determined by infusion and fragmentation of a pure standard.

      • Internal Standard: Determine the appropriate precursor and product ions for the chosen IS.

    • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

  • Data Analysis:

    • Quantification is based on the ratio of the peak area of the this compound MRM transition to the peak area of the IS MRM transition. This ratio is then plotted against the concentration of the standards to generate a calibration curve.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods is essential for ensuring the accuracy and reliability of this compound quantification. While HPLC-UV serves as a robust method for routine analysis of less complex samples, LC-MS/MS is the superior choice for applications requiring high sensitivity, selectivity, and specificity, particularly in complex biological matrices. The selection of the most appropriate technique will depend on the specific research question, sample type, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound quantification.

The Crucial Interaction of Methanophenazine with Heterodisulfide Reductase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the bioenergetic pathways of methanogenic archaea is paramount for harnessing their metabolic potential and identifying novel antimicrobial targets. A key process in the energy conservation of certain methanogens, particularly within the order Methanosarcinales, is the electron transport chain involving methanophenazine and the terminal enzyme, heterodisulfide reductase.

This guide provides an objective comparison of the this compound-dependent pathway for heterodisulfide reduction with alternative mechanisms found in other methanogens. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate these complex biological systems.

This compound: A Key Electron Shuttle to Heterodisulfide Reductase

In Methanosarcina species, this compound, a hydrophobic quinone-like molecule embedded in the cytoplasmic membrane, plays a vital role as an electron carrier.[1][2] It accepts electrons from primary electron donors and funnels them to the membrane-bound heterodisulfide reductase (HdrDE). This interaction is a critical step in the generation of a proton motive force for ATP synthesis.[3][4]

The overall process can be summarized in two main steps:

  • Reduction of this compound: this compound is reduced by enzymes such as F420H2 dehydrogenase or a membrane-bound, F420-nonreducing hydrogenase.[1][3]

  • Oxidation of Reduced this compound: The reduced this compound (dihydrothis compound) then serves as the direct electron donor for the heterodisulfide reductase (HdrDE), which catalyzes the reduction of the heterodisulfide of coenzyme M (CoM-S-S-CoB) to their respective thiols, CoM-SH and CoB-SH.[1][3][5][6]

Due to the insolubility of this compound in aqueous solutions, the water-soluble analog, 2-hydroxyphenazine (B1496473), is often used in in vitro studies to investigate this electron transport chain.[1][7][8]

Comparative Analysis of Electron Donors for Heterodisulfide Reductase

While Methanosarcina species utilize this compound, other methanogens, particularly hydrogenotrophic methanogens that lack this compound and cytochromes, employ different strategies for heterodisulfide reduction. These alternative pathways typically involve soluble, cytoplasmic heterodisulfide reductase (HdrABC) complexes.

FeatureThis compound-Dependent Pathway (Methanosarcina)Alternative Pathways (e.g., Hydrogenotrophic Methanogens)
Primary Electron Donor to Hdr Reduced this compound (Dihydrothis compound)H2 or Formate (B1220265)
Intermediate Electron Carriers This compoundFerredoxin, F420H2
Heterodisulfide Reductase Complex Membrane-bound HdrDECytoplasmic HdrABC
Energy Conservation Mechanism Proton translocation across the membraneFlavin-based electron bifurcation
Key Associated Enzymes F420H2 dehydrogenase, F420-nonreducing hydrogenaseF420-nonreducing hydrogenase, Formate dehydrogenase

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the interaction between phenazine (B1670421) derivatives and the components of the electron transport chain leading to heterodisulfide reduction.

Table 1: Kinetic Parameters of Phenazine Interaction with F420H2 Dehydrogenase from M. mazei Gö1

SubstrateK_m (µM)
2-Hydroxyphenazine35
Phenazine250
Data sourced from Abken et al. (1998).[1][7]

Table 2: Specific Activities of Enzymes Involved in the 2-Hydroxyphenazine-Mediated Electron Transport Chain

ReactionEnzyme(s)Specific Activity (U/mg protein)Conditions
F420H2 → 2-HydroxyphenazineF420H2 Dehydrogenase12 (Vmax)-
Reduced 2-Hydroxyphenazine → CoM-S-S-CoBHeterodisulfide Reductase14-1637°C
Reduced 2-Hydroxyphenazine → CoM-S-S-CoBHeterodisulfide Reductase60-7060°C
Data sourced from Bäumer et al. (1998).[8]

Table 3: Stoichiometry of Proton Translocation in M. mazei Gö1

Partial ReactionH+/2e- Ratio
H2-dependent reduction of 2-hydroxyphenazine0.9
Dihydro-2-hydroxyphenazine-dependent reduction of CoM-S-S-CoB0.9
Data sourced from Bäumer et al. (2000).[3][9]

Experimental Protocols

1. Assay for 2-Hydroxyphenazine-Dependent Heterodisulfide Reductase Activity

This protocol is adapted from studies on the F420H2:heterodisulfide oxidoreductase system in Methanosarcina species.[8]

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 40 mM potassium phosphate, pH 7.0), purified heterodisulfide reductase, and the heterodisulfide CoM-S-S-CoB.

  • Initiation: The reaction is initiated by the addition of reduced 2-hydroxyphenazine.

  • Monitoring: The oxidation of reduced 2-hydroxyphenazine is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength. The rate of CoM-S-S-CoB reduction is determined from the stoichiometry of the reaction.

  • Controls: Control experiments should be performed in the absence of the enzyme or the substrate to ensure the observed activity is enzyme-dependent.

2. Measurement of Proton Translocation

This method is based on the work of Bäumer et al. (2000) using inverted vesicles.[3]

  • Vesicle Preparation: Prepare inverted membrane vesicles from M. mazei Gö1.

  • Assay Conditions: The vesicles are incubated in a lightly buffered medium in an anaerobic chamber.

  • Initiation of Reaction: The reaction is started by adding the electron donor (e.g., dihydro-2-OH-phenazine) and electron acceptor (CoM-S-S-CoB).

  • pH Measurement: The change in the external pH is monitored using a sensitive pH electrode.

  • Calibration: The pH changes are calibrated by adding known amounts of standard HCl or NaOH solutions.

Visualizing the Pathways

Diagram 1: this compound-Mediated Electron Transport Chain

Electron_Transport_Chain cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm F420H2_DH F420H2 Dehydrogenase MPT_pool This compound (MPT) F420H2_DH->MPT_pool 2e- H2ase F420-nonreducing Hydrogenase H2ase->MPT_pool 2e- HdrDE Heterodisulfide Reductase (HdrDE) MPT_pool->HdrDE 2e- (as MPTH2) Protons_out 2H+ HdrDE->Protons_out H+ translocation CoM_SH_out CoM-SH + CoB-SH HdrDE->CoM_SH_out F420H2_in F420H2 F420H2_in->F420H2_DH H2_in H2 H2_in->H2ase CoM_S_S_CoB_in CoM-S-S-CoB CoM_S_S_CoB_in->HdrDE

Caption: Electron flow from F420H2 or H2 via this compound to heterodisulfide reductase.

Diagram 2: Alternative Flavin-Based Electron Bifurcation Pathway

Electron_Bifurcation H2_in H2 HdrABC_complex Cytoplasmic HdrABC Complex H2_in->HdrABC_complex 2e- Fd_ox Ferredoxin (ox) Fd_ox->HdrABC_complex Fd_red Ferredoxin (red) CoM_S_S_CoB_in CoM-S-S-CoB CoM_S_S_CoB_in->HdrABC_complex CoM_SH_out CoM-SH + CoB-SH HdrABC_complex->Fd_red e- (endergonic) HdrABC_complex->CoM_SH_out e- (exergonic)

Caption: Flavin-based electron bifurcation by a cytoplasmic heterodisulfide reductase complex.

Conclusion

The interaction between this compound and heterodisulfide reductase is a cornerstone of energy metabolism in Methanosarcina. This membrane-based system, which couples electron transport to proton translocation, stands in contrast to the cytoplasmic, flavin-based electron bifurcation mechanisms found in other methanogens. A thorough understanding of these differing strategies is essential for researchers aiming to modulate methanogenic activity or explore these enzymes as potential targets for novel therapeutic interventions. The provided data and protocols offer a foundation for further investigation into these fascinating and vital biochemical pathways.

References

Electrochemical Crossroads: A Comparative Analysis of Methanophenazine and Synthetic Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical nuances of redox-active molecules is paramount. This guide provides a detailed comparison of the electrochemical properties of the naturally occurring methanophenazine and a selection of synthetic phenazine derivatives, supported by experimental data. The objective is to offer a clear, data-driven perspective to inform research and development in fields ranging from microbial metabolism to the design of novel therapeutic agents.

This compound, a vital electron carrier in the respiratory chain of methanogenic archaea, and its synthetic counterparts, which are widely explored for their diverse applications, both hinge on their core phenazine structure for their redox activity. However, subtle modifications to this structure can dramatically alter their electrochemical behavior, influencing their function in biological systems and their performance in applied contexts.

Quantitative Electrochemical Comparison

The redox potential (E°') of a molecule is a fundamental measure of its tendency to accept or donate electrons. The following table summarizes the experimentally determined midpoint potentials of this compound and several synthetic phenazine derivatives, providing a direct comparison of their electrochemical characteristics.

Compound NameMidpoint Potential (E°' vs. SHE)Notes
This compound -165 mVA hydrophobic electron carrier in methanogens. The value was determined in a phosphate buffer at pH 7.
2-Hydroxyphenazine-255 mVA water-soluble analog and potential precursor of this compound.[1]
Phenazine-426 mVThe parent compound of the phenazine class.
1-Hydroxyphenazine-600 mVIntroduction of a hydroxyl group significantly lowers the redox potential.
1-Phenazinecarboxylic acid-560 mVThe carboxyl group acts as an electron-withdrawing group.
Phenazine-1-carboxamide-558 mVSimilar to the carboxylic acid derivative.
2,3-Dihydroxyphenazine-722 mVMultiple hydroxyl groups further decrease the redox potential.
2,3-Diaminophenazine-767 mVAmino groups, being strong electron-donating groups, lead to a very low redox potential.
1,4-Phenazinedicarboxylic acid-120 mVTwo electron-withdrawing carboxyl groups raise the redox potential compared to the parent phenazine.

Experimental Protocols

The primary technique for determining the redox potentials of these compounds is Cyclic Voltammetry (CV) . This electrochemical method measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Detailed Protocol for Cyclic Voltammetry of Phenazine Derivatives

1. Materials and Equipment:

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Three-Electrode Cell:

    • Working Electrode (WE): Glassy carbon electrode is commonly used for organic compounds.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum wire or graphite rod.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate aprotic organic solvent (e.g., acetonitrile or dimethylformamide) is typically used for synthetic phenazines. For water-soluble derivatives or biological samples, an aqueous buffer (e.g., phosphate buffer) is used.

  • Analyte Solution: A solution of the phenazine derivative of interest at a known concentration (typically 1-10 mM) in the electrolyte solution.

  • Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

2. Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes.

  • Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s).

    • Initiate the potential scan. The potential is swept linearly from the initial potential to the final potential and then back to the initial potential, completing one cycle.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The resulting plot is a cyclic voltammogram.

    • Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • The midpoint potential (E°') is calculated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

Visualizing the Electrochemical Process

To understand the workflow of a typical cyclic voltammetry experiment for analyzing phenazine derivatives, the following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution B Assemble 3-Electrode Cell A->B C Deoxygenate Solution B->C D Set CV Parameters on Potentiostat C->D E Run Potential Scan D->E F Record Current vs. Potential E->F G Determine Peak Potentials F->G H Calculate Redox Potential G->H

Cyclic Voltammetry Experimental Workflow

The relationship between the chemical structure of phenazine derivatives and their resulting redox potential is a key aspect of this comparative analysis. The following diagram illustrates this fundamental principle.

structure_property_relationship cluster_modifiers Structural Modifications cluster_potential Redox Potential (E°') Core Phenazine Core Structure EDG Electron-Donating Groups (-OH, -NH2) Core->EDG EWG Electron-Withdrawing Groups (-COOH, -NO2) Core->EWG Lower More Negative (Easier to Oxidize) EDG->Lower Leads to Higher More Positive (Harder to Oxidize) EWG->Higher Leads to

Structure-Redox Potential Relationship

References

kinetic comparison of methanophenazine versus artificial electron acceptors in enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of electron transport systems is paramount. In the realm of methanogenic archaea, the native electron carrier methanophenazine plays a crucial role. However, its hydrophobic nature presents significant challenges for in vitro enzyme assays. This guide provides a detailed comparison of the kinetic performance of this compound analogues and common artificial electron acceptors with the F420H2 dehydrogenase from Methanosarcina mazei Gö1, supported by experimental data and protocols.

The study of membrane-bound enzymes involved in the energy metabolism of methanogens often necessitates the use of artificial electron acceptors. The natural electron carrier, this compound, is a highly hydrophobic molecule, making it nearly insoluble in the aqueous buffers used for enzyme assays.[1] This insolubility prevents accurate kinetic analysis, compelling researchers to utilize water-soluble analogues and artificial compounds to probe enzyme function.

This guide focuses on the F420H2 dehydrogenase, a key enzyme in the electron transport chain of Methanosarcina mazei Gö1. This enzyme facilitates the oxidation of reduced coenzyme F420 (F420H2) and transfers electrons to this compound.[2][3] By comparing the kinetic parameters obtained with various electron acceptors, we can gain insights into the enzyme's efficiency and substrate specificity, while also understanding the practical trade-offs involved in assay development.

Data Presentation: Kinetic Parameters of F420H2 Dehydrogenase

The following table summarizes the kinetic data for the purified F420H2 dehydrogenase from M. mazei Gö1 with different electron acceptors. Due to the insolubility of the native this compound, water-soluble phenazine derivatives were used as surrogates.

Electron AcceptorTypeApparent Km (µM)Apparent Vmax (U/mg)Specific Activity (U/mg)
2-hydroxyphenazineThis compound Analogue3511.38.8
PhenazineThis compound Analogue25011.2Not Reported
2-bromophenazineThis compound AnalogueNot DeterminedNot Determined8.4
Phenazine-1-carboxylic acidThis compound AnalogueNot DeterminedNot Determined< 8.4
Methyl viologen + MetronidazoleArtificial Acceptor SystemNot DeterminedNot Determined17.0

Data sourced from Abken et al., 1998 and Deppenmeier et al., 1999.[1][4][5] A unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

The data clearly indicates that while the artificial system of methyl viologen plus metronidazole yields the highest specific activity, the phenazine analogues serve as effective electron acceptors.[1] Among the analogues, 2-hydroxyphenazine demonstrates the lowest Km value (35 µM), suggesting the highest apparent affinity for the enzyme.[1] The Vmax values for 2-hydroxyphenazine and phenazine are nearly identical, indicating a similar maximum catalytic rate once the enzyme is saturated.[1]

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for kinetic comparison and the relevant biological pathway.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purified_Enzyme Purified F420H2 Dehydrogenase Reaction_Mix Combine Enzyme, Buffer, and F420H2 in Cuvette Purified_Enzyme->Reaction_Mix F420H2 Reduced Coenzyme F420 (F420H2) F420H2->Reaction_Mix Acceptors Electron Acceptors (Phenazines, Methyl Viologen) Start_Reaction Initiate Reaction by adding varying concentrations of Electron Acceptor Acceptors->Start_Reaction Buffer Anaerobic Buffer (e.g., MOPS/NaOH, pH 7.0) Buffer->Reaction_Mix Reaction_Mix->Start_Reaction Monitor Monitor F420H2 Oxidation Spectrophotometrically (decrease in absorbance at 420 nm) Start_Reaction->Monitor Plot_Data Plot Initial Velocity vs. Substrate Concentration Monitor->Plot_Data Calculate_Kinetics Determine Km and Vmax (e.g., Michaelis-Menten plot) Plot_Data->Calculate_Kinetics

Caption: Experimental workflow for kinetic analysis.

G H2 H₂ Vho Vho (Hydrogenase) H2->Vho 2e⁻ F420H2 F₄₂₀H₂ Fpo Fpo (F₄₂₀H₂ Dehydrogenase) F420H2->Fpo 2e⁻ MP This compound (MP) Vho->MP Fpo->MP p1 Fpo->p1 MPH2 Dihydrothis compound (MPH₂) MP->MPH2 + 2e⁻ + 2H⁺ Hdr HdrDE (Heterodisulfide Reductase) MPH2->Hdr 2e⁻ CoM_SS_CoB CoM-S-S-CoB Hdr->CoM_SS_CoB p2 Hdr->p2 CoM_SH CoM-SH + CoB-SH CoM_SS_CoB->CoM_SH + 2e⁻ + 2H⁺ H_out H⁺ (out) H_in H⁺ (in) H_in->p1 H_in->p2 p1->H_out H⁺ p2->H_out H⁺

Caption: Electron transport chain in M. mazei.

Experimental Protocols

The following is a detailed methodology for the F420H2 dehydrogenase enzyme assay, based on the protocols described in the cited literature.[1][4]

1. Preparation of Reagents:

  • Buffer: 50 mM MOPS/NaOH buffer, pH 7.0. All solutions should be prepared with anaerobic water and kept under a nitrogen atmosphere to prevent oxidation.

  • Coenzyme F420: Coenzyme F420 is isolated from M. mazei and reduced to F420H2 by catalytic hydrogenation using a palladium catalyst. The concentration is determined spectrophotometrically.

  • Electron Acceptors:

    • 2-hydroxyphenazine is dissolved in ethanol (10 mM stock solution).

    • Other phenazine derivatives (phenazine, 2-bromophenazine, phenazine-1-carboxylic acid) are dissolved in dimethylformamide (20 mM stock solution).

    • Methyl viologen and metronidazole are dissolved in the anaerobic buffer.

2. Enzyme Purification:

  • The F420H2 dehydrogenase is purified from the membrane fraction of M. mazei Gö1 cells.

  • Membranes are solubilized using detergents (e.g., CHAPS).

  • The enzyme is purified using a combination of anion-exchange chromatography (DEAE-Sephacel), hydroxylapatite chromatography, and affinity chromatography (Reactive green column).[6]

3. Enzyme Activity Assay:

  • The assay is performed at 37°C in anaerobic 1.5-ml glass cuvettes sealed with rubber stoppers.

  • The cuvettes are continuously flushed with nitrogen gas.

  • The standard reaction mixture (1 ml) contains 50 mM MOPS/NaOH buffer (pH 7.0), a specific amount of purified F420H2 dehydrogenase, and a starting concentration of F420H2 (e.g., 20 µM).

  • The mixture is incubated for 5 minutes to reach a stable baseline.

  • The reaction is initiated by injecting the electron acceptor (e.g., 2-hydroxyphenazine, methyl viologen) into the cuvette using a syringe.

  • The oxidation of F420H2 is monitored by the decrease in absorbance at 420 nm (ε = 40 mM-1 cm-1).

4. Kinetic Analysis:

  • To determine the apparent Km and Vmax values, the initial reaction velocities are measured at various concentrations of the electron acceptor while keeping the F420H2 concentration constant and saturating.

  • The data are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate the kinetic parameters.

Conclusion

The kinetic comparison reveals that while artificial electron acceptors like methyl viologen can elicit high activity from F420H2 dehydrogenase, water-soluble phenazine analogues, particularly 2-hydroxyphenazine, serve as excellent substitutes for the native, insoluble this compound.[1] 2-hydroxyphenazine's low Km value suggests a strong affinity for the enzyme's active site, making it a valuable tool for studying the kinetics of this and similar membrane-bound enzymes.[1] For researchers, the choice of electron acceptor will depend on the specific experimental goals, balancing the need for high activity rates with the desire to use a compound that more closely mimics the natural substrate's interaction with the enzyme. These findings underscore the importance of selecting appropriate assay components to generate physiologically relevant data.

References

In Situ Validation of Methanophenazine's Role in Proton Translocation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in situ validation of methanophenazine's pivotal role in proton translocation within the electron transport chains of methanogenic archaea, primarily focusing on the model organism Methanosarcina mazei. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive understanding of this unique bioenergetic process.

I. This compound: The Core of Proton Translocation in Methanosarcina

This compound, a lipophilic electron carrier analogous to quinones in bacterial and mitochondrial respiratory chains, is central to the generation of a proton motive force in Methanosarcina species. It functions as an intermediary, shuttling electrons between primary dehydrogenases and the terminal heterodisulfide reductase (Hdr). This electron flow is coupled to the translocation of protons across the cytoplasmic membrane, establishing the electrochemical gradient necessary for ATP synthesis.

Instead of a single linear chain, the electron transport system in Methanosarcina consists of convergent pathways that utilize different primary electron donors, such as H₂ and reduced coenzyme F₄₂₀ (F₄₂₀H₂), to reduce this compound. The subsequent oxidation of reduced this compound by the heterodisulfide reductase completes the redox loop, contributing to proton translocation.

II. Comparative Analysis of Electron Transport Pathways Utilizing this compound

The in situ validation of this compound's function is best understood by comparing the distinct branches of the electron transport chain that converge upon it. The two primary, well-characterized pathways in Methanosarcina mazei Gö1 are the H₂:heterodisulfide oxidoreductase system and the F₄₂₀H₂:heterodisulfide oxidoreductase system.

Quantitative Data on Proton Translocation Efficiency

The efficiency of proton translocation is a critical parameter in evaluating the bioenergetic role of this compound. Experimental data, primarily obtained using inverted membrane vesicles from M. mazei Gö1 and the water-soluble this compound analog 2-hydroxyphenazine, provides insights into the stoichiometry of proton translocation (H⁺/2e⁻ ratio).

Electron Transport Pathway/Partial ReactionElectron DonorElectron AcceptorH⁺/2e⁻ RatioATP synthesized / 2e⁻Reference
H₂:heterodisulfide oxidoreductase (Overall)H₂CoM-S-S-CoB~1.8-[1]
H₂-dependent 2-hydroxyphenazine reductionH₂2-hydroxyphenazine0.90.25[1]
Dihydro-2-hydroxyphenazine-dependent heterodisulfide reductionDihydro-2-hydroxyphenazineCoM-S-S-CoB0.90.25[1]
F₄₂₀H₂:heterodisulfide oxidoreductase (Partial Reactions)F₄₂₀H₂ / Dihydro-2-OH-phenazine2-OH-phenazine / CoM-S-S-CoB2.0 (for each partial reaction)-[2]

III. Experimental Protocols for In Situ Validation

The following protocols are synthesized from methodologies reported in the cited literature and are central to the in situ validation of this compound-mediated proton translocation.

Preparation of Inverted Membrane Vesicles from Methanosarcina mazei Gö1

Inverted membrane vesicles are a crucial experimental system that allows for the direct measurement of proton translocation from the cytoplasm (now the vesicle exterior) to the periplasm (the vesicle interior).

Methodology:

  • Cell Lysis: Harvest M. mazei Gö1 cells in the late exponential growth phase. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM MOPS/KOH, pH 7.0, containing 250 mM sucrose and 10 mM MgSO₄).

  • French Press Treatment: Lyse the cells by passing them through a pre-chilled French pressure cell at a high pressure (e.g., 1,500 psi). This step disrupts the cells and allows the cytoplasmic membrane to reseal into vesicles with an inside-out orientation.

  • Differential Centrifugation: Remove intact cells and large debris by low-speed centrifugation (e.g., 10,000 x g for 20 min).

  • Vesicle Pelleting: Pellet the inverted membrane vesicles from the supernatant by ultracentrifugation (e.g., 150,000 x g for 90 min).

  • Washing and Resuspension: Wash the vesicle pellet with the buffer to remove any remaining cytoplasmic components and resuspend in a minimal volume of the same buffer. The vesicles can be stored at -80°C until use.

Measurement of Proton Translocation

This assay directly quantifies the movement of protons across the vesicle membrane in response to electron transport activity.

Methodology:

  • Reaction Setup: Suspend the inverted membrane vesicles in a weakly buffered solution (e.g., 250 mM sucrose, 10 mM MgSO₄, 0.2 mM MOPS/KOH, pH 7.0) in a thermostatted reaction vessel equipped with a sensitive pH electrode.

  • Initiation of Electron Transport: Initiate the reaction by adding the electron donor (e.g., H₂ gas or F₄₂₀H₂) and the this compound analog (e.g., 2-hydroxyphenazine) as the electron acceptor.

  • Monitoring pH Changes: Record the change in the external pH. Proton translocation into the vesicles will result in an alkalinization of the external medium.

  • Calibration: Calibrate the pH change to the number of protons translocated by adding known amounts of a standard acid (e.g., HCl).

  • Quantification: The H⁺/2e⁻ ratio is calculated by dividing the number of protons translocated by the number of electrons transferred (determined by measuring the amount of substrate consumed or product formed).

ATP Synthesis Assay

This assay confirms that the proton gradient generated via this compound-mediated electron transport is coupled to ATP synthesis.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing inverted membrane vesicles, a suitable buffer, ADP, and inorganic phosphate (Pᵢ).

  • Initiation of Reaction: Start the reaction by adding the electron donor and acceptor pair as in the proton translocation assay.

  • Incubation: Incubate the reaction mixture for a defined period under anaerobic conditions.

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • ATP Measurement: Quantify the amount of ATP produced using a luciferin-luciferase-based assay, which measures the light emitted upon ATP-dependent conversion of luciferin.

IV. Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Signaling Pathways

cluster_H2 H₂:heterodisulfide oxidoreductase system cluster_F420 F₄₂₀H₂:heterodisulfide oxidoreductase system H2_in H₂ (donor) Vho Vho hydrogenase H2_in->Vho 2e⁻ MP_H2_ox This compound (ox) Vho->MP_H2_ox Reduces Vho->H_plus_out_H2 2H⁺ MP_H2_red This compound (red) Hdr_H2 HdrDE (reductase) MP_H2_red->Hdr_H2 2e⁻ CoM_S_S_CoB_H2 CoM-S-S-CoB (acceptor) Hdr_H2->CoM_S_S_CoB_H2 Reduces H_plus_in_H2->Hdr_H2 2H⁺ F420H2_in F₄₂₀H₂ (donor) Fpo Fpo complex F420H2_in->Fpo 2e⁻ MP_F420_ox This compound (ox) Fpo->MP_F420_ox Reduces Fpo->H_plus_out_F420 nH⁺ (pump) MP_F420_red This compound (red) Hdr_F420 HdrDE (reductase) MP_F420_red->Hdr_F420 2e⁻ CoM_S_S_CoB_F420 CoM-S-S-CoB (acceptor) Hdr_F420->CoM_S_S_CoB_F420 Reduces H_plus_in_F420->Hdr_F420 2H⁺

Caption: Electron transport pathways in Methanosarcina mazei.

Experimental Workflow

cluster_assays In Situ Assays start M. mazei Cell Culture lysis Cell Lysis (French Press) start->lysis centrifugation1 Low-Speed Centrifugation (Remove Debris) lysis->centrifugation1 ultracentrifugation Ultracentrifugation (Pellet Vesicles) centrifugation1->ultracentrifugation vesicles Washed Inverted Vesicles ultracentrifugation->vesicles proton_assay Proton Translocation Assay (pH measurement) vesicles->proton_assay atp_assay ATP Synthesis Assay (Luminometry) vesicles->atp_assay

Caption: Workflow for preparing inverted vesicles and subsequent assays.

V. Alternative Considerations and the Role of Cytochromes

While this compound is the central lipid-soluble electron carrier, it is important to note that the composition of the electron transport chain can vary between different Methanosarcina species. For instance, in Methanosarcina acetivorans, the Rnf complex, which oxidizes ferredoxin and reduces this compound, contains a multiheme c-type cytochrome subunit (MmcA). This contrasts with the Vho hydrogenase in M. mazei.

However, current evidence does not suggest that cytochromes represent a parallel, this compound-independent pathway for proton translocation from primary electron donors to the terminal acceptor in the core energy-conserving system. Instead, they appear to be integral components of the enzyme complexes that interact with this compound. Therefore, the primary "alternatives" for comparison remain the different enzymatic branches that feed electrons into the this compound pool.

VI. Conclusion

The in situ validation of this compound's role in proton translocation in Methanosarcina is strongly supported by experimental data from assays using inverted membrane vesicles. These studies have elucidated the stoichiometry of proton translocation and its coupling to ATP synthesis. By functioning as a central electron carrier that connects different primary dehydrogenases to the terminal heterodisulfide reductase, this compound is fundamental to the bioenergetics of these methanogenic archaea. Further research into the diversity of enzyme complexes that interact with this compound across different methanogen species will continue to refine our understanding of these unique energy conservation pathways.

References

structural comparison of methanophenazine from different methanogenic species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of a key electron carrier in methanogenesis, this guide offers a comparative analysis of methanophenazine structures identified in various methanogenic species. Supplemented with detailed experimental data and protocols, it serves as a crucial resource for researchers in microbiology, bioenergetics, and drug development.

This compound, a vital membrane-bound electron carrier, plays a pivotal role analogous to that of quinones in the respiratory chains of bacteria and eukaryotes. Its presence and structure, however, are not uniform across all methanogens. This guide elucidates the known structural details of this compound, highlighting its verified presence in the order Methanosarcinales and its proposed existence in others, while noting its absence in more distantly related methanogenic species.

Structural Variations of this compound

The primary structural information for this compound comes from its isolation and characterization from Methanosarcina mazei Gö1. The molecule consists of a 2-hydroxyphenazine core linked via an ether bridge to a hydrophobic polyisoprenoid side chain. This side chain is crucial for anchoring the molecule within the cell membrane.

While detailed structural elucidation from multiple species is limited in the current literature, a combination of direct analysis and genomic evidence allows for a preliminary comparison.

FeatureMethanosarcina mazei Gö1Methanosaeta thermophilaOther Methanogenic Orders (e.g., Methanococcales, Methanobacteriales)
Presence VerifiedProposed (Genomic Evidence)Not Detected
Core Structure 2-HydroxyphenazinePresumed 2-Hydroxyphenazine-
Side Chain Polyisoprenoid (C₂₅H₄₃)Putative Polyisoprenoid-
Molecular Mass 538 DaNot Determined-

Table 1: Comparative summary of this compound structural features across different methanogenic species.

The analysis of Methanosarcina mazei Gö1 has definitively identified its this compound as a 2-hydroxyphenazine derivative with a C₂₅H₄₃ polyisoprenoid side chain, resulting in a molecular mass of 538 Da[1][2]. For Methanosaeta thermophila, the presence of this compound is inferred from genomic data, which suggests the existence of a ferredoxin:heterodisulfide oxidoreductase system that would utilize this electron carrier. However, direct isolation and structural confirmation are yet to be accomplished. In other methanogenic orders, such as Methanococcales and Methanobacteriales, this compound has not been detected, indicating that these organisms likely employ different electron transport strategies.

Experimental Protocols

The elucidation of this compound's structure relies on a series of meticulous experimental procedures. The following protocols are based on the successful isolation and characterization from Methanosarcina mazei Gö1.

Extraction and Purification of this compound

This protocol details the isolation of the hydrophobic this compound molecule from the cell membranes of methanogens.

  • Membrane Preparation : Cells are harvested and lysed. The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction. The membrane pellet is washed multiple times to remove cytoplasmic components[1].

  • Lyophilization : The washed membrane pellet is lyophilized (freeze-dried) overnight to remove water, which facilitates the extraction with a nonpolar solvent.

  • Solvent Extraction : The lyophilized membranes are repeatedly extracted with an oxygen-free organic solvent, such as isooctane. This step solubilizes the hydrophobic this compound, separating it from the membrane proteins and other polar lipids[1].

  • Purification by HPLC : The combined isooctane extracts are concentrated and then purified using high-performance liquid chromatography (HPLC). A silica column is typically used with a gradient of solvents (e.g., cyclohexane and ethyl acetate) to separate the this compound from other hydrophobic molecules[1]. The fractions containing the yellow-colored this compound are collected.

Structural Elucidation

The purified this compound is subjected to various analytical techniques to determine its chemical structure.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise molecular mass of the compound (e.g., 538.3930 Da for M. mazei Gö1 this compound) and to deduce its elemental composition[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure. Analysis of the chemical shifts, splitting patterns, and correlation spectra reveals the aromatic phenazine core and the structure of the isoprenoid side chain[2].

  • UV-Visible Spectroscopy : The optical absorption spectra of the oxidized and reduced forms of this compound are recorded. The characteristic spectral shifts upon reduction confirm its redox-active nature and can be used to determine its extinction coefficient[1].

Functional Context: The Role of this compound in Electron Transport

This compound is a critical component of the membrane-bound electron transport chain in Methanosarcina, where it shuttles electrons between key enzyme complexes. This process is essential for the conservation of energy in the form of a proton or sodium ion gradient across the membrane.

Methanophenazine_Pathway cluster_membrane Cell Membrane F420H2_Dehydrogenase F420H2 Dehydrogenase MP_pool This compound (MP) F420H2_Dehydrogenase->MP_pool reduces F420 F420 F420H2_Dehydrogenase->F420 Hydrogenase Membrane-bound Hydrogenase Hydrogenase->MP_pool reduces H_plus 2H+ Hydrogenase->H_plus Hdr Heterodisulfide Reductase (Hdr) CoM_SH_CoB_SH CoM-SH + CoB-SH Hdr->CoM_SH_CoB_SH MPH2_pool This compound-H2 (MPH2) MPH2_pool->Hdr oxidized by F420H2 F420H2 F420H2->F420H2_Dehydrogenase e- H2 H2 H2->Hydrogenase e- CoM_S_S_CoB CoM-S-S-CoB CoM_S_S_CoB->Hdr e- acceptor

Figure 1: Electron transport pathway involving this compound in Methanosarcina. Electrons from F420H2 or H2 reduce this compound (MP) to MPH2, which then donates electrons to the heterodisulfide reductase (Hdr).

The diagram above illustrates how this compound functions as a central hub in the electron transport chain of Methanosarcina. It accepts electrons from both the F₄₂₀H₂ dehydrogenase and membrane-bound hydrogenases. The reduced this compound (MPH₂) then diffuses through the membrane to donate these electrons to the terminal electron acceptor, the heterodisulfide reductase (Hdr). This electron flow is coupled to the generation of an ion gradient, which drives ATP synthesis. The structural features of this compound, particularly its long, hydrophobic isoprenoid tail, are perfectly suited for this role as a mobile electron carrier within the lipid bilayer.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Methanophenazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methanophenazine is publicly available. The following guidance is based on the safety protocols for the closely related and parent compound, phenazine. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and respiratory exposure.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]To prevent skin contact.[1]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2]To protect eyes from splashes and airborne particles.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1][2]To prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or when handling large quantities where dust or aerosols may be generated.[1][2]To protect against the inhalation of dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following procedures should be followed:

1. Preparation:

  • Ensure all required PPE is worn correctly before handling the compound.[1]

  • Prepare the workspace within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Have all necessary materials and equipment ready to minimize time spent handling the chemical.

2. Weighing:

  • To minimize the risk of dust inhalation, weigh solid this compound on a tared weigh boat or paper inside the chemical fume hood.[1]

  • Handle the compound gently to avoid creating dust.

3. Solution Preparation:

  • Slowly add the solid this compound to the desired solvent in an appropriate container.

  • Stir the mixture gently to avoid splashing.[1]

  • Keep the container closed when not in use.[2][3]

4. Spill Management:

  • In the event of a minor spill, absorb the material with an inert absorbent, and collect it as hazardous waste.

  • For major spills, evacuate the area and follow the institution's emergency procedures.[1]

  • Clean the spill area with a suitable solvent, and collect all cleanup materials for disposal as hazardous waste.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must comply with all institutional, local, state, and federal regulations.

  • Waste Collection: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, should be treated as hazardous chemical waste.[1]

  • Containerization: Store waste in a clearly labeled, tightly sealed container.[1]

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.[1][3]

  • Decontamination: Reusable labware that has come into contact with this compound should be decontaminated.[1]

    • Rinse the labware with a suitable solvent (e.g., ethanol or acetone) within a chemical fume hood.

    • Collect the rinsate as hazardous waste.[1]

    • After the solvent rinse, the labware can be washed with soap and water.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Wear Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Labware D->E G Minor Spill Cleanup D->G Spill Occurs H Major Spill Emergency Protocol D->H Spill Occurs F Dispose of Waste E->F

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.